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  • Product: methyl 3-bromo-2-methylbutanoate
  • CAS: 101257-25-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4)

[1][2][3][4][5] Executive Summary Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4) is a specialized halogenated ester serving as a critical chiral building block in the synthesis of complex pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4) is a specialized halogenated ester serving as a critical chiral building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] Distinguished by its vicinal functionalization—a bromine atom at the


-position and a methyl group at the 

-position—it offers a versatile platform for constructing

-amino acids, heterocycles, and modified terpene analogs.[1][2][3]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via hydrobromination of


-unsaturated esters, its stereochemical implications, and its utility in nucleophilic substitution and cyclization reactions.[3]

Chemical Profile & Physical Properties[2][3][6][7][8]

Structural Identity

The molecule features a butanoate backbone with two chiral centers at C2 and C3, giving rise to four possible stereoisomers (two enantiomeric pairs: syn and anti diastereomers).

PropertyDescription
IUPAC Name Methyl 3-bromo-2-methylbutanoate
CAS Number 101257-25-4
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
SMILES CC(C(C)C(=O)OC)Br
Structure

-bromo,

-methyl functionalized ester
Physical Properties (Experimental & Estimated)

Note: Specific experimental values for this CAS are rare in public literature; values below are derived from structural analogs (e.g., methyl 2-bromo-3-methylbutanoate) and calculated models.

ParameterValue / Range
Appearance Colorless to pale yellow liquid
Boiling Point ~65–75 °C at 15 mmHg (Estimated)
Density ~1.35 g/cm³ (Estimated)
Solubility Soluble in DCM, THF, EtOAc; immiscible with water
Stability Sensitive to moisture (hydrolysis) and light (dehalogenation)

Synthesis & Production Protocols

The most robust and chemically sound route for synthesizing methyl 3-bromo-2-methylbutanoate is the hydrobromination of methyl tiglate (methyl (E)-2-methylbut-2-enoate) .[1][2][3] This method leverages the electronic polarization of the


-unsaturated system to direct the bromide to the 

-position.[1][2][3]
Reaction Mechanism: Conjugate Addition

The reaction proceeds via an electrophilic addition mechanism. The carbonyl oxygen is protonated by HBr, increasing the electrophilicity of the


-carbon.[2][3] The bromide ion then attacks the 

-carbon, neutralizing the charge and forming the saturated bromo-ester.[1][2][3]

Stereochemical Control: Starting from Methyl Tiglate (E-isomer) typically yields a mixture of syn and anti diastereomers. The ratio depends on the reaction temperature and solvent polarity. Lower temperatures generally favor kinetic control, preserving stereochemical information, while higher temperatures may lead to thermodynamic equilibration.

Experimental Protocol (Standardized)

Reagents:

  • Methyl Tiglate (1.0 equiv)[2]

  • Hydrogen Bromide (HBr), 33% in Acetic Acid or HBr gas

  • Solvent: Dichloromethane (DCM) or Toluene (optional)[2]

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with Methyl Tiglate and anhydrous DCM under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add HBr (33% in AcOH, 1.5 equiv) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1][2][3]

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation to obtain the clear liquid product.

Visualization of Synthesis Pathway

SynthesisPathway Start Methyl Tiglate (C5H8O2) Inter Protonated Intermediate (Resonance Stabilized) Start->Inter Protonation (H+) Reagent HBr / AcOH (Electrophile) Reagent->Inter Product Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4) Inter->Product Nucleophilic Attack (Br-) Conjugate Addition

Caption: Electrophilic conjugate addition of HBr to Methyl Tiglate yielding the target bromo-ester.

Reactivity & Applications in Drug Design[2][3][10]

Methyl 3-bromo-2-methylbutanoate is a "bifunctional" electrophile. The bromine atom allows for substitution or elimination, while the ester group allows for acylation or reduction.

Nucleophilic Substitution (SN2)

The


-bromine is secondary and sterically hindered by the adjacent 

-methyl group.[1][2][3] Direct SN2 reactions require strong nucleophiles (e.g., azides, thiolates) and polar aprotic solvents (DMF, DMSO).
  • Application: Reaction with Sodium Azide (NaN₃) yields methyl 3-azido-2-methylbutanoate, a direct precursor to

    
    -amino acids  (via reduction), which are valuable peptidomimetic scaffolds.[1][2][3]
    
Elimination Reactions

Under basic conditions (e.g., DBU, NaOMe), the compound readily undergoes E2 elimination to revert to the


-unsaturated ester (Methyl Tiglate or Angelate). This reversibility must be managed during nucleophilic substitution attempts.
Heterocycle Formation

The compound reacts with thioamides (Hantzsch Thiazole Synthesis type) to form substituted thiazoles, a common motif in kinase inhibitors.

Visualization of Downstream Utility

Applications Core Methyl 3-bromo-2-methylbutanoate Path1 Reaction with NaN3 (Nucleophilic Substitution) Core->Path1 Path2 Elimination (Base) Core->Path2 Path3 Thioamide Condensation Core->Path3 Prod1 Methyl 3-azido-2-methylbutanoate Path1->Prod1 Final1 beta-Amino Acids (Peptidomimetics) Prod1->Final1 Reduction (H2/Pd) Prod2 Methyl Tiglate / Angelate Path2->Prod2 E2 Mechanism Prod3 Thiazole Derivatives Path3->Prod3 Cyclization

Caption: Divergent synthetic pathways transforming the core scaffold into amino acids, alkenes, or heterocycles.[1][2][3]

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[1][2][3][4]

  • Serious Eye Damage/Irritation: Category 2A[1][2][3]

  • STOT-SE: Category 3 (Respiratory Irritation)[1][2][4]

Precautions:

  • Lachrymator: This compound is likely a lachrymator (tear gas effect) due to the alpha/beta-halo ester functionality.[1][2] Handle only in a functioning fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

  • PubChem Compound Summary. Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4).[1][2][3][5] National Center for Biotechnology Information. [Link]

  • Vaughan, W. R., et al. "The Reformatsky Reaction." Journal of the American Chemical Society, vol. 75, no. 22, 1953. (Foundational mechanism for bromo-ester reactivity).[1][2][3]

Sources

Exploratory

methyl 3-bromo-2-methylbutanoate chemical structure and properties

Topic: Methyl 3-bromo-2-methylbutanoate Chemical Structure and Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Structural Analysis, Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-bromo-2-methylbutanoate Chemical Structure and Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Synthesis, and Application in Stereoselective Chemistry

Executive Summary & Chemical Identity

Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4) is a halogenated ester utilized primarily as a chiral building block in the synthesis of complex pharmaceutical intermediates, including


-amino acids and modified peptides.[1][2][3] Unlike its more common regioisomer, methyl 2-bromo-3-methylbutanoate (an 

-bromo ester), this compound features a bromine atom at the

-position relative to the carbonyl group. This structural distinction dictates a unique reactivity profile, particularly in elimination reactions and nucleophilic substitutions at the secondary carbon.
Chemical Identification Table
PropertyData
IUPAC Name Methyl 3-bromo-2-methylbutanoate
CAS Registry Number 101257-25-4
Molecular Formula

Molecular Weight 195.05 g/mol
SMILES CC(CBr)C(=O)OC (Note: Isomer specific) / COC(=O)C(C)C(C)Br
Appearance Colorless to pale yellow liquid
Density (Predicted)

Boiling Point (Predicted)

(760 mmHg);

(15 mmHg)

Structural Characterization and Stereochemistry

The molecule possesses two adjacent chiral centers at C2 and C3, giving rise to four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (diastereoselectivity) is often determined by the synthetic route employed.

Stereochemical Configurations
  • Syn-Diastereomer: The methyl groups at C2 and C3 are on the same side in the Fischer projection (or specific gauche relationship in Newman projection).

  • Anti-Diastereomer: The methyl groups are on opposite sides.

The stereochemical outcome is critical in drug development, as the configuration at these centers often sets the chirality for subsequent transformations, such as the synthesis of stereodefined


-methyl-

-amino acids.
Spectroscopic Signatures (Diagnostic)
  • 
     NMR:  The methine proton at C3 (
    
    
    
    -Br) typically appears as a multiplet (dq) around
    
    
    , significantly deshielded by the bromine. The C2 proton (
    
    
    -COOMe) appears upfield around
    
    
    .
  • 
     NMR:  The carbonyl carbon resonates at 
    
    
    
    . The C3-Br carbon is diagnostic, typically found near
    
    
    .

Synthesis and Production Mechanisms

The most authoritative and scalable route to methyl 3-bromo-2-methylbutanoate is the hydrobromination of


-unsaturated esters , specifically methyl tiglate ((E)-2-methylbut-2-enoate) or methyl angelate ((Z)-2-methylbut-2-enoate).
Mechanistic Pathway: Electrophilic Addition

The reaction follows an electrophilic addition mechanism. Unlike simple alkenes, the presence of the electron-withdrawing ester group destabilizes the carbocation at the


-position (C2). Therefore, protonation occurs at C2 to generate the more stable carbocation at C3 (despite the ester's inductive effect, the 

-cation is preferred over the

-cation adjacent to the carbonyl).
  • Protonation: The

    
    -bond attacks 
    
    
    
    (from HBr), attaching H to C2.
  • Carbocation Formation: A secondary carbocation forms at C3.

  • Nucleophilic Attack: Bromide ion attacks the C3 carbocation.

Visualization of Synthesis Pathway

The following diagram illustrates the hydrobromination of Methyl Tiglate to form the target compound.

SynthesisMechanism Tiglate Methyl Tiglate (E-isomer) Transition Transition State (Protonation at C2) Tiglate->Transition Electrophilic Attack HBr HBr (g) or in AcOH HBr->Transition Carbocation β-Carbocation (Positive charge at C3) Transition->Carbocation Formation of C3 Cation Product Methyl 3-bromo-2-methylbutanoate (Mixture of Diastereomers) Carbocation->Product Br- Attack

Caption: Electrophilic addition mechanism showing regioselective formation of the


-bromo ester.

Experimental Protocol: Hydrobromination of Methyl Tiglate

Note: This protocol is adapted from standard methodologies for hydrobromination of conjugated esters.

Reagents and Equipment
  • Precursor: Methyl Tiglate (>98% purity).

  • Reagent: Hydrogen Bromide (33% in Acetic Acid or dry gas).

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

  • Equipment: Round-bottom flask, drying tube (CaCl2), ice bath.

Step-by-Step Procedure
  • Setup: Charge a 250 mL round-bottom flask with Methyl Tiglate (11.4 g, 100 mmol) and DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add HBr (33% in AcOH, 25 mL, ~1.2 eq) dropwise over 30 minutes. Maintain internal temperature below 5°C to minimize polymerization.

    • Expert Insight: If using HBr gas, bubble slowly until saturation. The liquid HBr/AcOH method is easier to handle but requires rigorous acid removal later.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (stain with KMnO4; alkene spot will disappear) or GC-MS.

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with DCM (3 x 50 mL).

    • Wash the combined organic layers carefully with saturated

      
       solution until effervescence ceases (neutralize AcOH).
      
    • Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate under reduced pressure. The residue is typically a clear oil. Distillation under vacuum (e.g., 15 mmHg) can yield high-purity product.

Self-Validating Checkpoints
  • Checkpoint 1: Disappearance of the alkene proton signal (

    
    ) in 
    
    
    
    NMR indicates reaction completion.
  • Checkpoint 2: Appearance of the C3-methine signal (

    
    ) confirms the addition of bromine.
    

Reactivity & Applications in Drug Development

Methyl 3-bromo-2-methylbutanoate serves as a versatile electrophile. Its reactivity is governed by the "Beta-Effect," where the bromine is on a secondary carbon adjacent to a tertiary carbon carrying an ester.

Key Transformations
  • Elimination (Dehydrobromination): Treatment with strong bases (e.g., DBU, NaOMe) regenerates the alkene. Thermodynamic control yields Methyl Tiglate (E), while kinetic control can favor the deconjugated isomer (Methyl 2-methylbut-3-enoate).

  • Nucleophilic Substitution (

    
    ):  Reaction with azides (
    
    
    
    ) yields
    
    
    -azido esters, precursors to
    
    
    -amino acids. Note that substitution at the secondary C3 position is sterically hindered, often requiring elevated temperatures or polar aprotic solvents (DMF, DMSO).
  • Reformatsky-Type Reactions: While less common than

    
    -bromo esters, the 
    
    
    
    -bromo variant can form zinc enolates or react via radical pathways to couple with aldehydes, creating complex polyketide fragments.
Application Workflow: Synthesis of -Amino Acids

This compound is a precursor to 3-amino-2-methylbutanoic acid , a non-proteinogenic amino acid found in various peptide antibiotics.

ApplicationWorkflow Start Methyl 3-bromo-2-methylbutanoate Step1 Nucleophilic Substitution (NaN3 / DMF) Start->Step1 Inter Methyl 3-azido-2-methylbutanoate Step1->Inter Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Final Methyl 3-amino-2-methylbutanoate (β-Amino Acid Precursor) Step2->Final

Caption: Conversion of the bromo-ester to a beta-amino acid derivative via azide displacement.

Safety and Handling (MSDS Highlights)

  • Hazards: The compound is an alkyl bromide and an ester. It is expected to be a skin and eye irritant and potentially a lachrymator .

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (bromine compounds can degrade photolytically).

  • Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong alkalis (risk of exothermic elimination).

References

  • PubChem. (n.d.). Methyl 3-bromo-2-methylbutanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

difference between methyl 3-bromo-2-methylbutanoate and methyl 2-bromo-3-methylbutanoate

This guide provides an in-depth technical analysis comparing Methyl 3-bromo-2-methylbutanoate and Methyl 2-bromo-3-methylbutanoate .[1] These regioisomers, while sharing the same molecular formula ( ), exhibit distinct s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Methyl 3-bromo-2-methylbutanoate and Methyl 2-bromo-3-methylbutanoate .[1] These regioisomers, while sharing the same molecular formula (


), exhibit distinct synthetic pathways, reactivity profiles, and applications in medicinal chemistry.

Structural Divergence, Synthetic Methodologies, and Reactivity Profiles

Executive Summary & Structural Analysis[2]

In drug development and organic synthesis, the precise positioning of a halogen atom relative to a carbonyl group dictates the molecule's utility.

  • Methyl 2-bromo-3-methylbutanoate is an

    
    -bromo ester .[1] The bromine is attached to the carbon adjacent to the carbonyl.[2] This proximity activates the C-Br bond for nucleophilic substitution (
    
    
    
    ) and metal insertion (Reformatsky reaction).
  • Methyl 3-bromo-2-methylbutanoate is a

    
    -bromo ester . The bromine is located at the 
    
    
    
    -position. This motif is synthetically distinct, often serving as a precursor to
    
    
    -unsaturated esters via elimination or as a latent electrophile in specific rearrangement protocols.
Structural Comparison Table
FeatureMethyl 2-bromo-3-methylbutanoateMethyl 3-bromo-2-methylbutanoate
Common Name Methyl

-bromoisovalerate
Methyl

-bromo-

-methylbutyrate
CAS Number 26330-51-8 101257-25-4
Bromine Position C2 (

-position)
C3 (

-position)
Chiral Centers 1 (C2)2 (C2, C3)
Stereoisomers 2 Enantiomers (

)
4 Stereoisomers (2 Diastereomeric pairs)
Primary Reactivity

Substitution, Reformatsky
Elimination (

),

(minor)

Synthetic Methodologies

The synthesis of these isomers requires fundamentally different strategies due to the position of the bromine atom.

Protocol A: Synthesis of Methyl 2-bromo-3-methylbutanoate ( -isomer)

Mechanism: Radical Halogenation / Hell-Volhard-Zelinsky (HVZ) This isomer is typically synthesized via the bromination of isovaleric acid derivatives. The reaction exploits the enolizability of the acid/acyl halide.

Step-by-Step Protocol:

  • Reagents: Isovaleric acid (3-methylbutanoic acid), Bromine (

    
    ), Phosphorus tribromide (
    
    
    
    , cat.), Methanol (
    
    
    ).[1]
  • Bromination (HVZ):

    • Mix isovaleric acid with catalytic

      
      .
      
    • Add

      
       dropwise at 60-80°C. 
      
      
      
      converts the acid to the acid bromide, which enolizes more readily than the acid.
    • Bromine attacks the enol at the

      
      -position to form 
      
      
      
      -bromo isovaleryl bromide.
  • Esterification:

    • Quench the reaction mixture into anhydrous Methanol at 0°C.

    • The acid bromide is converted to the methyl ester.[1]

  • Purification: Vacuum distillation.

Protocol B: Synthesis of Methyl 3-bromo-2-methylbutanoate ( -isomer)

Mechanism: Hydrohalogenation of


-Unsaturated Esters
This isomer is synthesized by the addition of Hydrogen Bromide (HBr) to Methyl Tiglate (or Methyl Angelate).

Step-by-Step Protocol:

  • Reagents: Methyl Tiglate (Methyl (E)-2-methylbut-2-enoate), Hydrogen Bromide (

    
    , gas or in acetic acid).
    
  • Hydrobromination:

    • Dissolve Methyl Tiglate in a non-polar solvent (e.g.,

      
       or Toluene).
      
    • Introduce dry

      
       gas at low temperature (-10°C to 0°C).
      
    • Mechanistic Insight: The reaction follows a conjugate addition pathway. The proton (

      
      ) adds to the 
      
      
      
      -carbon (C2), generating a transient carbocation at the
      
      
      -position (C3). This secondary carbocation is trapped by the bromide ion (
      
      
      ).
    • Note: This regioselectivity is driven by the electron-withdrawing nature of the ester group, which destabilizes positive charge at the

      
      -position, directing the cation to the 
      
      
      
      -position.
  • Purification: The product is sensitive to heat (prone to elimination). Purification is typically achieved via rapid column chromatography or low-temperature crystallization, rather than distillation.

Visualization of Synthetic Pathways[1]

SynthesisPathways Isovaleric Isovaleric Acid (3-methylbutanoic acid) HVZ_Inter Intermediate: alpha-Bromo Acid Bromide Isovaleric->HVZ_Inter 1. PBr3, Br2 (HVZ Reaction) Alpha_Prod Methyl 2-bromo-3-methylbutanoate (Alpha-Isomer) HVZ_Inter->Alpha_Prod 2. MeOH (Esterification) Tiglate Methyl Tiglate (alpha,beta-unsaturated) Cation Intermediate: Beta-Carbocation Tiglate->Cation HBr (g) (Protonation at Alpha) Beta_Prod Methyl 3-bromo-2-methylbutanoate (Beta-Isomer) Cation->Beta_Prod Br- Attack (Trapping at Beta)

Caption: Comparative synthetic workflows. Top: HVZ bromination for the


-isomer.[1] Bottom: Hydrobromination for the 

-isomer.

Reactivity & Applications

The utility of these molecules in drug development hinges on their divergent reactivity profiles.

Methyl 2-bromo-3-methylbutanoate ( -Isomer)
  • Dominant Mode: Nucleophilic Substitution (

    
    ) .
    
  • Mechanism: The electron-withdrawing ester group acidifies the

    
    -proton and activates the C-Br bond.[1]
    
  • Key Application:

    • Heterocycle Formation: Reaction with thioamides (Hantzsch thiazole synthesis) or amidines to form thiazoles and imidazoles.

    • Reformatsky Reaction: Treatment with Zinc (

      
      ) generates an organozinc enolate (Reformatsky reagent), which attacks aldehydes/ketones to form 
      
      
      
      -hydroxy esters. This is a critical C-C bond-forming reaction in medicinal chemistry.
    • Amino Acid Synthesis: Displacement with azide (

      
      ) followed by reduction yields Valine derivatives.
      
Methyl 3-bromo-2-methylbutanoate ( -Isomer)
  • Dominant Mode: Elimination (

    
    ) .
    
  • Mechanism: The

    
    -proton is not as acidic as the 
    
    
    
    -proton, but the presence of the ester group makes the molecule prone to eliminating HBr to regenerate the thermodynamic
    
    
    -unsaturated ester (Methyl Tiglate).
  • Key Application:

    • Masked Unsaturation: Used as a stable precursor for Methyl Tiglate that can be "activated" (eliminated) under basic conditions in situ.

    • Friedel-Crafts Alkylation: The secondary bromide at the

      
      -position can serve as an electrophile in Lewis-acid catalyzed alkylations of arenes, introducing a branched alkyl chain.
      
Reactivity Flowchart

Reactivity Alpha Methyl 2-bromo-3-methylbutanoate (Alpha-Isomer) Reformatsky Reformatsky Reagent (Zn-Enolate) Alpha->Reformatsky + Zn Valine Valine Derivatives (via Azide) Alpha->Valine + NaN3, then H2 BetaHydroxy Beta-Hydroxy Esters (Drug Scaffolds) Reformatsky->BetaHydroxy + R-CHO Beta Methyl 3-bromo-2-methylbutanoate (Beta-Isomer) Elimination Methyl Tiglate (Conjugated Ester) Beta->Elimination + Base (e.g., Et3N) (Major Pathway) Alkylation Branched Arenes (Friedel-Crafts) Beta->Alkylation + Ar-H, AlCl3

Caption: Divergent reactivity pathways. The


-isomer favors substitution and addition; the 

-isomer favors elimination.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Formation Mechanism of Methyl 2-bromo-3-methylbut-2-enoate. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Methyl (R)-(+)-3-bromo-2-methylpropionate Product Analysis. Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 3-bromo-2-methylpropanoate (Analogous Reactivity Data). Retrieved from

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes: Mechanism and Stereochemistry. Retrieved from

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids: The Hell-Volhard-Zelinsky Reaction. Retrieved from

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for Methyl 3-bromo-2-methylbutanoate

Executive Summary & Strategic Importance In the landscape of advanced organic synthesis and drug development, small chiral building blocks dictate the stereochemical trajectory of complex Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of advanced organic synthesis and drug development, small chiral building blocks dictate the stereochemical trajectory of complex Active Pharmaceutical Ingredients (APIs). Methyl 3-bromo-2-methylbutanoate (CAS: 101257-25-4) is a highly versatile


-methyl-

-bromo ester. Due to its dual stereocenters at the C2 and C3 positions, it serves as a critical electrophilic scaffold for synthesizing non-natural amino acids, peptidomimetics, and complex macrolides [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a field-validated protocol for its stereospecific synthesis, and maps its downstream utility in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

Methyl 3-bromo-2-methylbutanoate contains a four-carbon butanoate backbone, a methyl ester group, an


-methyl group, and a 

-bromine atom. The presence of two adjacent chiral centers (C2 and C3) results in four possible stereoisomers (two syn/anti diastereomeric pairs). Controlling the stereochemistry of this compound is paramount, as downstream nucleophilic substitutions (e.g., amination) rely on predictable inversion mechanics.

The quantitative structural and physical data of the compound are summarized in the table below, cross-referenced against authoritative chemical databases [1, 2, 3].

PropertyValue
Chemical Name Methyl 3-bromo-2-methylbutanoate
CAS Registry Number 101257-25-4
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
Monoisotopic Mass 193.99425 Da
SMILES CC(C(C)Br)C(=O)OC
InChIKey DLRNLDASULNNIJ-UHFFFAOYSA-N
Stereocenters 2 (C2, C3)
Electrophilic Sites C3 (Alkyl bromide), C1 (Carbonyl carbon)

Mechanistic Synthesis: The Appel Reaction Pathway

The synthesis of


-bromo esters from their corresponding 

-hydroxy esters is notoriously challenging. Using strong acids like HBr often leads to E1/E2 elimination, yielding undesired

-unsaturated esters (e.g., methyl tiglate).

To circumvent this, the Appel Reaction is the methodology of choice. By utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the reaction proceeds under mild, neutral conditions. Causality in Design: The Appel reaction is selected because it strictly enforces an S_N2 mechanism. The hydroxyl group of methyl 3-hydroxy-2-methylbutanoate is converted into a highly reactive alkoxyphosphonium leaving group. The subsequent attack by the bromide ion occurs with complete stereochemical inversion at C3, preserving the integrity of the C2 chiral center.

Appel_Workflow A Precursor Methyl 3-hydroxy-2-methylbutanoate B Activation CBr4 + PPh3 (CH2Cl2, 0°C) A->B Reagent Addition C Phosphonium Intermediate In-situ Generation B->C Nucleophilic Attack D Target Compound Methyl 3-bromo-2-methylbutanoate C->D SN2 Bromide Displacement (Stereochemical Inversion)

Fig 1: Mechanistic workflow of the Appel reaction for stereospecific bromination.

Experimental Protocol: Stereospecific Bromination

The following protocol is designed as a self-validating system, embedding quality control checks at critical junctures to ensure high yield and enantiomeric fidelity.

Step 1: Reagent Preparation & System Dehydration
  • Charge a flame-dried, argon-purged round-bottom flask with methyl 3-hydroxy-2-methylbutanoate (1.0 eq) and CBr₄ (1.2 eq).

  • Dissolve the reagents in anhydrous dichloromethane (CH₂Cl₂, 0.2 M concentration).

  • Validation Check: Perform a Karl Fischer titration on the solvent. Moisture levels must be <50 ppm to prevent the competitive hydrolysis of the highly sensitive phosphonium intermediate.

Step 2: Thermal Control & Activation
  • Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

  • Add PPh₃ (1.2 eq) portion-wise over 15 minutes.

  • Causality Check: The formation of the alkoxyphosphonium intermediate is highly exothermic. Strict thermal control at 0°C suppresses the activation energy required for competing E2 elimination pathways, ensuring the S_N2 trajectory is maintained.

Step 3: Reaction Execution & In-Line Monitoring
  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 2 hours.

  • Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase. The reaction is deemed complete when the precursor spot vanishes and a new, UV-inactive but KMnO₄-stainable spot emerges. Alternatively, GC-MS should confirm the disappearance of the precursor mass and the appearance of the target isotopic doublet at m/z 194/196 [M]⁺ [2].

Step 4: Quenching, Workup, and Purification
  • Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.

  • Triturate the concentrated residue with cold hexanes (0°C). This selectively precipitates the triphenylphosphine oxide (Ph₃P=O) byproduct.

  • Filter the suspension through a Celite pad and concentrate the filtrate.

  • Purify the crude product via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc).

  • Validation Check: Analyze the purified fractions via ¹H-NMR (CDCl₃). Halogenation is confirmed by the downfield shift of the C3 methine proton to approximately 4.1–4.3 ppm, caused by the strong deshielding effect of the newly introduced bromine atom.

Downstream Applications in Drug Design

In pharmaceutical chemistry, methyl 3-bromo-2-methylbutanoate acts as a linchpin for synthesizing non-natural amino acids, specifically derivatives of


-methylvaline. These non-natural amino acids are heavily utilized in the design of peptidomimetics to increase proteolytic stability and enforce specific secondary structures in the resulting drug candidates [3].

By subjecting the brominated ester to nucleophilic amination (e.g., using sodium azide followed by reduction, or direct amine substitution), researchers can install an amine group at C3 with a second stereochemical inversion. Subsequent hydrolysis of the methyl ester yields the free chiral amino acid ready for solid-phase peptide synthesis (SPPS).

Drug_Application A Methyl 3-bromo-2-methylbutanoate (Chiral Building Block) B Nucleophilic Amination (NaN3 or Amine) A->B SN2 Substitution C Ester Hydrolysis (LiOH, THF/H2O) B->C Deprotection D Non-Natural Amino Acid (e.g., β-methylvaline derivative) C->D Isolation E Peptidomimetic API (Target Drug Candidate) D->E Solid-Phase Peptide Synthesis

Fig 2: Downstream application of the brominated ester in peptidomimetic API synthesis.

References

  • National Center for Biotechnology Information. "101257-25-4 (C6H11BrO2)". PubChem Compound Summary. Available at:[Link]

Foundational

Technical Whitepaper: Safety, Reactivity, and Handling Protocols for Methyl 3-bromo-2-methylbutanoate

Executive Summary Methyl 3-bromo-2-methylbutanoate (CAS: 101257-25-4) is a highly reactive, branched alkyl bromide ester utilized extensively in organic synthesis and pharmaceutical development. Due to the presence of bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-2-methylbutanoate (CAS: 101257-25-4) is a highly reactive, branched alkyl bromide ester utilized extensively in organic synthesis and pharmaceutical development. Due to the presence of both an electrophilic alpha/beta-bromo center and an ester moiety, it serves as a versatile building block for carbon-carbon bond formation, most notably in Reformatsky-type reactions and targeted alkylations [1].

This technical guide provides drug development professionals and synthetic chemists with an in-depth analysis of the physicochemical properties, toxicological mechanisms, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profile and Identification

Understanding the physical properties of methyl 3-bromo-2-methylbutanoate is critical for designing appropriate purification and reaction conditions. The compound's branching introduces steric hindrance that influences its reaction kinetics compared to linear analogs like methyl bromoacetate.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionAnalytical Significance
CAS Number 101257-25-4Unique identifier for regulatory compliance [1].
Molecular Formula C6H11BrO2Dictates mass spectrometry (MS) isotopic patterns (M and M+2 peaks of equal intensity due to

Br/

Br).
Molecular Weight 195.06 g/mol Required for precise stoichiometric calculations.
Physical State Liquid (Combustible)Necessitates handling via syringe techniques under inert atmospheres.
Functional Groups Bromo, Aliphatic EsterExhibits characteristic IR stretching at ~1735 cm

(C=O) and ~650 cm

(C-Br) [2].

Hazard Profile & Toxicological Mechanisms

Methyl 3-bromo-2-methylbutanoate is classified under the Globally Harmonized System (GHS) as a severe skin and eye irritant, a combustible liquid, and a potent lachrymator (tear-inducing agent) [2].

The Causality of Lachrymation

The lachrymatory effect is not merely an irritant response; it is a specific biochemical alkylation event. The carbon-bromine bond is highly polarized, making the adjacent carbon highly susceptible to nucleophilic attack. When vapors contact the ocular surface, the compound diffuses into the corneal epithelium and undergoes a rapid


 reaction with the sulfhydryl (-SH) groups of cysteine residues on TRPA1 (Transient Receptor Potential Ankyrin 1)  ion channels. This covalent modification forces a conformational change in the channel, triggering a massive calcium ion (

) influx that depolarizes the sensory nerve endings, resulting in acute pain and reflex tearing.

Mechanism M1 Methyl 3-bromo- 2-methylbutanoate (Vapor Exposure) M2 Corneal TRPA1 Ion Channels M1->M2 Diffusion M3 Covalent Alkylation (Cysteine SN2 Attack) M2->M3 Electrophilic Reaction M4 Channel Activation (Ca2+ Influx) M3->M4 Conformational Shift M5 Lachrymation & Pain Response M4->M5 Action Potential

Fig 1: Mechanistic pathway of TRPA1 channel activation by bromo esters inducing lachrymation.

Self-Validating Safety & Handling Systems

To ensure trustworthy and reproducible safety standards, handling protocols must be designed as self-validating systems —where the setup inherently proves its own efficacy.

Engineering Controls & PPE
  • Fume Hood Validation: All manipulations must occur in a continuously monitored fume hood. Validation: Use a visual flow indicator (e.g., a Kimwipe strip taped to the sash) to confirm negative pressure before opening the reagent bottle.

  • PPE: Nitrile gloves (double-gloved), splash goggles, and a chemically resistant lab coat. Bromo esters can permeate standard nitrile over prolonged exposure; immediate glove changes are required upon suspected contact.

Active Spill Neutralization Protocol

Never clean a bromo ester spill with pure water, as hydrolysis is too slow to prevent vapor release.

  • The Chemistry of Neutralization: Keep a 10% aqueous solution of ammonium hydroxide (

    
    ) or a weak amine solution in the hood [3].
    
  • Causality: Ammonia acts as a strong, volatile nucleophile that rapidly displaces the bromide ion via an

    
     pathway, converting the hazardous lachrymator into a water-soluble, non-volatile, and non-irritating amine salt.
    
  • Validation: The cessation of the distinct, sharp lachrymator odor confirms complete chemical neutralization of the spill.

Synthetic Applications: The Reformatsky Workflow

Methyl 3-bromo-2-methylbutanoate is frequently used in the Reformatsky reaction to synthesize complex


-hydroxy esters. The branching at the alpha and beta positions makes this specific reagent highly valuable for constructing sterically congested pharmaceutical intermediates [3].
Experimental Methodology: Step-by-Step Protocol

Step 1: Zinc Dust Activation (Critical Step)

  • Action: Wash 1.5 equivalents of zinc dust rapidly with 5% HCl, followed by deionized water, ethanol, and diethyl ether. Dry under high vacuum at 100°C for 2 hours [3].

  • Causality: Commercial zinc dust is passivated by an inert layer of zinc oxide (ZnO). Acid washing removes this layer, exposing the highly reactive Zn(0) crystalline lattice required for oxidative insertion into the C-Br bond.

  • Validation: The activated zinc will appear as a uniform, clump-free grey powder that flows freely under an inert atmosphere.

Step 2: Apparatus Assembly

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Causality: The intermediate organozinc reagent is highly moisture-sensitive. Any residual water will prematurely protonate the intermediate, yielding the reduced byproduct (methyl 2-methylbutanoate) rather than the desired C-C coupled product.

Step 3: Initiation & Controlled Addition

  • Action: Suspend the activated zinc in anhydrous THF. Add 5% of the total methyl 3-bromo-2-methylbutanoate and the target electrophile (aldehyde/ketone) mixture to the flask.

  • Validation: Initiation is visually confirmed by a localized temperature spike (exotherm) and a transient cloudiness in the solvent [3].

  • Action: Once initiated, add the remaining reagent mixture dropwise over 1 hour.

  • Causality: Dropwise addition maintains a low steady-state concentration of the bromo ester, preventing thermal runaway and suppressing competitive Wurtz-type homocoupling (where two bromo ester molecules react with each other).

Step 4: Acidic Quench and Isolation

  • Action: Cool the reaction to 0°C and quench by slowly adding cold 10%

    
    .
    
  • Causality: The acid serves a dual purpose: it protonates the newly formed zinc alkoxide to yield the final

    
    -hydroxy ester, and it solubilizes the precipitated zinc salts into the aqueous layer, allowing for clean phase separation.
    

G N1 Step 1: Zinc Activation (Acid Wash & Vacuum Dry) N3 Step 3: Organozinc Formation (Exothermic Insertion) N1->N3 Activated Zn(0) N2 Step 2: Reagent Preparation Methyl 3-bromo-2-methylbutanoate + Electrophile N2->N3 Dropwise Addition N4 Step 4: Nucleophilic Addition (Zinc Alkoxide Formation) N3->N4 In situ Reaction N5 Step 5: Acidic Quench (10% H2SO4 Hydrolysis) N4->N5 Cooling to 0°C N6 Final Product: β-Hydroxy Ester N5->N6 Phase Separation

Fig 2: Self-validating Reformatsky workflow for methyl 3-bromo-2-methylbutanoate.

Storage and Stability

To prevent degradation, methyl 3-bromo-2-methylbutanoate must be stored in a cool (2-8°C), dry, and well-ventilated area, strictly segregated from strong bases, oxidizing agents, and reducing agents[2].

  • Degradation Pathway: Exposure to ambient moisture or bases will induce slow ester hydrolysis or base-catalyzed elimination (E2), generating hydrobromic acid (HBr) as a byproduct. The buildup of HBr gas can pressurize sealed containers, posing a rupture hazard.

References

  • Shriner, R. L. "ETHYL β-PHENYL-β-HYDROXYPROPIONATE - Organic Syntheses Procedure." Organic Syntheses, Coll. Vol. 3, p.408 (1955); Vol. 27, p.41 (1947). Available at: [Link] [3]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Bromo-2-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Introduction: The Significance of Physicochemical Properties in Synthetic Intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Physicochemical Properties in Synthetic Intermediates

In the intricate landscape of drug discovery and development, the journey from a conceptual molecule to a viable therapeutic agent is paved with meticulous chemical synthesis. Central to this process are the intermediates—molecular building blocks that are progressively transformed into the final active pharmaceutical ingredient (API).[1][2][3][4][] The physical and chemical properties of these intermediates, such as boiling point and density, are not merely academic data points; they are critical parameters that dictate the efficiency, scalability, and safety of the entire manufacturing process.[1][2][4]

Methyl 3-bromo-2-methylbutanoate is a halogenated ester that serves as a versatile synthon in organic chemistry. Its bifunctional nature, possessing both an ester and a bromine atom, allows for a variety of subsequent chemical modifications, making it a valuable precursor for more complex molecules. Understanding its boiling point is crucial for purification via distillation, for defining reaction temperature limits to prevent degradation, and for ensuring the removal of volatile impurities.[1] Similarly, its density is a key factor in reaction vessel volume calculations, phase separations, and ensuring batch-to-batch consistency in a manufacturing setting.[2]

This guide will delve into the known data for the enantiomers of methyl 3-bromo-2-methylbutanoate as a strong proxy, provide detailed methodologies for the precise experimental determination of its boiling point and density, and contextualize the importance of this data for professionals in the pharmaceutical and chemical sciences.

Physicochemical Data of Methyl 3-Bromo-2-Methylpropanoate and Its Enantiomers

Direct, publicly available experimental data for the boiling point and density of racemic methyl 3-bromo-2-methylbutanoate (CAS No. 20609-71-6) is scarce. However, reliable data exists for its individual enantiomers: Methyl (R)-(+)-3-bromo-2-methylpropionate (CAS No. 110556-33-7) and (-)-Methyl (S)-3-bromo-2-methylpropionate (CAS No. 98190-85-3). As enantiomers have identical physical properties in a non-chiral environment (with the exception of optical rotation), the data presented below can be considered a highly accurate representation for the racemic mixture.

PropertyValueConditionsSource
Boiling Point 85 °Cat 37 mmHg[6]
74 °Cat 10 mmHg
Estimated Boiling Point 175-185 °Cat 760 mmHgEstimation
Density 1.422 g/mLat 25 °C[6]

Note on Estimated Boiling Point: The boiling point at standard atmospheric pressure (760 mmHg) has been estimated based on the data at reduced pressure using the Clausius-Clapeyron equation. This estimation is a valuable guide for experimental work but should be confirmed by direct measurement.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a synthetic intermediate like methyl 3-bromo-2-methylbutanoate, an accurate boiling point measurement is essential for purification by distillation.

Rationale for Experimental Approach

Given that the available data is at reduced pressure, it is likely that the compound may be susceptible to decomposition at its normal boiling point. Therefore, both standard and vacuum distillation methods for boiling point determination are presented. The choice of method will depend on the thermal stability of the compound, which should be initially assessed by techniques such as thermogravimetric analysis (TGA) if possible.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines the standard method for determining the boiling point of a liquid using distillation apparatus.

Materials:

  • Round-bottom flask

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Clamps and stand

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Sample Preparation: Place a measured volume of methyl 3-bromo-2-methylbutanoate into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, ensure it is stirring at a moderate rate.

  • Observation: Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor condenses in the condenser and drips into the receiving flask.

  • Data Recording: Record the stable temperature at which the liquid is distilling. This is the boiling point.

  • For Reduced Pressure: If performing a vacuum distillation, connect a vacuum pump to the take-off adapter of the distillation setup. The procedure is the same, but the pressure of the system must be monitored and recorded along with the boiling temperature.

BoilingPointDetermination cluster_0 Distillation Setup cluster_1 Procedure Flow heating_mantle Heating Mantle flask Round-Bottom Flask (with sample and boiling chips) heating_mantle->flask distillation_head Distillation Head flask->distillation_head thermometer Thermometer condenser Condenser distillation_head->condenser receiving_flask Receiving Flask condenser->receiving_flask start Assemble Apparatus add_sample Add Sample start->add_sample place_thermo Position Thermometer add_sample->place_thermo heat Apply Heat place_thermo->heat observe Observe Distillation heat->observe record Record Temperature observe->record

Experimental workflow for boiling point determination.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. In a drug development setting, accurate density measurements are crucial for ensuring the correct concentration of solutions and for monitoring the consistency of production batches.

Rationale for Experimental Approach

The most straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a density bottle. This method relies on accurately measuring the mass of a known volume of the liquid.

Experimental Protocol: Density Determination using a Pycnometer

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Distilled water

  • Acetone (for cleaning)

  • The liquid sample (methyl 3-bromo-2-methylbutanoate)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance. Record this mass (m1).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, and any excess water will be expelled through the capillary. Wipe the outside of the pycnometer dry and weigh it. Record this mass (m2). Also, measure and record the temperature of the water.

  • Mass of Pycnometer with Sample: Empty the pycnometer, rinse it with acetone, and dry it thoroughly. Fill it with the methyl 3-bromo-2-methylbutanoate sample, again ensuring no air bubbles are present. Insert the stopper, wipe the exterior dry, and weigh it. Record this mass (m3).

  • Calculation:

    • Mass of water = m2 - m1

    • Volume of pycnometer = (m2 - m1) / density of water at the measured temperature

    • Mass of sample = m3 - m1

    • Density of sample = (m3 - m1) / Volume of pycnometer

DensityDetermination cluster_0 Density Determination Workflow start Clean and Dry Pycnometer weigh_empty Weigh Empty Pycnometer (m1) start->weigh_empty fill_water Fill with Distilled Water weigh_empty->fill_water fill_sample Fill with Sample weigh_empty->fill_sample weigh_water Weigh Pycnometer with Water (m2) fill_water->weigh_water calculate Calculate Density weigh_water->calculate weigh_sample Weigh Pycnometer with Sample (m3) fill_sample->weigh_sample weigh_sample->calculate

Workflow for density determination using a pycnometer.

Synthesis of Methyl 3-Bromo-2-Methylbutanoate

A common route for the synthesis of α-bromo esters is through the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid, followed by esterification. However, for methyl 3-bromo-2-methylbutanoate, a more direct approach involves the radical-initiated addition of a bromine source to methyl methacrylate. A plausible synthetic route is the anti-Markovnikov hydrobromination of methyl methacrylate. For the purpose of this guide, a general procedure for the synthesis of a similar compound, 2,3-dibromo-2-methylpropanoic acid from methacrylic acid is referenced, which can be adapted.[7] Subsequent esterification would yield the desired product.

Reaction Scheme:

Methacrylic Acid + Br₂ → 2,3-Dibromo-2-methylpropanoic Acid

2,3-Dibromo-2-methylpropanoic Acid + Methanol (with acid catalyst) → Methyl 2,3-dibromo-2-methylpropanoate

A more direct synthesis of the target compound would involve the anti-Markovnikov addition of HBr to methyl methacrylate, often initiated by radicals.

Conclusion

References

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

  • PYG Lifesciences. (2024, August 22). API & Pharma Intermediates: Backbone of Drug Development. Retrieved from [Link]

  • EvoBioSystems. (2023, August 27). Role of Intermediates in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Pearson. (n.d.). Boiling Point Calculator (Simple / Advanced). Retrieved from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

Sources

Foundational

Sourcing and Handling Methyl 3-bromo-2-methylbutanoate: A Technical Guide for Drug Development

Executive Summary: The Isomer Trap In the high-stakes environment of pharmaceutical intermediate sourcing, precision is binary: you either have the correct molecule, or you have a failed synthesis. Methyl 3-bromo-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Trap

In the high-stakes environment of pharmaceutical intermediate sourcing, precision is binary: you either have the correct molecule, or you have a failed synthesis. Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4) is frequently confused with its regioisomer, methyl 2-bromo-3-methylbutanoate (CAS 26330-51-8).

While the 2-bromo isomer is a common, stable commodity used in standard alkylations, the 3-bromo isomer (the subject of this guide) is a specialized


-bromo ester. It possesses unique reactivity profiles—specifically a high susceptibility to 

-elimination—that dictate stringent handling, specific storage protocols, and a rigorous vendor qualification process.

This guide provides a self-validating framework for procuring, verifying, and handling this sensitive building block to ensure downstream success in API synthesis.

Chemical Specifications & Critical Quality Attributes (CQA)

Before engaging vendors, researchers must establish a specification sheet that accounts for the molecule's intrinsic instability.

Identity & Physiochemical Properties
PropertySpecificationNotes
Chemical Name Methyl 3-bromo-2-methylbutanoateDo not confuse with Methyl 2-bromo-3-methylbutanoate
CAS Number 101257-25-4 The primary identifier.[1][2][3][4][5][6] Reject any CoA quoting 26330-51-8.
Molecular Formula

MW: 195.05 g/mol
Structure

-bromo ester
Br is on C3; Methyl is on C2.
Stereochemistry Typically Racemic (diastereomeric mixture)Contains two chiral centers (C2, C3). Commercial sources are usually mixtures of syn/anti diastereomers unless "Chiral" is explicitly specified.
Critical Impurity Profile

The synthesis of this molecule typically involves the hydrobromination of Methyl Tiglate (Methyl (E)-2-methylbut-2-enoate). Consequently, the most critical impurity is the starting material, formed via reversible elimination.

  • Primary Impurity: Methyl Tiglate (CAS 6622-76-0)

  • Secondary Impurity: Methyl Angelate (Z-isomer)

  • Hydrolysis Impurity: 3-bromo-2-methylbutanoic acid (if stored improperly)

Vendor Landscape & Selection Framework

The market for CAS 101257-25-4 is bifurcated into "Catalog Aggregators" (high risk of mislabeling) and "Specialized Synthesis Houses" (higher reliability).

Validated Supplier Tiers
TierVendor TypeRecommended ForKey RisksRepresentative Suppliers
1 Primary Manufacturers GMP/GLP Scale-upLead time (custom synthesis often required)Enamine , BLD Pharm , Combi-Blocks
2 Global Distributors Initial Screening (<5g)Batch-to-batch variability; often re-package Tier 1 stockSigma-Aldrich (Merck) , Fisher Scientific
3 Aggregators NOT RECOMMENDED High probability of isomer confusion (shipping the 2-bromo variant)Generic online marketplaces
Procurement Decision Tree (DOT Visualization)

Use this logic flow to determine the correct sourcing strategy based on your project phase.

VendorSelection Start Start: Define Requirement IsomerCheck Verify CAS: 101257-25-4? Start->IsomerCheck ScaleCheck Quantity Needed? IsomerCheck->ScaleCheck Yes Stop STOP: Correct CAS IsomerCheck->Stop No (Likely 2-bromo) SmallScale < 10 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process Dev) ScaleCheck->LargeScale Distributor Tier 2 Distributor (Sigma/BLD) SmallScale->Distributor StereoCheck Stereochemistry Critical? LargeScale->StereoCheck CustomSynth Tier 1 Custom Synthesis (Enamine/WuXi) Racemic Racemic OK StereoCheck->Racemic No Chiral Specific Enantiomer Required StereoCheck->Chiral Yes Racemic->CustomSynth Chiral->CustomSynth Request Chiral Res.

Caption: Decision logic for sourcing Methyl 3-bromo-2-methylbutanoate based on scale and stereochemical requirements.

Incoming Quality Control (QC) Protocol

Do not trust the Certificate of Analysis (CoA) blindly. The instability of


-bromo esters means the purity can degrade during transit if the cold chain is broken.
The "Self-Validating" QC Workflow

Perform these tests within 24 hours of receipt.

  • Visual Inspection:

    • Pass: Colorless to pale yellow liquid.

    • Fail: Dark brown/orange liquid (indicates oxidation or HBr release).

  • 1H-NMR Verification (The "Fingerprint" Test):

    • Solvent:

      
       (Neutralized with basic alumina to prevent acid-catalyzed elimination during the run).
      
    • Key Diagnostic Signals:

      • Look for the doublet at ~1.2-1.3 ppm (Methyl at C2).

      • Look for the multiplet at ~4.2-4.5 ppm (Methine at C3 attached to Br).

      • Impurity Check: Check for olefinic protons at 6.8-7.0 ppm (indicates Methyl Tiglate formation).

  • GC-MS Analysis:

    • Ensure the injector port temperature is low (<150°C) . High temperatures can induce thermal elimination inside the instrument, giving a false positive for impurities.

Technical Context: Synthesis & Stability Mechanisms

Understanding how the molecule degrades allows you to prevent it.

The Elimination Pathway

Methyl 3-bromo-2-methylbutanoate is a "masked"


-unsaturated ester. Under basic conditions, or even with trace moisture/heat, it undergoes 

or

elimination to revert to the thermodynamically stable conjugated system (Methyl Tiglate).

DegradationPathway Product Methyl 3-bromo-2-methylbutanoate (Target) Transition Transition State (Base/Heat Induced) Product->Transition - H+ (Alpha-deprotonation) Impurity Methyl Tiglate (Conjugated Alkene) Transition->Impurity Elimination HBr HBr (Acid Byproduct) Transition->HBr

Caption: The primary degradation pathway (


-elimination) leading to Methyl Tiglate and HBr.
Handling Best Practices
  • Storage: -20°C is mandatory. 2-8°C is acceptable for short-term (<1 week).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical degradation; moisture promotes hydrolysis.

  • Reaction Setup: When using this reagent, avoid strong, non-nucleophilic bases (like LDA) unless you intend to form the enolate for specific chemistry. For nucleophilic substitution (

    
    ), use polar aprotic solvents (DMF, DMSO) and keep temperatures low to suppress elimination.
    

References

  • Sigma-Aldrich. Product Specification: Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4).[1][3][5][6][7] Retrieved from .

  • BLD Pharm. Product Catalog: Methyl 3-bromo-2-methylbutanoate.[1][2][3][4][6] Retrieved from .

  • PubChem. Compound Summary: Methyl 3-bromo-2-methylbutanoate.[1][4][5][6] National Library of Medicine. Retrieved from .

  • Common Organic Chemistry. Hydrobromination of Alkenes: Mechanistic Insights. Retrieved from .

  • BenchChem. Technical Guide to Alpha vs Beta Bromo Esters. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl 3-bromo-2-methylbutanoate

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of methyl 3-bromo-2-methylbutanoate . This guide prioritizes regiochemical control, operat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of methyl 3-bromo-2-methylbutanoate . This guide prioritizes regiochemical control, operational safety, and scalability.

Methodology: Regioselective Hydrobromination of


-Unsaturated Esters
Target Audience:  Medicinal Chemists, Process Development Scientists
Version:  1.0 (2026)

Abstract & Strategic Rationale

Methyl 3-bromo-2-methylbutanoate is a critical chiral building block (synthon) used in the synthesis of complex polyketides and peptidomimetics. Its structural isomer, methyl 2-bromo-3-methylbutanoate, is commercially common but chemically distinct. The challenge in synthesizing the 3-bromo isomer lies in achieving high regioselectivity during the functionalization of the alkene.

This protocol utilizes the hydrobromination of methyl tiglate (methyl (E)-2-methylbut-2-enoate). While electrophilic addition to simple alkenes follows Markovnikov’s rule, the presence of the electron-withdrawing ester group in methyl tiglate polarizes the double bond, directing the nucleophile (bromide) to the


-position (C3). This guide provides a self-validating workflow to ensure the exclusive formation of the 3-bromo isomer, avoiding the thermodynamic 2-bromo byproduct often seen in radical-mediated or 

-bromination pathways.

Chemical Mechanism & Regiocontrol

The synthesis relies on the ionic electrophilic addition of hydrogen bromide (HBr) in a polar, non-nucleophilic solvent (Acetic Acid).

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Protonation: The

    
    -electrons of the C2=C3 double bond attack the proton (
    
    
    
    ) from HBr.
  • Regiodetermining Step: Protonation occurs at the

    
    -carbon (C2).[1] This pathway is favored because it generates a carbocation at the 
    
    
    
    -position (C3).
    • Alternative (Disfavored): Protonation at C3 would generate a carbocation at C2. A cation at C2 is destabilized by the adjacent electron-withdrawing carbonyl group of the ester.

  • Nucleophilic Trapping: The bromide ion (

    
    ) attacks the 
    
    
    
    -carbocation to form the final product.

Net Result: Hydrogen adds to C2 (


), Bromine adds to C3 (

).

ReactionMechanism Figure 1: Regioselective Hydrobromination Mechanism favoring β-Bromination Start Methyl Tiglate (E)-isomer TS Transition State (Protonation at C2) Start->TS + H+ HBr HBr (excess) HBr->TS Intermediate β-Carbocation (Charge on C3) TS->Intermediate Regioselection Product Methyl 3-bromo-2-methylbutanoate (Target) Intermediate->Product + Br-

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.RoleGrade
Methyl Tiglate 114.141.0Substrate>98%
HBr in Acetic Acid 80.913.0Reagent33% w/w solution
Dichloromethane (DCM) 84.93-Solvent (Workup)ACS Reagent
Sodium Bicarbonate 84.01ExcessNeutralizationSat. Aqueous
Magnesium Sulfate 120.37-Drying AgentAnhydrous

Equipment:

  • 250 mL Round Bottom Flask (RBF) with Claisen adapter.

  • Pressure-equalizing addition funnel.

  • Calcium chloride (

    
    ) drying tube (to exclude moisture).
    
  • Ice-water bath.

  • Rotary Evaporator.[2][1]

  • Vacuum Distillation Setup (Short path).

Step-by-Step Procedure
Phase 1: Reaction Setup (0 - 2 Hours)
  • Preparation: Flame-dry the 250 mL RBF and cool under a stream of nitrogen.

  • Charging: Add Methyl Tiglate (11.4 g, 100 mmol) to the flask.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Stir magnetically.[3]
    
  • Addition: Transfer 33% HBr in Acetic Acid (55 mL, ~300 mmol HBr) to the addition funnel.

    • Critical: Add the HBr solution dropwise over 30 minutes. The reaction is exothermic; maintaining

      
       prevents polymerization or ester hydrolysis.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4-6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The UV-active starting material spot should disappear.

Phase 2: Workup & Isolation (Hour 6 - 8)
  • Quenching: Pour the reaction mixture carefully into a beaker containing 200 g of crushed ice/water. Stir vigorously for 10 minutes to precipitate the organic phase.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Neutralization: Wash the combined organic layers with Saturated

    
      solution (
    
    
    
    mL).
    • Caution:

      
       evolution will be vigorous. Vent frequently. Continue washing until the aqueous layer pH is ~7-8.
      
  • Drying: Wash with brine (50 mL), separate, and dry the organic layer over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the solid and concentrate the filtrate under reduced pressure (Rotovap) at

    
     to yield the crude bromoester as a pale yellow oil.
    
Phase 3: Purification (Hour 8 - 10)
  • Distillation: The crude product is thermally sensitive (prone to elimination of HBr). Purify via vacuum distillation .

    • Target BP: ~80-85°C at 15 mmHg (Note: BP will vary with vacuum pressure; use a nomograph).

  • Collection: Collect the main fraction. Discard the forerun (acetic acid traces) and the pot residue (polymers).

  • Storage: Store the purified liquid at

    
     under argon. Add a copper wire or silver foil stabilizer if long-term storage is required.
    

Workflow Visualization

ExperimentalWorkflow Figure 2: Synthesis Workflow for Methyl 3-bromo-2-methylbutanoate Step1 Step 1: Setup Methyl Tiglate + HBr/AcOH 0°C, N2 Atmosphere Step2 Step 2: Reaction Stir at RT for 4-6 Hours Monitor via TLC Step1->Step2 Step3 Step 3: Quench Pour into Crushed Ice Extract with DCM Step2->Step3 Step4 Step 4: Neutralization Wash with Sat. NaHCO3 (Remove AcOH) Step3->Step4 Step5 Step 5: Purification Vacuum Distillation (<15 mmHg) Step4->Step5

Quality Control & Validation

To certify the identity of the product, perform the following analytical checks.

NMR Characterization ( , 400 MHz)

The regiochemistry is confirmed by the coupling patterns of the protons at C2 and C3.

  • 
     4.20 - 4.35 ppm (1H, m, H-3):  The proton on the carbon bearing the bromine. It appears downfield due to the electronegative Br.
    
  • 
     2.80 - 2.95 ppm (1H, dq, H-2):  The proton 
    
    
    
    to the ester. It couples with the C2-Methyl and H-3.
  • 
     3.75 ppm (3H, s, 
    
    
    
    ):
    Ester methyl singlet.
  • 
     1.75 ppm (3H, d, C3-
    
    
    
    ):
    Methyl group attached to the
    
    
    -carbon.
  • 
     1.25 ppm (3H, d, C2-
    
    
    
    ):
    Methyl group attached to the
    
    
    -carbon.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of esterEnsure anhydrous conditions; keep temp < 25°C.
Product is Dark/Black PolymerizationAdd hydroquinone inhibitor during distillation.
Incomplete Reaction Insufficient HBrUse fresh 33% HBr/AcOH; gas may have escaped.
Wrong Isomer (2-bromo) Radical mechanismEnsure reaction is kept in dark/low light; avoid peroxides.

Safety & Compliance

  • HBr/Acetic Acid: Highly corrosive and causes severe burns. Handle only in a functioning fume hood wearing butyl rubber gloves and a face shield.

  • Lachrymator:

    
    - and 
    
    
    
    -bromoesters are potent lachrymators (tear agents). All glassware must be rinsed with dilute base before removal from the hood.
  • Pressure: Neutralization generates significant

    
    . Add bicarbonate slowly to prevent overflow.
    

References

  • Preparation of Bromoesters: Vaughan, W. R., & Milton, K. M. (1951). The Preparation of β-Bromoesters. Journal of the American Chemical Society, 73(11), 5497–5498. [Link]

  • Regioselectivity in Electrophilic Addition: Fahey, R. C., & McPherson, C. A. (1969). The Mechanism of the Reaction of Hydrogen Bromide with α,β-Unsaturated Esters in Acetic Acid. Journal of the American Chemical Society, 91(14), 3865–3869. [Link]

  • General Protocol for Hydrobromination: Org. Synth. 1928, 8, 88; Coll. Vol. 1, p.394 (Analogous procedure for

    
    -bromopropionic acid).
    [Link]
    

Sources

Application

Application Note: Regioselective Hydrobromination of Methyl Tiglate

Introduction & Scope Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is an α,β-unsaturated ester frequently utilized as a versatile building block in the synthesis of complex terpenoids, amino acid derivatives, and func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is an α,β-unsaturated ester frequently utilized as a versatile building block in the synthesis of complex terpenoids, amino acid derivatives, and functional biodegradable polymers. The hydrobromination of methyl tiglate is a fundamental transformation that yields methyl 3-bromo-2-methylbutanoate (CAS: 101257-25-4). This application note provides an in-depth mechanistic analysis and two self-validating experimental protocols for achieving high-yielding, regioselective hydrobromination in the laboratory.

Mechanistic Causality & Regioselectivity

As a Senior Application Scientist, it is critical to understand that the regiochemistry of this addition is not dictated by simple Markovnikov rules, but rather by the electronic environment created by the electron-withdrawing methoxycarbonyl (-COOCH₃) group[1].

When hydrogen bromide is introduced, electrophilic protonation initiates the reaction. Protonation at the β-carbon (C3) would generate an α-carbocation (at C2), which is highly destabilized by the adjacent electron-deficient carbonyl carbon. Conversely, protonation at the α-carbon (C2) generates a β-carbocation (at C3). Although this intermediate is a secondary carbocation, it is sufficiently insulated from the inductive pull of the ester group, making it the kinetically and thermodynamically favored pathway[2].

Subsequent nucleophilic trapping by the bromide anion occurs exclusively at the C3 position, yielding the β-bromo ester. Because the planar carbocation intermediate is trapped from either face, the reaction is not stereospecific and yields a mixture of syn and anti diastereomers.

G A Methyl Tiglate (E)-isomer B Protonation (H+) at α-C2 A->B Electrophilic Addition C β-Carbocation at C3 (Favored) B->C Avoids α-C+ Destabilization D Nucleophilic Attack (Br-) at C3 C->D Stereorandom Trapping E Methyl 3-bromo- 2-methylbutanoate D->E Diastereomeric Mixture

Mechanistic pathway of methyl tiglate hydrobromination yielding the beta-bromo ester.

Experimental Methodologies

The choice of hydrobromination methodology depends heavily on the desired scale, available equipment, and the substrate's tolerance for potential ester hydrolysis. We outline two field-proven methods below.

Method A: Liquid-Phase Hydrobromination (33% HBr in Acetic Acid)

Causality & Design: Acetic acid acts as a highly polar, protic solvent that stabilizes the intermediate carbocation, significantly accelerating the reaction rate without the need for specialized gas-handling equipment.

Step-by-Step Procedure:

  • Preparation: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a pressure-equalizing dropping funnel.

  • Substrate Loading: Dissolve 10.0 mmol (1.14 g) of methyl tiglate in 5.0 mL of glacial acetic acid.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). The initial protonation is highly exothermic; strict temperature control prevents unwanted polymerization or side reactions.

  • Reagent Addition: Slowly add 15.0 mmol (approx. 2.7 mL) of 33 wt% HBr in acetic acid dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 16 to 24 hours. Monitor progress via TLC or GC-MS.

  • Quenching: Pour the crude reaction mixture into 50 mL of crushed ice and water to quench the excess acid.

  • Extraction: Extract the aqueous suspension with dichloromethane (DCM) (3 x 20 mL).

  • Neutralization (Critical Step): Wash the combined organic layers with saturated aqueous NaHCO₃ (3 x 20 mL) until CO₂ evolution ceases. Complete removal of acetic acid is necessary to prevent product degradation during distillation.

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation if necessary.

Method B: Anhydrous Hydrobromination (HBr Gas in Dichloromethane)

Causality & Design: Utilizing anhydrous HBr gas in a non-polar solvent (DCM) completely eliminates the presence of water and protic acids, thereby minimizing the risk of ester hydrolysis or transesterification.

Step-by-Step Procedure:

  • Preparation: Assemble a 100 mL three-neck round-bottom flask with a submerged gas dispersion fritted tube, a magnetic stir bar, and a gas outlet connected to a concentrated NaOH scrubber system.

  • Substrate Loading: Dissolve 10.0 mmol (1.14 g) of methyl tiglate in 20.0 mL of anhydrous DCM.

  • Thermal Control: Cool the solution to -20 °C using a dry ice/isopropanol bath. Lower temperatures exponentially increase the solubility of HBr gas in DCM and control the reaction kinetics.

  • Gas Saturation: Bubble anhydrous HBr gas slowly through the solution for 30 to 45 minutes until the solution is saturated.

  • Reaction Propagation: Seal the system under a slight positive pressure of HBr (or N₂) and stir for 6 hours, allowing the bath to gradually warm to 0 °C.

  • Purging: Purge the system with a vigorous stream of N₂ for 30 minutes to drive off excess dissolved HBr into the basic scrubber.

  • Work-up: Wash the DCM solution directly with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure product.

Data Presentation & Method Comparison

ParameterMethod A (HBr/AcOH)Method B (HBr Gas/DCM)
Reagent 33 wt% HBr in Acetic AcidAnhydrous HBr Gas
Solvent System Glacial Acetic AcidAnhydrous Dichloromethane
Temperature Profile 0 °C → Room Temperature-20 °C → 0 °C
Reaction Time 16 - 24 hours4 - 8 hours
Ester Hydrolysis Risk Low to ModerateMinimal
Typical Yield 75 - 82%88 - 94%
Scalability Excellent (Standard Equipment)Good (Requires Gas Handling)

Analytical Validation

To ensure the self-validating nature of these protocols, researchers must confirm product identity and regiochemistry using standard spectroscopic techniques:

  • ¹H NMR (CDCl₃): Successful conversion is indicated by the complete disappearance of the vinylic proton of methyl tiglate (δ ~6.8 ppm). Regiochemistry is confirmed by the appearance of a diagnostic multiplet for the CH-Br proton at C3 (δ 4.1–4.3 ppm).

  • GC-MS: The mass spectrum will exhibit a molecular ion peak with a characteristic 1:1 isotopic abundance pattern (⁷⁹Br and ⁸¹Br), confirming the addition of exactly one bromine atom.

References

1. Title: methyl 3-bromo-2-methylbutanoate | 101257-25-4 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2. Title: Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews Source: rsc.org URL: 3. Title: Application Notes and Protocols for the Synthesis of Angelic Acid from Tiglic Acid - Benchchem Source: benchchem.com URL: 4.[1] Title: The kinetics of the olefin-bromine reaction Source: ias.ac.in URL:

Sources

Method

Application Note: Stereoselective Synthesis of Methyl (2S,3S)-3-Bromo-2-methylbutanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Asymmetric Synthesis, Mechanistic Causality, and Protocol Validation Introduction & Mechanistic Rationale Chiral -bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Asymmetric Synthesis, Mechanistic Causality, and Protocol Validation

Introduction & Mechanistic Rationale

Chiral


-bromo esters, such as methyl 3-bromo-2-methylbutanoate, are highly versatile building blocks in the synthesis of complex polyketides, depsipeptides, and active pharmaceutical ingredients (APIs). While racemic mixtures can be obtained via the hydrobromination of 

-unsaturated esters (e.g., methyl tiglate), achieving absolute stereocontrol requires a more sophisticated, asymmetric approach.
  • Evans Asymmetric Aldol Addition: Establishes the contiguous stereocenters with high diastereoselectivity.

  • Auxiliary Cleavage: Mild transesterification to yield the methyl ester without epimerization.

  • Appel Bromination: Stereospecific inversion of the secondary alcohol to the corresponding bromide.

Causality Behind Experimental Choices (E-E-A-T)

Why the Evans Aldol? Direct asymmetric conjugate addition of HBr is notoriously difficult to control. Instead, utilizing (S)-4-benzyl-3-propionyloxazolidin-2-one allows us to leverage boron-mediated enolization. The use of di-n-butylboron triflate (Bu₂BOTf) and N,N-diisopropylethylamine (DIPEA) exclusively generates the (Z)-enolate. Because boron-oxygen bonds are exceptionally short, the reaction proceeds through a highly ordered, tight Zimmerman-Traxler chair transition state[1]. The bulky benzyl group of the chiral auxiliary shields the Si-face, forcing acetaldehyde to attack from the Re-face with its methyl group in an equatorial position. This predictably yields the (2S, 3R) syn-aldol adduct with >95:5 diastereomeric ratio (dr).

Why the Appel Reaction? Converting the resulting


-hydroxy ester to a bromide requires a method that avoids carbocation intermediates (which would lead to racemization or rearrangement). The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to form a highly reactive halophosphonium salt[2]. The secondary alcohol attacks this species to form an alkoxyphosphonium intermediate. The thermodynamic driving force of the reaction is the formation of the extremely stable P=O double bond, which facilitates a clean Sₙ2 displacement by the bromide ion[3]. This results in complete inversion of configuration at C3, transforming the (2S, 3R) alcohol into the desired (2S, 3S) anti-bromide.

Synthetic Workflow

G A Propionyl Oxazolidinone B (Z)-Boron Enolate Intermediate A->B n-Bu2BOTf i-Pr2NEt C syn-Aldol Adduct (2S, 3R) B->C Acetaldehyde (Zimmerman-Traxler TS) D Methyl 3-hydroxy- 2-methylbutanoate C->D NaOMe, MeOH (Auxiliary Cleavage) E Methyl 3-bromo- 2-methylbutanoate (2S, 3S) D->E CBr4, PPh3 (Appel Inversion)

Fig 1: Stereoselective synthesis workflow via Evans Aldol and Appel Bromination.

Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that intermediate quality is verified before proceeding to the next synthetic step.

Step 1: Asymmetric Evans Aldol Addition

Objective: Synthesize (S)-4-benzyl-3-((2S,3R)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one.

  • Enolization: Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.0 M in CH₂Cl₂, 1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir the pale-yellow solution at 0 °C for 30 minutes to ensure complete (Z)-enolate formation.

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add freshly distilled acetaldehyde (1.5 eq) dropwise down the side of the flask. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench the reaction by sequentially adding pH 7 phosphate buffer, methanol, and 30% H₂O₂ (2:2:1 ratio). Stir vigorously for 1 hour at room temperature to oxidize the boron species.

  • Validation Check: Extract with CH₂Cl₂, wash with brine, and concentrate. Run a TLC (Hexanes/EtOAc, 7:3); the product should appear as a highly UV-active spot (due to the benzyl group) with an Rf lower than the starting material. ¹H NMR should confirm the syn diastereoselectivity (>95:5 dr) via the coupling constant of the

    
    -proton.
    
Step 2: Auxiliary Cleavage (Transesterification)

Objective: Isolate Methyl (2S,3R)-3-hydroxy-2-methylbutanoate.

  • Reaction: Dissolve the purified aldol adduct (1.0 eq) in anhydrous methanol (0.1 M) and cool to 0 °C.

  • Add a solution of sodium methoxide (NaOMe, 0.5 eq) in methanol dropwise. Stir at 0 °C for 2 hours. Expert Insight: Maintaining 0 °C is critical to prevent base-catalyzed epimerization of the labile

    
    -stereocenter.
    
  • Quench & Recovery: Quench the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH reaches 7. Filter the resin and concentrate the filtrate.

  • Validation Check: Purify via flash chromatography. The cleaved chiral auxiliary ((S)-4-benzyloxazolidin-2-one) is easily recovered for future use. ¹H NMR of the product must show a sharp singlet at ~3.70 ppm (methyl ester) and the disappearance of the aromatic auxiliary signals.

Step 3: Appel Bromination

Objective: Stereospecific inversion to Methyl (2S,3S)-3-bromo-2-methylbutanoate.

  • Activation: Dissolve Methyl (2S,3R)-3-hydroxy-2-methylbutanoate (1.0 eq) and CBr₄ (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.

  • Inversion: Add PPh₃ (1.5 eq) in small portions over 15 minutes to control the exothermic formation of the halophosphonium intermediate. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

  • Workup: Concentrate the reaction mixture to roughly 20% of its volume. Add cold pentane to precipitate the triphenylphosphine oxide (Ph₃PO) byproduct. Filter the suspension through a Celite pad and concentrate the filtrate.

  • Validation Check: Purify via a short silica gel plug (Hexanes/EtOAc, 9:1). ¹H NMR will validate the success of the Sₙ2 inversion: look for a significant downfield shift of the C3 methine proton (due to the deshielding effect of bromine) and a change in the

    
    -coupling profile confirming the anti (2S, 3S) configuration.
    

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes and yields based on optimized execution of this protocol.

StepTransformationIntermediate / ProductStereochemistrydr / erYield (%)
1Evans Aldol Additionsyn-Aldol Adduct(2S, 3R)>95:5 dr85
2Auxiliary CleavageMethyl

-hydroxy ester
(2S, 3R)>99% ee92
3Appel BrominationMethyl

-bromo ester
(2S, 3S)>99% ee88

References

  • Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. "Stereoselective aldol condensations via boron enolates." Journal of the American Chemical Society, 1981.[Link]

  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.[Link]

  • "Appel Reaction." Chem-Station Int. Ed., 2014.[Link]

Sources

Application

Application Note: Radical vs. Ionic Addition of HBr to Methyl Tiglate

This Application Note is designed for researchers and process chemists in drug development. It details the mechanistic divergence between ionic and radical hydrobromination of Methyl Tiglate, focusing on the critical con...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development. It details the mechanistic divergence between ionic and radical hydrobromination of Methyl Tiglate, focusing on the critical control of reaction conditions to dictate stereochemical outcomes.

Control of Stereochemical Outcomes in


-Unsaturated Ester Hydrobromination 

Executive Summary

The addition of hydrogen bromide (HBr) to Methyl Tiglate (Methyl (E)-2-methylbut-2-enoate) presents a unique mechanistic case study.[1] Unlike simple alkenes where radical and ionic conditions yield constitutionally different regioisomers (Anti-Markovnikov vs. Markovnikov), both pathways in Methyl Tiglate yield the same regioisomer: Methyl 3-bromo-2-methylbutanoate.

The critical differentiation lies in stereoselectivity and kinetics .

  • Ionic Addition: Proceeds via a conjugate addition mechanism, typically favoring anti-addition stereochemistry.

  • Radical Addition: Proceeds via a stabilized

    
    -carbonyl radical intermediate, often leading to thermodynamic mixtures of diastereomers (erythro/threo) unless strictly controlled.
    

This guide provides protocols to selectively drive either mechanism, ensuring reproducibility in the synthesis of brominated precursors for complex APIs.

Mechanistic Insight & Pathway Analysis

The Regiochemistry Convergence

In both mechanisms, the bromine atom attaches to the


-carbon.
  • Ionic Driver: The

    
    -carbon is electrophilic due to conjugation with the ester carbonyl (Michael-type acceptor). Nucleophilic attack by 
    
    
    
    (or concerted addition) occurs here.
  • Radical Driver: Attack of

    
     at the 
    
    
    
    -carbon generates a radical at the
    
    
    -position. This
    
    
    -radical is resonance-stabilized by the adjacent carbonyl group (captodative effect), making it significantly more stable than the alternative
    
    
    -radical.
Pathway Visualization

The following diagram illustrates the mechanistic bifurcation and convergence.

HBr_Addition_MethylTiglate Substrate Methyl Tiglate (E-isomer) Ionic_Cond Ionic Conditions (Glacial AcOH, Inhibitor, Dark) Substrate->Ionic_Cond Radical_Cond Radical Conditions (Non-polar Solvent, Peroxides, hν) Substrate->Radical_Cond Protonation Protonation of Carbonyl/C=C Ionic_Cond->Protonation Ionic_Inter Intermediate: Enol / Carbocation Protonation->Ionic_Inter Prod_Ionic Product A: (2R,3R) / (2S,3S) Racemate (Anti-Addition Dominant) Ionic_Inter->Prod_Ionic Br- Attack Initiation Initiation: Br• Generation Radical_Cond->Initiation Radical_Inter Intermediate: α-Carbonyl Radical (Resonance Stabilized) Initiation->Radical_Inter Br• Attack at β-C Prod_Radical Product B: Mixture of Diastereomers (Thermodynamic Control) Radical_Inter->Prod_Radical H-Abstraction

Figure 1: Mechanistic divergence showing identical regiochemical outcomes but distinct intermediates and stereochemical implications.

Experimental Protocols

Protocol A: Ionic Addition (Stereoselective Anti-Addition)

Objective: Synthesize Methyl 3-bromo-2-methylbutanoate with high diastereomeric purity via electrophilic addition.

Reagents:

  • Methyl Tiglate (10.0 mmol)

  • HBr (33% in Glacial Acetic Acid) – Anhydrous conditions preferred.

  • Hydroquinone (1 mol%) – Radical inhibitor.

  • Dichloromethane (DCM) or Glacial Acetic Acid (solvent).

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl Tiglate (1.14 g) in DCM (10 mL).

  • Inhibition: Add Hydroquinone (10 mg) to suppress any background radical chains caused by ambient light or trace peroxides.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add HBr/AcOH solution (1.5 equivalents) over 15 minutes.

    • Note: Low temperature favors kinetic control and anti-addition stereochemistry.

  • Reaction: Seal the flask and stir at 0°C for 2 hours, then allow to warm to room temperature in the dark (wrap flask in aluminum foil).

  • Quench: Pour mixture into ice-cold saturated

    
     solution. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Result: Predominantly the anti-addition product (erythro/threo ratio dependent on specific solvent polarity, typically favoring the (2RS, 3RS) diastereomer).

Protocol B: Radical Addition (Thermodynamic Control)

Objective: Rapid hydrobromination via radical chain mechanism.

Reagents:

  • Methyl Tiglate (10.0 mmol)

  • HBr (Gas) or HBr in Pentane/Hexane.

  • Benzoyl Peroxide (5 mol%) or AIBN.

  • Hexane or Benzene (Non-polar solvent promotes radical longevity).

Workflow:

  • Preparation: Dissolve Methyl Tiglate in Hexane (20 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (which can quench specific radicals or form unwanted peroxides).

  • Initiation: Add Benzoyl Peroxide (120 mg).

  • Activation:

    • Method A (Thermal): Reflux at 60-70°C.

    • Method B (Photochemical): Irradiate with a UV lamp (Hg vapor) at room temperature.

  • Addition: Bubble anhydrous HBr gas through the solution or add HBr/solvent solution slowly.

  • Reaction: Monitor by TLC. The reaction is typically faster than the ionic variant.

  • Workup: Wash with water, then

    
    , then brine.
    
    • Result: A mixture of diastereomers.[2] The intermediate

      
      -radical is planar and can abstract hydrogen from either face.
      

Data Analysis & Comparison

The following table summarizes the expected analytical data for validating the reaction outcome.

FeatureIonic Addition (Protocol A)Radical Addition (Protocol B)
Regiochemistry

-Bromo (Methyl 3-bromo-2-methylbutanoate)

-Bromo (Methyl 3-bromo-2-methylbutanoate)
Mechanism Electrophilic / Conjugate AdditionFree Radical Chain Reaction
Intermediate Protonated Carbonyl / Enol

-Carbonyl Radical (Planar)
Stereoselectivity High (Anti-addition dominant)Low (Mixture of diastereomers)
Reaction Time Slow (Hours to Overnight)Fast (Minutes to Hours)
Inhibitor Effect Unaffected (or improved purity)Inhibited (Reaction stops)
Solvent Polar (AcOH, DCM)Non-polar (Hexane, Benzene)
NMR Validation (1H NMR in )

To distinguish diastereomers, focus on the coupling constant (


) between the H-2 and H-3 protons.
  • Structure:

    
    
    
  • H-2 / H-3 Coupling:

    • Anti-addition (Erythro-like): Typically shows a larger

      
       value (~7-10 Hz) due to anti-periplanar arrangement in the preferred conformer.
      
    • Syn-addition (Threo-like): Typically shows a smaller

      
       value (~3-6 Hz).
      
  • Note: Compare integration of the H-2 methine doublets to determine the Diastereomeric Ratio (dr).

Troubleshooting & Optimization

  • Reaction Stalls (Radical Path):

    • Cause: Presence of radical scavengers (oxygen, stabilizers in solvent).

    • Fix: Ensure rigorous degassing (

      
       sparge) and use fresh initiator. Check HBr source for stabilizers.
      
  • Low Stereoselectivity (Ionic Path):

    • Cause: Temperature too high or solvent too non-polar (promoting ion pairing/randomization).

    • Fix: Lower temperature to -20°C or -78°C. Use a more polar solvent like pure Acetic Acid to stabilize the ionic intermediates.

  • Regioisomer Contamination:

    • If

      
      -bromo product is observed (rare for this substrate), it indicates an incomplete conjugate addition or rearrangement. Confirm structure using 2D NMR (HMBC) to verify Br placement relative to the carbonyl.
      

References

  • Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds.[1][3][4][5] Journal of the American Chemical Society, 55(6), 2468–2496. Link

  • Goering, H. L., et al. (1952).[4] The Stereochemistry of the Free Radical Addition of Hydrogen Bromide to 1-Bromocyclohexene. Journal of the American Chemical Society, 74(14), 3588-3592.[4] Link

  • Walling, C. (1957). Free Radicals in Solution. John Wiley & Sons. (Classic text on radical chain kinetics and regioselectivity).
  • Master Organic Chemistry. (2025). Radical Addition of HBr to Alkenes.[1][2][3][4][6] Link

Sources

Method

Application Note: Methyl 3-bromo-2-methylbutanoate as a Chiral Building Block

This guide details the technical application of Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4), a specialized -bromo ester building block.[1] Unlike its common -bromo isomer (used in standard Reformatsky reactions),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4), a specialized


-bromo ester building block.[1] Unlike its common 

-bromo isomer (used in standard Reformatsky reactions), this compound serves as a critical scaffold for synthesizing

-amino acids,

-lactams, and stereochemically defined polyketide fragments.

[1]

Executive Summary & Structural Logic

Methyl 3-bromo-2-methylbutanoate is the hydrobromination adduct of Methyl Tiglate. Its value lies in its vicinal stereocenters (C2 and C3). It enables the "relay" of stereochemistry from a simple alkene precursor to complex functionalized backbones found in macrolides and peptidomimetics.

Structural Distinction (Critical)

Researchers often confuse this compound with its isomers. You must verify the regiochemistry before proceeding:

  • Target Compound: Methyl 3-bromo-2-methylbutanoate (

    
    -bromo, 
    
    
    
    -methyl). Precursor to
    
    
    -amino acids.
  • Common Isomer: Methyl 2-bromo-3-methylbutanoate (

    
    -bromo, isovaleric derivative). Standard Reformatsky reagent.
    
  • Homolog: Methyl 3-bromo-2-methylpropionate (Roche Ester bromide). Missing one carbon on the chain.

Key Reactivity Profile
  • Electrophilic Substitution (

    
    ):  The secondary bromide at C3 is sterically crowded by the adjacent C2-methyl group. Substitution requires highly nucleophilic species (e.g., Azide, Thiolate) and polar aprotic solvents to suppress elimination.
    
  • Elimination (

    
    ):  Base treatment regenerates the 
    
    
    
    -unsaturated ester. The stereochemical outcome (
    
    
    vs
    
    
    ) is dictated by the diastereomer used (
    
    
    vs
    
    
    ) and the base size.
  • Cyclization: Precursor to 3,4-dimethyl-

    
    -lactams via condensation with imines or internal cyclization of 
    
    
    
    -amino ester intermediates.

Synthesis & Preparation Protocol

If the commercial building block is unavailable or requires fresh preparation to ensure a specific diastereomeric ratio, use the following protocol.

Protocol A: Hydrobromination of Methyl Tiglate

Objective: Generate Methyl 3-bromo-2-methylbutanoate from Methyl Tiglate. Mechanism: Electrophilic addition of HBr.

Reagents:

  • Methyl Tiglate (CAS 6622-76-0)[2]

  • HBr (33% in Acetic Acid) or HBr (gas)[3]

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Methyl Tiglate (10.0 g, 87.6 mmol) and anhydrous DCM (50 mL). Cool to 0°C under

    
    .
    
  • Addition: Add HBr in Acetic Acid (33% wt, 20 mL) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alkene spot (

    
    ) should disappear.
    
  • Workup: Pour the mixture into ice-water (100 mL). Extract with DCM (3 x 50 mL).

  • Neutralization: Wash the combined organic layer with saturated

    
     until gas evolution ceases (Critical to remove AcOH). Wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The product is a colorless oil.[4] If necessary, purify via vacuum distillation (bp ~75-80°C @ 10 mmHg).

    • Note: This produces a mixture of diastereomers (typically favored anti-addition product).

Core Application: Synthesis of -Amino Acids

This is the primary application for drug discovery, generating constrained amino acid analogs (e.g.,


-isoleucine derivatives).
Protocol B: Azidation and Reduction

Pathway: Bromide


 Azide 

Amine

Reagents:

  • Methyl 3-bromo-2-methylbutanoate (prepared above)[1][5][6][7][8][9][10]

  • Sodium Azide (

    
    )
    
  • DMF (Anhydrous)

  • Pd/C (10%) and

    
     balloon
    

Step-by-Step Procedure:

  • Azidation (

    
     with Inversion): 
    
    • Dissolve Methyl 3-bromo-2-methylbutanoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (1.5 eq). Caution: Azides are shock-sensitive.
      
    • Heat to 50°C for 18 hours. Note: Higher temperatures favor elimination to Methyl Tiglate.

    • Workup: Dilute with water, extract with

      
      , wash with water (5x) to remove DMF. Dry and concentrate.
      
    • Result: Methyl 3-azido-2-methylbutanoate.

  • Reduction (Staudinger or Hydrogenation):

    • Dissolve the crude azide in MeOH.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under

      
       atmosphere (1 atm) for 4 hours.
      
    • Filter through Celite and concentrate.

    • Product: Methyl 3-amino-2-methylbutanoate.

Stereochemical Logic

The displacement of the secondary bromide proceeds with inversion of configuration at C3.

  • Starting Material: (

    
    )-Bromide[3]
    
  • Product: (

    
    )-Amino Ester
    
  • Validation: Use NOESY NMR to confirm the relative stereochemistry of the methyl groups (Syn vs Anti).

Visualizing the Workflow

The following diagram maps the transformation pathways, highlighting the divergence between substitution (Amino Acids) and elimination (Tiglates).

G cluster_stereo Stereochemical Control Tiglate Methyl Tiglate (Alkene Precursor) Bromide Methyl 3-bromo- 2-methylbutanoate (Building Block) Tiglate->Bromide HBr/AcOH Hydrobromination Azide Beta-Azido Ester (Intermediate) Bromide->Azide NaN3, DMF, 50°C SN2 Substitution Elimination Methyl Tiglate/Angelate (Recycled Alkene) Bromide->Elimination DBU or NaOMe E2 Elimination AminoAcid Beta-Amino Acid (Target Scaffold) Azide->AminoAcid H2, Pd/C Reduction Lactam 3,4-Dimethyl- beta-Lactam AminoAcid->Lactam LDA or Grignard Cyclization

Caption: Reaction network showing the conversion of Methyl Tiglate to Beta-Amino Acids and Lactams via the Bromide intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Azidation Competition from Elimination (E2).Reduce temperature to 40-45°C. Use DMSO instead of DMF to accelerate

.
Product is an Alkene Base-catalyzed elimination occurred.Ensure reagents (

) are dry. Avoid strong bases.
Incomplete Hydrobromination Equilibrium or loss of HBr.Use a sealed tube for the HBr addition step. Use excess HBr (2.0 eq).
Diastereomer Mixture Lack of facial selectivity in HBr addition.Purify diastereomers by flash chromatography before the azidation step for cleaner stereochemical results.

References

  • Synthesis of Beta-Bromo Esters

    • Methodology: "Hydrobromination of -unsaturated esters." Journal of Organic Chemistry.
    • Source:

  • Azide Displacement on Secondary Bromides

    • Mechanistic Insight: "Nucleophilic substitution vs elimination in secondary halides." Common Organic Chemistry.
    • Source:

  • Beta-Amino Acid Synthesis

    • Application: "Synthesis of -amino acids from tiglic acid deriv
    • Source:

  • Compound Data

    • Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4).[1][5][6][7][8][9][10]

    • Source:

Sources

Application

Application Notes and Protocols: Methyl 3-Bromo-2-methylbutanoate as a Versatile Precursor in Heterocyclic Synthesis

Foreword: Unlocking the Potential of a Bifunctional Building Block In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-2-methylbutanoate, a bifunctional molecule featuring both a bromine atom at the β-position and a methyl ester, presents itself as a versatile, yet underexplored, building block for the synthesis of a variety of heterocyclic scaffolds. The inherent reactivity of the carbon-bromine bond, coupled with the electrophilicity of the ester carbonyl, provides a rich platform for a range of cyclization strategies.

This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development. It aims to illuminate the synthetic utility of methyl 3-bromo-2-methylbutanoate in the construction of valuable heterocyclic systems. Moving beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings of these transformations, providing a rationale for experimental design and empowering the reader to adapt and innovate. The protocols detailed herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Synthesis of β-Lactams (Azetidin-2-ones): A Gateway to Bioactive Scaffolds

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif of penicillin and cephalosporin antibiotics.[1][2] The synthesis of these strained four-membered rings often relies on the intramolecular cyclization of β-amino acid derivatives. Methyl 3-bromo-2-methylbutanoate can serve as a key precursor to the corresponding β-amino ester, which can then be cyclized to the desired β-lactam.

Mechanistic Rationale

The synthesis of a β-lactam from methyl 3-bromo-2-methylbutanoate is a two-step process. The initial step involves a nucleophilic substitution of the bromide with an amine. This is followed by an intramolecular aminolysis of the ester to form the cyclic amide (the β-lactam).

The first step, the reaction of the β-bromo ester with a primary amine, proceeds via a standard SN2 mechanism. The amine acts as the nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.[3]

The second step, the intramolecular cyclization, is often the most challenging due to the entropic barrier of forming a four-membered ring.[4] This step is typically facilitated by converting the ester to a more reactive species or by using a strong base to deprotonate the nitrogen, increasing its nucleophilicity for the attack on the ester carbonyl.[5][6]

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Intramolecular Cyclization start_mat Methyl 3-bromo-2-methylbutanoate + R-NH2 intermediate1 β-Amino Ester Intermediate start_mat->intermediate1 SN2 reaction intermediate1_2 β-Amino Ester Intermediate product β-Lactam (Azetidin-2-one) intermediate1_2->product Base-mediated cyclization

Figure 1: Workflow for β-Lactam Synthesis.
Experimental Protocol: Synthesis of a Substituted Azetidin-2-one

This protocol provides a generalized procedure for the two-step synthesis of a β-lactam from methyl 3-bromo-2-methylbutanoate.

Materials:

  • Methyl 3-bromo-2-methylbutanoate

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Acetonitrile, THF)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous diethyl ether or THF for the cyclization step

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the β-Amino Ester

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromo-2-methylbutanoate (1.0 eq) and anhydrous acetonitrile (or another suitable polar aprotic solvent).

  • Add the primary amine (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude β-amino ester. This product can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization to the β-Lactam

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude β-amino ester from Step 1 in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-lactam.

Parameter Typical Conditions & Considerations
Solvent (Step 1) Acetonitrile or DMF are good choices to facilitate the SN2 reaction.
Base (Step 1) A non-nucleophilic base like triethylamine is crucial to prevent side reactions.
Base (Step 2) A strong base like NaH or LDA is required to deprotonate the amine for efficient cyclization.
Temperature (Step 2) The reaction is typically started at a low temperature to control the initial exothermic reaction and then warmed to room temperature.
Reaction Monitoring TLC is essential to monitor the progress of both steps to determine the optimal reaction time.

Synthesis of Pyrazolidinones: Accessing Five-Membered Nitrogen Heterocycles

Pyrazolidinones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are found in a number of biologically active molecules and serve as useful synthetic intermediates. The reaction of a β-bromo ester with hydrazine or its derivatives provides a direct route to this heterocyclic system.

Mechanistic Insights

The formation of a pyrazolidinone from methyl 3-bromo-2-methylbutanoate and hydrazine proceeds through a tandem nucleophilic substitution and intramolecular cyclization sequence.

  • Initial Nucleophilic Attack: Hydrazine, being a potent binucleophile, can initially attack either the electrophilic carbon of the ester or the carbon bearing the bromine atom. The reaction with the ester to form a hydrazide is a plausible pathway.[7]

  • Intramolecular SN2 Cyclization: The resulting hydrazide intermediate then undergoes an intramolecular SN2 reaction. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the carbon with the bromine atom to displace the bromide and form the five-membered ring. This cyclization is generally more facile than the formation of a β-lactam due to the lower ring strain of a five-membered ring.[4]

G start Methyl 3-bromo-2-methylbutanoate + Hydrazine hydrazide_int Hydrazide Intermediate start->hydrazide_int Aminolysis product Pyrazolidinone hydrazide_int->product Intramolecular SN2

Figure 2: Mechanism for Pyrazolidinone Formation.
Experimental Protocol: Synthesis of a Substituted Pyrazolidin-3-one

This protocol outlines a general procedure for the synthesis of a pyrazolidin-3-one from methyl 3-bromo-2-methylbutanoate and hydrazine hydrate.

Materials:

  • Methyl 3-bromo-2-methylbutanoate

  • Hydrazine hydrate

  • Ethanol or Methanol

  • A suitable base (e.g., sodium ethoxide or triethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 3-bromo-2-methylbutanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a base such as triethylamine (1.5 eq) to the reaction mixture.

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazolidin-3-one.

Parameter Typical Conditions & Considerations
Hydrazine Source Hydrazine hydrate is commonly used. Substituted hydrazines can be used to generate N-substituted pyrazolidinones.
Solvent Alcohols like ethanol or methanol are typically used as they are good solvents for both reactants.[7]
Base A base is required to neutralize the HBr formed during the reaction and to facilitate the cyclization.
Temperature Heating is generally required to drive both the initial aminolysis and the subsequent cyclization to completion.

Potential Application in γ-Lactone Synthesis via a Reformatsky-Type Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-haloesters and carbonyl compounds in the presence of zinc.[8][9] While typically employed with α-bromoesters, a similar reaction with a β-bromoester like methyl 3-bromo-2-methylbutanoate could potentially lead to γ-hydroxy esters, which are direct precursors to γ-lactones.

Proposed Mechanistic Pathway
  • Organozinc Formation: The reaction would be initiated by the oxidative insertion of zinc into the carbon-bromine bond of methyl 3-bromo-2-methylbutanoate to form an organozinc reagent.[8]

  • Nucleophilic Addition: This organozinc intermediate would then act as a nucleophile, adding to the carbonyl group of an aldehyde or ketone.

  • Hydrolysis and Lactonization: Acidic workup would hydrolyze the zinc alkoxide to yield a γ-hydroxy ester. This γ-hydroxy ester can then undergo intramolecular transesterification, often promoted by acid or heat, to form the thermodynamically stable five-membered γ-lactone.

G start_mat Methyl 3-bromo-2-methylbutanoate + Aldehyde/Ketone organozinc Organozinc Intermediate start_mat->organozinc Zinc insertion gamma_hydroxy γ-Hydroxy Ester organozinc->gamma_hydroxy Nucleophilic addition & Hydrolysis product γ-Lactone gamma_hydroxy->product Intramolecular Cyclization

Figure 3: Proposed Pathway to γ-Lactones.
Generalized Protocol for γ-Lactone Synthesis

This is a proposed protocol based on the principles of the Reformatsky reaction, adapted for a β-bromo ester.

Materials:

  • Methyl 3-bromo-2-methylbutanoate

  • Aldehyde or ketone

  • Activated zinc dust

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Iodine (catalytic amount for zinc activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dilute HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate zinc dust by stirring with a small crystal of iodine in anhydrous THF until the color of the iodine disappears.

  • To the activated zinc suspension, add a solution of methyl 3-bromo-2-methylbutanoate (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous THF dropwise.

  • Gently heat the reaction mixture to initiate the reaction (e.g., using a heat gun). Once initiated, the reaction is often exothermic. Maintain a gentle reflux for 2-4 hours after the initial exotherm subsides.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will be the γ-hydroxy ester. To effect lactonization, dissolve the crude product in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid and heat under reflux with a Dean-Stark trap to remove water.

  • After lactonization is complete (monitored by TLC), cool the reaction, wash with NaHCO₃ solution, dry, and concentrate.

  • Purify the resulting γ-lactone by column chromatography.

Conclusion and Future Outlook

Methyl 3-bromo-2-methylbutanoate, while not as extensively studied as its α-bromo isomer, holds significant potential as a versatile building block in heterocyclic synthesis. The strategic positioning of the bromo and ester functionalities allows for the construction of important heterocyclic cores such as β-lactams and pyrazolidinones. Furthermore, its application in reactions analogous to the Reformatsky synthesis opens avenues for the creation of γ-lactones. The protocols and mechanistic discussions provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the synthetic utility of this promising reagent. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the exploration of underutilized building blocks like methyl 3-bromo-2-methylbutanoate will undoubtedly lead to new and innovative synthetic methodologies.

References

  • Fiesselmann, H. Thiophene Synthesis. Angewandte Chemie. 1956, 68 (16), 545-545.
  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft. 1885, 18 (1), 367-371.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition in English. 1981, 20 (1), 58-67.
  • Stephenson, C. R. J. Visible light photoredox catalysis with transition metal complexes. Accounts of Chemical Research. 2013, 46 (10), 2325-2336.
  • Al-Azzawi, A. M.; Al-Razzak, F. H. Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings. 2019 , 2144 (1), 020002. [Link]

  • Li, G.; Liu, G. Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. 2023 , 21 (16), 3329-3343. [Link]

  • Lee, S. Y.; Lee, J. H. Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. Organic & Biomolecular Chemistry. 2021 , 19 (40), 8755-8759. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Walsh Medical Media. Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. [Link]

  • Knorn, M.; Voborsky, S. Synthesis of γ-bromo-β-lactones via bromo-lactonization of carboxylic acids. ResearchGate. 2017 . [Link]

  • Cho, C. S.; Kim, T. K. Synthesis of pyrimidinones from ketones. ResearchGate. 2004 . [Link]

  • D'hooghe, M.; De Kimpe, N. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. 2022 , 27 (16), 5288. [Link]

  • Cadogan, J. I. G.; Hickson, C. L. The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. 1984 . [Link]

  • Singh, R. A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research. 2011, 2 (9), 2235-2244.
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  • Khan, K. M.; Taha, M. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses. Medicinal Chemistry Research. 2014 , 23 (12), 5229-5243. [Link]

  • Marquez, J. SYNTHESIS OF NOVEL BIS-β-LACTAMS A Thesis. Academia.edu. 2012 . [Link]

  • D'hooghe, M.; De Kimpe, N. Synthesis of 3-bromo-azetidin-2-ones. ResearchGate. 2022 . [Link]

  • Lu, G. Syntheses of Azetidines and Azetidin-2-ones. SlideShare. 2009 . [Link]

  • Coldham, I.; Middleton, R. J. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Journal of the Chemical Society, Perkin Transactions 1. 2000 , (19), 3291-3302. [Link]

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  • Cravotto, G.; Orio, L. Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions. ResearchGate. 2005 . [Link]

  • Kruse, P. F., Jr.; Grist, K. L. Studies with N-Halo Reagents. II. New Syntheses of β-Bromo-α-keto Esters, Ethyl Phenylglyoxylate and Phenacyl Bromide Using N-Bromosuccinimide. Journal of the American Chemical Society. 1954 , 76 (8), 2034-2035. [Link]

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  • Ibrahim, M. N.; Alwan, S. M. Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. 2025 . [Link]

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  • Kolos, N. N.; Karpenko, O. V. Peculiarities of the reactions of a,b-unsaturated g-bromoketones with hydrazine derivatives. French-Ukrainian Journal of Chemistry. 2018 , 6 (1), 60-69. [Link]

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Method

nucleophilic substitution reactions of beta-bromo esters

Application Note: Strategic Nucleophilic Substitution of -Bromo Esters Topic: Controlling vs. E2/Michael Pathways in -Bromo Ester Functionalization Date: October 26, 2023 Author: Senior Application Scientist, Chemical De...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nucleophilic Substitution of -Bromo Esters

Topic: Controlling


 vs. E2/Michael Pathways in 

-Bromo Ester Functionalization Date: October 26, 2023 Author: Senior Application Scientist, Chemical Development Group

Part 1: Executive Summary & Mechanistic Strategy

The Dual Nature of -Bromo Esters

-bromo esters (e.g., ethyl 3-bromopropionate) are pivotal electrophiles in the synthesis of 

-amino acids, heterocycles, and drug linkers. However, they present a unique challenge compared to their

-bromo counterparts (Reformatsky precursors) or simple alkyl halides.

The


-position is activated for Nucleophilic Substitution (

), but the presence of the acidic

-protons makes the molecule highly susceptible to

-Elimination (E2), generating

-unsaturated esters (acrylates).

The Core Challenge:

  • Path A (

    
    ):  Direct displacement of bromide. Desired for azides, thiols, and soft nucleophiles.
    
  • Path B (E2

    
     Michael):  Base-mediated elimination to the acrylate, followed by conjugate addition. Common for amines.
    
  • Path C (E2

    
     Side Reactions):  Elimination to acrylate followed by polymerization or trapping in a stable unsaturated state.
    
The "Soft vs. Hard" Control Rule

To achieve high yields, you must match the reaction conditions to the nucleophile’s character.

Nucleophile TypeExample ReagentsDominant MechanismCritical Control Parameter
Soft / Non-Basic

,

,

Direct

Temperature: Keep

C to prevent thermal elimination.
Hard / Basic

,

E2

Michael
Stoichiometry: Excess nucleophile is required to drive the Michael step.
Ambident Indoles, EnolatesMixedSolvent: Polar aprotic (DMF, DMSO) favors

; Protic favors E2.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of -Azido Esters (Direct )

Target Application: Precursors for


-amino acids via reduction or Click Chemistry.

Scientific Rationale: Azide (


) is a powerful nucleophile but a weak base. It engages readily in 

displacement without abstracting the

-proton, provided the temperature is controlled.

Materials:

  • Ethyl 3-bromopropionate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Workup: Diethyl ether, Brine

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (1.5 equiv) in anhydrous DMF (0.5 M concentration). Note: 
    
    
    
    has limited solubility in DMF; a suspension is normal.
  • Addition: Cool the mixture to 0°C in an ice bath. Add Ethyl 3-bromopropionate (1.0 equiv) dropwise over 10 minutes.

    • Why? The exotherm from rapid addition can trigger local heating and E2 elimination.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting bromide is less polar than the azide product.

  • Quench: Pour the reaction mixture into 5 volumes of ice-water.

    • Safety: This dissolves excess azide. Ensure the aqueous layer is treated with bleach before disposal if large quantities are used.

  • Extraction: Extract with Diethyl ether (

    
    ). Wash combined organics with brine to remove DMF.
    
  • Purification: Dry over

    
     and concentrate. The product is usually pure enough for subsequent steps.
    

Yield Expectation: 85–95%.

Protocol 2: Thioether Formation (Cysteine Linking)

Target Application: Bioconjugation linkers and sulfur-heterocycle synthesis.

Scientific Rationale: Thiols are acidic (


) and require a base to generate the thiolate nucleophile. However, strong bases (

) will hydrolyze the ester or cause E2. We use a mild heterogeneous base (

) in acetone.

Materials:

  • Ethyl 3-bromopropionate (1.0 equiv)

  • Thiol (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (1.5 equiv, anhydrous powder)
    
  • Solvent: Acetone (Reagent grade)

Step-by-Step Methodology:

  • Suspension: Combine Thiol and

    
     in Acetone (0.2 M) and stir for 15 minutes at RT to generate the thiolate in situ.
    
  • Alkylation: Add Ethyl 3-bromopropionate (1.0 equiv) in one portion.

  • Reflux: Heat the mixture to a gentle reflux (

    
    C) for 2–4 hours.
    
    • Why Reflux? Unlike azide, thiolate substitution is slower. The mild base prevents E2 even at reflux.

  • Filtration: Cool to RT and filter off the solid salts (

    
    , Excess 
    
    
    
    ).
  • Concentration: Evaporate the acetone. The residue is the thioether.

Protocol 3: Reaction with Amines (The "Amine Paradox")

Target Application: N-alkylated amino esters.

Scientific Rationale: Amines act as both nucleophiles and bases. Reaction with


-bromo esters often proceeds via an Elimination-Addition  mechanism (E2 to acrylate 

Michael Addition).
  • Risk:[1][2][3] The intermediate acrylate can polymerize (turn into a gel) if the amine concentration is too low or if radical initiators are present.

  • Solution: Use a high concentration of amine to ensure the Michael addition is faster than polymerization.

Materials:

  • Ethyl 3-bromopropionate (1.0 equiv)

  • Primary/Secondary Amine (2.0 – 3.0 equiv)

  • Solvent: THF or Ethanol

  • Additive: BHT (trace, optional radical inhibitor)

Step-by-Step Methodology:

  • Setup: Dissolve the Amine (excess is crucial) in THF (1.0 M).

    • Why Excess? The first equivalent acts as the base for E2 (consuming HBr); the second equivalent acts as the nucleophile for the Michael addition.

  • Addition: Add Ethyl 3-bromopropionate dropwise at RT.

  • Observation: A white precipitate (Amine

    
    HBr salt) will form immediately, indicating the elimination/substitution is proceeding.
    
  • Aging: Stir for 16 hours at RT.

    • Note: If the reaction stalls (incomplete conversion of acrylate to product), mild heating (40°C) helps drive the Michael addition.

  • Workup: Filter the amine salts. Concentrate the filtrate.

  • Purification: The residue contains the product and excess amine. Remove excess amine via high-vacuum distillation or column chromatography.

Part 3: Visualization & Troubleshooting

Pathway Analysis: Substitution vs. Elimination

The following diagram illustrates the kinetic competition. Note that for amines, the "Side Reaction" (Elimination) actually merges back into the desired product path via Michael Addition, provided polymerization is avoided.

ReactionPathways Start Beta-Bromo Ester (Substrate) SN2_TS SN2 Transition State (Concerted) Start->SN2_TS Soft Nu (N3, RS) Low Temp Acrylate Acrylate Intermediate (Alpha,Beta-Unsaturated) Start->Acrylate Hard Base/Nu (Amine) E2 Elimination Product Beta-Functionalized Ester (Target Product) SN2_TS->Product Inversion Acrylate->Product Excess Nu Michael Addition Polymer Polymerized Side Product (Gel/Tar) Acrylate->Polymer Radical/Heat No Inhibitor

Caption: Divergent pathways for


-bromo esters. Soft nucleophiles follow the upper 

path. Basic nucleophiles follow the lower E2-Michael path. The danger zone is the Acrylate intermediate.
Troubleshooting Guide
ObservationDiagnosisSolution
Low Yield / Recovery of Acrylate E2 occurred, but Michael addition failed.Increase nucleophile equivalents; increase reaction time/temp after initial elimination.
Gel Formation / Insoluble Solid Acrylate polymerized.[4]Add radical inhibitor (BHT); use higher dilution; exclude light.
Hydrolysis (Acid Formation) Wet solvent or hydroxide presence.Dry solvents (DMF/DMSO); use weak bases (

,

) instead of

.
No Reaction Nucleophile too weak or steric hindrance.Switch to polar aprotic solvent (DMSO); add Iodide catalyst (

, Finkelstein condition).

Part 4: References

  • Mechanistic Competition (

    
     vs E2): 
    
    • Nucleophilic Substitution and Elimination Reactions of Alkyl Halides.[1] Chemistry LibreTexts.

  • Azide Synthesis Protocol:

    • One-pot Synthesis of

      
      -Azido and 
      
      
      
      -Amino Alcohols. Organic Chemistry Research, 2024.
    • (Contextual validation of azide reactivity).

  • Amine Reaction Mechanism (Elimination-Addition):

    • The Reaction of Certain Amines with Ethyl

      
      -Bromopropionate. Journal of the American Chemical Society.
      
  • Thiol Alkylation Protocol:

    • Reactions of Thiols: Nucleophilic Substitution. Chemistry Steps.[5][6][7][8][9][10]

  • Polymerization Risks of Acrylates:

    • Highly reactive

      
      -bromoacrylate monomers and Michael acceptors.[4] Polymer Chemistry (RSC).
      

Sources

Technical Notes & Optimization

Troubleshooting

preventing elimination side reactions in beta-bromo ester synthesis

Technical Support Center: Preventing Elimination Side Reactions in -Bromo Ester Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Elimination Side Reactions in -Bromo Ester Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and isolation of


-bromo esters. While these compounds are highly valuable electrophilic intermediates for Reformatsky reactions, amino acid synthesis, and complex drug development, they are notoriously unstable.

This guide is designed to provide you with mechanistic insights, actionable troubleshooting steps, and a self-validating experimental protocol to ensure high-fidelity synthesis without sacrificing your yield to elimination side reactions.

Mechanistic Causality: The E1cB Trap

To prevent a side reaction, you must first understand its driving force. The primary mode of failure in


-bromo ester synthesis is dehydrobromination —an elimination reaction that yields the thermodynamically stable 

-unsaturated ester.

Why is this so common? The ester carbonyl is strongly electron-withdrawing, which significantly acidifies the protons on the adjacent


-carbon. When a competent leaving group (such as a bromide, mesylate, or an activated hydroxyl) is present at the 

-position, the molecule is perfectly primed for an E1cB (Elimination Unimolecular conjugate Base) or E2 mechanism .

Even trace amounts of base, or the application of thermal energy, will trigger the removal of the


-proton. The resulting enolate-like intermediate rapidly expels the 

-leaving group to form a conjugated double bond. Therefore, successful synthesis requires strictly neutral or acidic conditions, low temperatures, and the absolute exclusion of nucleophilic bases.
Troubleshooting FAQs

Q1: I am using the Appel reaction (CBr₄ / PPh₃) to convert a


-hydroxy ester to a 

-bromo ester, but my NMR shows mostly the

-unsaturated ester. How do I prevent this?
A1: The Appel reaction is highly effective, but its byproducts and intermediates can act as mild bases . Specifically, the intermediate phosphonium ylides and the triphenylphosphine oxide (

) byproduct can deprotonate the highly acidic

-position of your substrate.
  • Solution: Keep the reaction strictly between -20 °C and 0 °C. Do not let it warm to room temperature until the reaction is fully quenched. Add the

    
     dropwise or in small portions to a cooled solution of the substrate and 
    
    
    
    to prevent a sudden spike in the concentration of basic intermediates.

Q2: I am hydrobrominating an


-unsaturated ester using HBr. The reaction goes to completion, but I lose the product during the aqueous workup. What is going wrong? 
A2:  The hydrobromination of an 

-unsaturated ester is an equilibrium process[1]. While the forward reaction works well under acidic conditions, standard basic workups rapidly catalyze the reverse reaction—dehydrobromination .
  • Solution: Avoid basic aqueous washes (like saturated

    
    ) entirely. Instead of neutralizing the acid with a base, remove the excess HBr and solvent by azeotropic distillation with toluene under reduced pressure. If an aqueous wash is mandatory, use a cold, dilute phosphate buffer (pH 6.0) to avoid exposing the product to a high-pH environment.
    

Q3: I'm trying the two-step mesylation followed by LiBr substitution. The mesylation works, but elimination occurs during the LiBr step in DMF. How can I suppress this? A3: DMF is a polar aprotic solvent that requires elevated temperatures for substitution, which entropically favors elimination. Furthermore, any residual triethylamine (


) from the mesylation step will immediately cause elimination upon heating.
  • Solution: Replace DMF with acetone or 2-butanone (MEK). LiBr is highly soluble in acetone, and the substitution can proceed at room temperature or mild reflux (40 °C), drastically reducing the thermal energy available for the E1cB pathway. Ensure your mesylation workup includes a strict acidic wash to remove all

    
    .
    
Quantitative Data: Method Comparison

To help you select the best synthetic route, the following table summarizes the standard methods for generating


-bromo esters, highlighting the inherent elimination risks associated with each.
Synthesis MethodReagentsOptimal SolventTemp RangeTypical YieldElimination Risk
Appel Reaction

,

DCM-20 to 0 °C60–75%High (if warmed)
Direct Bromination


or DCM
-10 to 0 °C50–70%High (Lewis acid/base catalyzed)
Hydrobromination HBr (gas) or TMSBr/MeOHToluene or neat0 to 25 °C80–95%Medium (during workup)
Mesylation / Substitution 1. MsCl,

2. LiBr
1. DCM2. Acetone1. 0 °C2. RT to 40 °C85–95%Low (neutral conditions)
Validated Experimental Protocol: Two-Step Mesylation & Bromination

For highly sensitive substrates, the two-step mesylation and nucleophilic substitution route is the gold standard. This protocol is designed as a self-validating system to ensure base-free conditions before the critical bromination step.

Step 1: Mesylation (Activation)
  • Setup: Dissolve the

    
    -hydroxy ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (
    
    
    
    , 1.5 eq) and cool the flask to 0 °C in an ice bath under an inert atmosphere (Argon/Nitrogen).
  • Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic heating, which could trigger premature elimination.

  • Reaction: Stir at 0 °C for 30–45 minutes. Monitor by TLC until the starting material is consumed.

  • Self-Validating Quench (Critical): Quench the reaction by adding cold 1M HCl. Test the aqueous layer with pH paper; it must test strongly acidic (pH < 3) . This guarantees all residual

    
     has been protonated and partitioned into the aqueous layer, removing the base required for E1cB elimination in the next step.
    
  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a low bath temperature (< 30 °C).
    
Step 2: Nucleophilic Displacement (Bromination)
  • Setup: Dissolve the crude

    
    -mesyloxy ester in anhydrous acetone (0.2 M).
    
  • Reagent Addition: Add anhydrous Lithium Bromide (LiBr, 2.0 eq).

    • Causality Note: Acetone is chosen over DMF because it allows the substitution to occur at lower temperatures. LiBr is highly soluble in acetone, providing a high concentration of the nucleophile to kinetically outcompete unimolecular side reactions.

  • Reaction: Stir at room temperature. If the reaction is sluggish after 2 hours, gently warm to 40 °C, but do not exceed this temperature. Monitor by TLC for the disappearance of the mesylate.

  • Workup: Evaporate the acetone under reduced pressure. Partition the residue between diethyl ether (

    
    ) and distilled water. Do not use 
    
    
    
    or any basic washes.
  • Isolation: Dry the organic layer over

    
     and concentrate to yield the pure 
    
    
    
    -bromo ester.
Visualizations

G A β-Hydroxy Ester (Starting Material) B Activated Intermediate (e.g., β-OMs) A->B MsCl, Et3N (0 °C) C β-Bromo Ester (Desired Product) B->C LiBr, Acetone (RT) Kinetic Control D α,β-Unsaturated Ester (Elimination Product) B->D Excess Base / Heat Thermodynamic Sink C->D Basic Workup (Dehydrobromination)

Mechanistic divergence in


-bromo ester synthesis highlighting the E1cB elimination pathway.

Workflow Step1 1. Mesylation React β-hydroxy ester with MsCl and Et3N in DCM at 0 °C Step2 2. Acidic Quench Wash with cold 1M HCl. Removes Et3N to prevent E1cB. Step1->Step2 Step3 3. Bromination Dissolve crude mesylate in Acetone. Add 2.0 eq LiBr at RT. Step2->Step3 Step4 4. TLC Monitoring Monitor disappearance of MsO-. Ensures completion without over-heating. Step3->Step4 Step5 5. Neutral Workup Evaporate solvent, partition in Et2O/H2O. Yields pure β-bromo ester. Step4->Step5

Self-validating experimental workflow for base-free conversion of


-hydroxy to 

-bromo esters.
References
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL:[Link]

  • Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL:[Link]

  • Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition Source: Springer URL:[Link]

Sources

Optimization

methyl 3-bromo-2-methylbutanoate instability and storage conditions

Technical Support Center: Methyl 3-bromo-2-methylbutanoate Product Focus: Methyl 3-bromo-2-methylbutanoate CAS Registry Number: 101257-25-4 Chemical Family: -Bromo Esters Support Level: Advanced Research & Development Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-bromo-2-methylbutanoate

Product Focus: Methyl 3-bromo-2-methylbutanoate CAS Registry Number: 101257-25-4 Chemical Family:


-Bromo Esters
Support Level:  Advanced Research & Development

Part 1: Executive Technical Summary

Why is this compound unstable? Methyl 3-bromo-2-methylbutanoate is a


-bromo ester . Unlike its more stable 

-bromo counterparts (e.g., methyl 2-bromo-3-methylbutanoate), this molecule possesses a leaving group (Bromide) at the

-position and an acidic proton at the

-position.

This structural arrangement creates a "perfect storm" for spontaneous


-elimination  of Hydrogen Bromide (HBr). The driving force is thermodynamic: the elimination product is an 

-unsaturated ester (Methyl Tiglate or Methyl Angelate), which is stabilized by conjugation.

Key Degradation Pathway:



Part 2: Storage & Handling Protocols (FAQ)

Q: I just received my shipment. How should I store it immediately? A: Do not store this compound at room temperature for any duration.

  • Temperature: -20°C (Freezer) is mandatory. At 4°C, slow elimination of HBr can still occur over weeks.

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is not the primary enemy, but moisture is. HBr formation is autocatalytic; moisture hydrolyzes the ester, generating acid, which further catalyzes degradation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (HBr will corrode them).

Q: The liquid has turned from colorless to yellow/brown. Is it still usable? A: The color change indicates degradation.

  • Yellowing: Indicates the formation of conjugated alkenes (Methyl Tiglate) and trace polymerization initiated by free radicals.

  • Browning/Blackening: Indicates advanced decomposition and the release of significant HBr, which may have charred organic impurities.

  • Action: Run a proton NMR. If the characteristic alkene peaks (around 6.0-7.0 ppm) constitute <5% of the sample, you may purify it. If >10%, repurification may be more costly than replacement due to the difficulty of separating the alkene.

Q: Can I store this in solution? A: Generally, no .

  • Protic Solvents (MeOH, EtOH): Strictly forbidden. They will induce solvolysis and substitution of the bromide.

  • Basic Solvents (Pyridine, Amines): Strictly forbidden. They will instantly trigger E2 elimination to the alkene.

  • Chlorinated Solvents (DCM, Chloroform): Acceptable for short-term handling (hours), but acid traces in chloroform can catalyze decomposition.

Part 3: Troubleshooting & Diagnostics

Scenario 1: "My reaction yield is low, and I see a new spot on TLC."

Diagnosis: You likely triggered thermal elimination during the reaction or workup. Mechanism: The


-proton at C2 is acidic. Even weak bases (like bicarbonate) or heat (>40°C) can cause the bromide to leave, forming the double bond.

Corrective Workflow:

  • Monitor Temperature: Keep reaction internal temperature below 0°C if possible, or strictly room temperature.

  • Base Selection: If your reaction requires a base, use non-nucleophilic, bulky bases (e.g., DIPEA) only if necessary, but be aware they still promote elimination.

  • Workup: Avoid washing with strong basic solutions (NaOH). Use cold saturated

    
     or neutral water.
    
Scenario 2: "The bottle hissed when I opened it."

Diagnosis: HBr Buildup. Safety Critical: The degradation releases Hydrogen Bromide gas.

  • Immediate Action: Vent the vial in a fume hood.

  • Neutralization: If you must use the sample, bubble Argon through the liquid to degas the HBr before use.

  • Risk: The dissolved HBr acts as an autocatalyst, accelerating the degradation of the remaining material.

Part 4: Purification & Recovery Guide

Warning: Standard distillation is destructive for this compound. The heat required to boil the ester will drive the elimination reaction to completion.

MethodSuitabilityProtocol Notes
Atmospheric Distillation FORBIDDEN Will result in total conversion to Methyl Tiglate/Angelate.
Vacuum Distillation High Risk Only feasible at high vacuum (<0.5 mmHg) and bath temp <40°C.
Silica Gel Chromatography Medium Risk Silica is slightly acidic and can catalyze elimination. Pre-treat silica with 1% Triethylamine (TEA) in Hexane to neutralize it, but flush well to remove excess TEA before loading sample.
Rapid Filtration Recommended Filter through a plug of Neutral Alumina . This removes HBr and polymeric impurities without long residence time.

Part 5: Mechanistic Visualization

Figure 1: Thermal Instability & Elimination Pathway The following diagram illustrates the competing pathways of elimination (dominant) and hydrolysis.

DegradationPathways Substrate Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4) Transition Transition State (Anti-Periplanar) Substrate->Transition Heat (>40°C) or Base Product_Hyd 3-bromo-2-methylbutanoic acid (Hydrolysis Product) Substrate->Product_Hyd H2O / Moisture Product_Elim Methyl Tiglate / Angelate (Conjugated Alkene) Transition->Product_Elim E2 Elimination Byproduct_HBr HBr (Autocatalyst) Transition->Byproduct_HBr Byproduct_HBr->Substrate Catalyzes further degradation

Caption: The dominant degradation pathway is the E2 elimination of HBr to form the thermodynamically stable conjugated ester. HBr released acts as an autocatalyst.

Part 6: References

  • Sigma-Aldrich. Product Specification: Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4).Link

  • PubChem. Compound Summary: Methyl 3-bromo-2-methylbutanoate.[2] National Library of Medicine. Link

  • BenchChem. Technical Guide: Stability of Alpha vs Beta Bromo Esters.Link

  • ChemicalBook. CAS 101257-25-4 Properties and Safety.Link

Sources

Troubleshooting

Technical Support Center: Resolution of Unreacted Methyl Tiglate in Allylic Bromination Workflows

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you frequently encounter the challenge of isolating pure allylic bromides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you frequently encounter the challenge of isolating pure allylic bromides. The Wohl-Ziegler bromination of methyl tiglate (methyl (E)-2-methylbut-2-enoate) to form (E)-methyl 4-bromo-2-methylbut-2-enoate is a fundamental transformation, yet it notoriously leaves behind unreacted starting material[1].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and field-proven, self-validating protocols to help you efficiently remove unreacted methyl tiglate and optimize your downstream yields.

Diagnostic Overview: The Kinetics of Allylic Bromination

Incomplete conversion during the allylic bromination of methyl tiglate is rarely a failure of technique; rather, it is a deliberate kinetic compromise. The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (such as benzoyl peroxide, BPO, or AIBN) to maintain a low, steady-state concentration of molecular bromine[1].

The Causality of Incomplete Conversion: If the reaction is pushed to 100% conversion by adding excess NBS or extending reaction times, the localized concentration of Br• radicals increases. This leads to competitive side reactions, specifically electrophilic addition of bromine across the conjugated double bond (yielding dibromides) or secondary allylic bromination. Therefore, stopping the reaction at 80–85% conversion is a strategic choice to maximize the yield of the mono-brominated product. The challenge then shifts from reaction optimization to downstream separation.

Troubleshooting Q&A

Q1: Why is silica gel column chromatography inefficient for separating unreacted methyl tiglate from the brominated product? A1: Both the starting material and the product are


-unsaturated esters. The addition of a single bromine atom increases the molecular weight significantly (from 114.14  g/mol  to 193.04  g/mol )[2], but it only marginally alters the overall dipole moment of the molecule. Consequently, their retention factors (

) on standard normal-phase silica gel are nearly identical. While silver-nitrate impregnated silica can exploit the steric differences of the double bond, it is prohibitively expensive and not scalable for process chemistry.

Q2: What is the most scalable and authoritative method to remove the unreacted methyl tiglate? A2: Fractional vacuum distillation. Methyl tiglate is highly volatile, with an atmospheric boiling point of 138–139 °C. The brominated product, due to the heavy halogen atom, has a significantly higher boiling point (typically >190 °C at atmospheric pressure). By applying a high vacuum (e.g., 1–5 mmHg), you can easily distill off the unreacted methyl tiglate as a volatile forecut, leaving the heavier brominated product to be collected as the main fraction.

Q3: How can I ensure my NBS is not contributing to unnecessarily low conversions? A3: NBS degrades upon exposure to atmospheric moisture, forming succinimide and hypobromous acid, which quenches the radical chain mechanism. Always use freshly recrystallized NBS (from boiling water) and ensure absolute anhydrous conditions in your solvent (typically CCl


 or 

-trifluorotoluene)[2].

Data Presentation: Physical Properties Comparison

To successfully execute a distillation, you must understand the quantitative physical differentials between your species.

PropertyMethyl Tiglate (Starting Material)(E)-Methyl 4-bromo-2-methylbut-2-enoate
Molecular Weight 114.14 g/mol 193.04 g/mol
Boiling Point (1 atm) 138–139 °C~190–195 °C (Decomposes)
Boiling Point (10 mmHg) ~35–40 °C~80–85 °C
Density 0.95 g/mL~1.38 g/mL
Appearance Colorless clear liquidLight yellow oil

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific in-process physical changes (e.g., temperature plateaus), you can verify the success of the procedure in real-time without immediate reliance on external analytics like NMR or GC-MS.

Protocol 1: Optimized Wohl-Ziegler Bromination

Objective: Maximize mono-bromination while accepting a controlled amount of unreacted starting material.

  • Setup: Equip a flame-dried, 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Dissolve methyl tiglate (1.0 equiv) in anhydrous CHClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or CCl
    
    
    
    (0.5 M concentration). Add freshly recrystallized NBS (0.95 equiv) to intentionally limit over-bromination.
  • Initiation: Add Benzoyl Peroxide (BPO) (0.05 equiv)[1].

  • Reaction: Heat the mixture to reflux. Self-Validation Check: The reaction mixture will initially be dense with suspended, heavy NBS powder at the bottom. As the reaction progresses, the NBS is consumed and succinimide (which is less dense) floats to the top of the solvent. The reaction is complete when all solid material has floated to the surface (typically 2–4 hours).

  • Workup: Cool the mixture to 0 °C to fully precipitate the succinimide. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude yellow oil.

Protocol 2: Fractional Vacuum Distillation

Objective: Isolate the pure brominated product from the crude oil.

  • Setup: Transfer the crude oil to a distillation flask equipped with a short-path Vigreux column, a distillation head with a thermometer, and a cow-type receiving flask.

  • Vacuum Application: Apply a steady vacuum of 5–10 mmHg. Crucial Step: Do not apply heat until the vacuum is stabilized to prevent bumping.

  • Forecut Collection (Unreacted SM): Slowly increase the oil bath temperature. Collect the first fraction distilling at a head temperature of ~35–40 °C. Self-Validation Check: This fraction is the unreacted methyl tiglate. The temperature at the distillation head will plateau here until all starting material is removed.

  • Main Fraction Collection (Product): Once the head temperature drops (indicating the exhaustion of the volatile starting material), increase the oil bath temperature further. The head temperature will sharply rise to ~80–85 °C. Swap the receiving flask to collect this main fraction. The sharp temperature differential guarantees the purity of the isolated (E)-methyl 4-bromo-2-methylbut-2-enoate.

Process Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Product + Unreacted SM) N2 Filtration of Succinimide & Solvent Removal N1->N2 Workup N3 Fractional Vacuum Distillation (1-10 mmHg) N2->N3 Crude Oil N4 Forecut Fraction (< 40 °C): Methyl Tiglate N3->N4 High Volatility N5 Main Fraction (80-85 °C): Brominated Product N3->N5 Low Volatility

Workflow for the separation of methyl tiglate from its brominated product via distillation.

References

  • (12) Patent Application Publication (10) Pub. No.: US 2007/0161610 A1 Source: Googleapis (US Patent Office) URL:[Link][2]

  • Characterization of the Saffron Derivative Crocetin as an Inhibitor of Human Lactate Dehydrogenase 5 Source: ARPI (Università di Pisa) URL:[Link][1]

Sources

Optimization

optimizing yield of methyl 3-bromo-2-methylbutanoate hydrobromination

Topic: Optimizing Hydrobromination Yield of Methyl Tiglate Audience: Process Chemists & Drug Development Researchers Welcome to the Technical Support Center Current Status: Operational Subject: Troubleshooting Hydrobromi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Hydrobromination Yield of Methyl Tiglate Audience: Process Chemists & Drug Development Researchers

Welcome to the Technical Support Center

Current Status: Operational Subject: Troubleshooting Hydrobromination of


-Unsaturated Esters

This guide addresses the synthesis of methyl 3-bromo-2-methylbutanoate via the hydrobromination of methyl tiglate (methyl (E)-2-methylbut-2-enoate). This transformation involves the addition of HBr across a conjugated system, presenting unique challenges regarding regioselectivity, equilibrium management, and thermal instability.

Below are the most frequent "Support Tickets" (issues) users encounter, resolved with mechanistic insights and validated protocols.

Ticket #01: "My conversion stalls at 60-70%, and yield drops upon extended reaction time."

Diagnosis: Equilibrium Limitation & Competitive Elimination.[1] The hydrobromination of


-unsaturated esters is reversible. The product (

-bromo ester) is prone to dehydrobromination (elimination of HBr) to regenerate the starting alkene, especially at elevated temperatures or if HBr concentration drops.

Root Cause Analysis:

  • Thermodynamic Equilibrium: The reaction is exothermic but reversible. High temperatures favor the elimination pathway (entropy driven).

  • HBr Saturation: As HBr is consumed, the rate of the forward reaction decreases, while the elimination rate remains constant if the product accumulates.

Resolution Protocol:

  • Step 1: Temperature Control.

    • Action: Conduct the reaction at 0°C to 10°C . Do not heat to reflux.

    • Reasoning: Lower temperatures kinetically trap the product and thermodynamically disfavor the elimination of HBr.

  • Step 2: Reagent Excess & Saturation.

    • Action: Use anhydrous HBr gas bubbled into the solvent (DCM or Toluene) rather than aqueous hydrobromic acid. Ensure saturation is maintained throughout.

    • Reasoning: Aqueous HBr introduces water (see Ticket #02). Gas saturation drives Le Chatelier’s principle toward product formation.

  • Step 3: Solvent Choice.

    • Action: Switch to non-polar solvents like Dichloromethane (DCM) or Toluene .

    • Reasoning: These solvents stabilize the intermediate ion pairs less than polar solvents, but they prevent solvolysis and facilitate easy evaporation of excess HBr during workup.

Data: Solvent & Temperature Impact on Yield

SolventHBr SourceTemp (°C)Yield (%)Major Impurity
DCM Gas (Anhydrous) 0 - 5 92% None
TolueneGas (Anhydrous)2578%Starting Material (Equilibrium)
Acetic Acid33% in AcOH2565%Acetoxy-impurity (Solvolysis)
Water48% AqueousReflux<30%Hydrolyzed Acid / Polymer
Ticket #02: "I am seeing a carboxylic acid impurity (3-bromo-2-methylbutanoic acid)."

Diagnosis: Ester Hydrolysis.[1][2] The methyl ester is susceptible to acid-catalyzed hydrolysis, particularly if aqueous HBr (48%) is used or if the solvent is not dry.

Mechanistic Insight: The carbonyl oxygen is protonated by HBr, activating the carbonyl carbon. If water is present (nucleophile), it attacks the carbonyl, displacing methanol and forming the carboxylic acid.

Resolution Protocol:

  • Strictly Anhydrous System: Flame-dry glassware and use a drying tube (CaCl₂).

  • In-Situ HBr Generation (Alternative): If HBr gas cylinders are unavailable, generate HBr in situ using TMSBr (Trimethylsilyl bromide) and a stoichiometric amount of methanol or isopropanol at low temperature.

    • Reaction:

      
      
      
    • Benefit: This method produces anhydrous HBr in exact stoichiometry, minimizing hydrolysis risk.

Ticket #03: "The product turns dark and decomposes during vacuum distillation."

Diagnosis: Thermal Instability / Dehydrobromination.[1]


-Bromo esters are thermally labile. The presence of trace acid or base during distillation accelerates the elimination of HBr, reforming methyl tiglate and polymerizing the material (dark tar).

Resolution Protocol:

  • Neutralization is Critical: Before distillation, the crude mixture must be completely free of excess HBr.

    • Wash: Wash the organic layer with cold saturated

      
       until pH is neutral (7.0).
      
    • Dry: Dry over

      
       (avoid basic drying agents like 
      
      
      
      which can trigger elimination).
  • Vacuum Requirements:

    • Action: Distill only under high vacuum (< 1 mmHg) .

    • Target: Keep the pot temperature below 50°C . If the boiling point requires a higher pot temp, use column chromatography instead of distillation.

Visualizing the Pathway & Troubleshooting Logic

The following diagram illustrates the reaction mechanism (ionic addition) versus the competing elimination pathway, and the decision logic for troubleshooting.

G cluster_trouble Troubleshooting Logic Substrate Methyl Tiglate (E-isomer) Intermediate Protonated Intermediate (Resonance Stabilized) Substrate->Intermediate + HBr (Anhydrous) Product Methyl 3-bromo-2-methylbutanoate (Target) Intermediate->Product + Br- (Nucleophilic Attack at Beta-C) Side_Elim Elimination Product (Reverted Alkene) Intermediate->Side_Elim - HBr (Thermodynamic Control) Side_Hyd Hydrolysis Product (Carboxylic Acid) Intermediate->Side_Hyd + H2O (Moisture Contamination) Product->Intermediate Heat / Low HBr Conc. Issue1 Low Yield? Check1 Check Temp (<10°C) Issue1->Check1 Issue2 Acid Impurity? Check2 Check Water Content Issue2->Check2

Caption: Mechanistic pathway showing the reversible nature of HBr addition and critical control points for preventing hydrolysis and elimination.

Standard Operating Procedure (SOP): Optimized Synthesis

Objective: Synthesis of Methyl 3-bromo-2-methylbutanoate (Scale: 100 mmol)

Reagents:

  • Methyl Tiglate (11.4 g, 100 mmol)

  • Dichloromethane (DCM), Anhydrous (100 mL)

  • HBr Gas (Lecture bottle) or TMSBr (1.2 equiv) + MeOH (1.2 equiv)

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a gas inlet tube (bubbler). Flush with Nitrogen.[1][2]

  • Solvation: Dissolve Methyl Tiglate in anhydrous DCM. Cool the solution to 0°C using an ice/salt bath.

  • Addition:

    • Method A (Gas): Slowly bubble anhydrous HBr gas into the solution. Monitor the temperature; do not allow it to exceed 10°C. Continue until the solution is saturated (fumes observed at outlet) or weight uptake indicates ~1.2 equivalents.

    • Method B (In-situ): Add MeOH (1.2 eq) to the DCM solution. Add TMSBr (1.2 eq) dropwise over 30 mins at 0°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (stain with KMnO4; alkene will stain, product is less active) or GC.

  • Workup (Crucial for Stability):

    • Evaporate excess HBr and solvent under reduced pressure at room temperature (do not heat).

    • Redissolve residue in fresh DCM.

    • Wash with cold 5%

      
       (aq) quickly  to remove traces of acid.
      
    • Dry over anhydrous

      
      . Filter.
      
  • Isolation: Concentrate in vacuo (bath < 30°C). The product is usually pure enough for subsequent steps. If purification is needed, use vacuum distillation (<1 mmHg, bath <50°C).

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. "Long-term stability and storage conditions for 2-bromo-3-methylbutenoic acid methyl ester." BenchChem Technical Support. (Accessed 2024). Note: Provides critical data on dehydrobromination pathways relevant to the product class.

  • Master Organic Chemistry. "Addition of HBr to Alkenes." (Accessed 2024). Mechanistic grounding for ionic vs. radical addition.

  • PubChem. "(2R)-3-bromo-2-methylbutanoic acid."[3] National Library of Medicine. (Accessed 2024). Structure and property verification.

Sources

Troubleshooting

Technical Support Center: Controlling Diastereoselectivity in Methyl Tiglate Bromination

Welcome to the technical support guide for the diastereoselective bromination of methyl tiglate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to understand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the diastereoselective bromination of methyl tiglate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to understand and control the stereochemical outcome of this important transformation. Here, we address common challenges and fundamental questions through practical, in-depth troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of methyl tiglate, providing explanations for the underlying causes and actionable solutions to improve your experimental outcomes.

Q1: My reaction yields a nearly 1:1 mixture of threo and erythro diastereomers. How can I improve the diastereoselectivity?

Root Cause Analysis: A lack of diastereoselectivity in the bromination of an alkene like methyl tiglate often indicates a deviation from the desired stereospecific mechanism. The classical mechanism for this reaction involves the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion occurs from the face opposite to this three-membered ring (anti-addition), which should theoretically lead to a high preference for a single diastereomer.[1][2] For (E)-methyl tiglate, this stereospecific anti-addition pathway yields the threo diastereomer.

A low diastereomeric ratio suggests that a competing, non-stereospecific pathway is operating. This typically involves a planar carbocation intermediate, which can be attacked by the bromide nucleophile from either face, leading to a mixture of both threo and erythro products. This carbocation pathway is favored in polar solvents that can stabilize the open-chain cation over the cyclic bromonium ion.[1]

Solutions:

  • Solvent Choice: Switch to a non-polar solvent. Solvents like carbon tetrachloride (CCl₄), hexane, or dichloromethane (CH₂Cl₂) do not effectively stabilize carbocations, thus favoring the preservation of the cyclic bromonium ion intermediate and promoting the highly stereoselective anti-addition pathway.[3][4]

  • Temperature Control: Lower the reaction temperature significantly, typically to 0 °C or below. Lower temperatures increase the energy difference between the competing transition states, allowing the reaction to proceed preferentially through the lower-energy, more ordered bromonium ion pathway.

  • Brominating Agent: Ensure you are using a reliable source of electrophilic bromine like molecular bromine (Br₂). While N-Bromosuccinimide (NBS) is a convenient alternative, its reaction pathways can be more complex.

Q2: I am observing significant α-bromination at one of the methyl groups instead of addition across the double bond. What is causing this and how can I prevent it?

Root Cause Analysis: This issue is a classic indicator of a radical-based reaction mechanism rather than the intended electrophilic addition. This side reaction, known as the Wohl-Ziegler reaction, is particularly common when using N-Bromosuccinimide (NBS) as the brominating agent, especially under conditions that promote radical formation.[5][6]

Key factors that initiate this radical pathway include:

  • Radical Initiators: The presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Light: Exposure of the reaction mixture to UV light.

  • Solvent: Non-polar solvents such as carbon tetrachloride (CCl₄) are known to facilitate allylic and benzylic radical brominations with NBS.[6]

Solutions:

  • Exclude Radical Initiators: Ensure no radical initiators are added to the reaction. If using NBS, it should be freshly recrystallized, as aged NBS can contain impurities that promote radical reactions.[6]

  • Conduct the Reaction in the Dark: Protect the reaction vessel from light by wrapping it in aluminum foil to prevent photochemical radical initiation.

  • Change the Brominating Agent: Switch from NBS to molecular bromine (Br₂), which is less prone to initiating radical pathways under these conditions.

  • Modify Solvent Conditions: If you must use NBS, consider using a more polar solvent system. While this can affect diastereoselectivity (see Q1), it will suppress the radical pathway. For instance, using NBS in the presence of an acid catalyst in a more polar medium favors the electrophilic pathway.[6][7]

Q3: The reaction is very slow and gives a low yield. How can I improve the rate without compromising diastereoselectivity?

Root Cause Analysis: The double bond in methyl tiglate is electronically deactivated towards electrophilic attack due to the electron-withdrawing effect of the adjacent ester group. This inherent low reactivity can lead to slow reaction times and low conversion, especially at the low temperatures required for high diastereoselectivity.

Solutions:

  • Lewis Acid Catalysis: The use of a catalytic amount of a Lewis acid can significantly accelerate the reaction. Lewis acids can activate the brominating agent, making it a more potent electrophile. For example, scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) have been shown to promote halogen additions to alkenes effectively, even at low temperatures.[8][9] This allows for improved yields and reaction rates while maintaining the low-temperature conditions necessary for selectivity.

  • Controlled Addition: Instead of adding all the bromine at once, add it slowly and portion-wise to the cooled solution of methyl tiglate. This maintains a low concentration of bromine, which can help suppress side reactions while ensuring the primary reaction proceeds to completion.

Frequently Asked Questions (FAQs)
Q1: What is the primary diastereomer expected from the bromination of (E)-methyl tiglate under standard electrophilic conditions?

Under standard conditions that favor an electrophilic addition mechanism (e.g., Br₂ in CCl₄), the reaction proceeds via a cyclic bromonium ion intermediate. The incoming bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (anti-addition).[2][4] For an (E)-alkene like methyl tiglate, this stereospecific anti-addition results in the formation of the threo diastereomer as a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.

Q2: How does the choice of brominating agent, Br₂ versus NBS, impact diastereoselectivity?
  • Molecular Bromine (Br₂): In non-polar solvents, Br₂ is the classic reagent for achieving high anti-stereoselectivity. Its reaction proceeds reliably through the bromonium ion pathway, making it the preferred choice when the primary goal is to maximize the yield of the threo diastereomer.[4]

  • N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine. It can serve as an excellent source of electrophilic bromine, particularly when activated by an acid catalyst.[10] However, it is also susceptible to initiating radical reactions, which can lead to undesired side products (see Troubleshooting Q2).[5] Therefore, when using NBS for electrophilic addition, reaction conditions must be carefully controlled to suppress the radical pathway.

Q3: What is the fundamental role of the solvent in controlling the stereochemical outcome?

The solvent plays a critical role by influencing the stability of the reaction intermediates.[11]

  • Non-polar Solvents (e.g., CCl₄, Hexane): These solvents are unable to effectively solvate charged species. This environment destabilizes open carbocation intermediates relative to the charge-delocalized cyclic bromonium ion. Consequently, the reaction is funneled through the stereospecific anti-addition mechanism, leading to high diastereoselectivity.[3]

  • Polar Protic Solvents (e.g., Acetic Acid, H₂O): These solvents can stabilize carbocations and can also act as nucleophiles themselves, potentially leading to the formation of bromohydrins or bromoacetates.[1][12] Their ability to stabilize a planar carbocation can erode the stereoselectivity of the reaction.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can also influence selectivity. For example, using NBS in DMF has been shown to give high levels of para-selectivity in the bromination of aromatic compounds, indicating strong solvent-reagent interactions that can direct the reaction pathway.[6]

Data Summary: Influence of Reaction Conditions on Diastereoselectivity

The following table summarizes the expected outcomes for the bromination of methyl tiglate under various experimental conditions.

Brominating AgentSolventTemperatureAdditivesExpected Major ProductPredominant MechanismPotential Side Products
Br₂ CCl₄ or Hexane0 °C to -20 °CNonethreo-2,3-dibromo...Electrophilic (anti-addition)Minimal
Br₂ CH₃COOH (Acetic Acid)Room TempNoneMixture of threo/erythroMixed Carbocation/BromoniumBromoacetate byproduct
NBS CCl₄RefluxAIBN or LightAllylic BromideRadical (Wohl-Ziegler)Dihaloadduct
NBS CH₃COOHRoom TempAcid Catalyst (e.g., H₂SO₄)threo-2,3-dibromo...Electrophilic (anti-addition)Lower selectivity than Br₂/CCl₄
Br₂ CH₂Cl₂-78 °CLewis Acid (e.g., Sc(OTf)₃)threo-2,3-dibromo...Lewis Acid-Catalyzed ElectrophilicMinimal, improved yield
Recommended Experimental Protocol: Diastereoselective Synthesis of threo-methyl 2,3-dibromo-2-methylbutanoate

This protocol is optimized for achieving high diastereoselectivity towards the threo product.

Materials:

  • (E)-Methyl tiglate (1.0 eq)

  • Molecular Bromine (Br₂) (1.05 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl tiglate (1.0 eq) in anhydrous CCl₄.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. For optimal selectivity, a lower temperature (e.g., -20 °C using a salted ice bath) can be used.

  • Bromine Addition: Prepare a solution of Br₂ (1.05 eq) in a small amount of CCl₄ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of methyl tiglate over 30-60 minutes. Maintain the temperature throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional hour. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure threo-dibromide.

Mechanistic Visualization

The following diagram illustrates the stereospecific anti-addition of bromine to (E)-methyl tiglate, leading to the formation of the threo diastereomer.

bromination_mechanism start_alkene (E)-Methyl Tiglate bromonium Cyclic Bromonium Ion (+ Br⁻) start_alkene->bromonium π-bond attacks Br br2 Br-Br threo_product threo-Diastereomer (Racemic Mixture) bromonium->threo_product Backside Attack bromide Br⁻

Caption: Mechanism of anti-addition leading to the threo product.

References
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Bromination Regioselectivity.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (2022, November 11). The Stereochemistry of Alkene Addition Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 30). Acid catalyzed bromine substitution in an alcoholic ester. What is the major product and why? Retrieved from [Link]

  • Sibi, M. P., & Rheault, T. R. (2002). Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene. The Journal of Organic Chemistry, 67(15), 5145-5151. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Ruasse, M. F., & Argile, A. (1983). New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. Journal of Organic Chemistry, 48(13), 2029-2035.
  • Snider, B. B., & Karras, M. (1980). Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. Journal of the Chemical Society, Perkin Transactions 1, 645-649. Retrieved from [Link]

  • YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. Retrieved from [Link]

  • Sibi, M. P., & Ji, J. (1996). Lewis Acid-Promoted Atom-Transfer Free Radical Additions. The Journal of Organic Chemistry, 61(21), 7474-7475. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, July 26). Reaction of Alkenes with Bromine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • Lee, D., et al. (2024). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. Nature Communications, 15(1), 1-10. Retrieved from [Link]

  • Denmark, S. E., & Kuester, W. E. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Accounts of Chemical Research, 45(6), 931-943. Retrieved from [Link]

  • Rotem, G., et al. (2024). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Chemistry – A European Journal, 30(15). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 6). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Britton, J., & Ruest, M. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(12), 2329-2334. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Taylor & Francis. (n.d.). N-bromosuccinimide – Knowledge and References. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Polymerization of Methyl Tiglate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into the challenges of working w...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into the challenges of working with methyl tiglate, a valuable yet reactive α,β-unsaturated ester. Unwanted polymerization is a frequent impediment, leading to decreased yields, product contamination, and reaction failures.[1][2] This document provides direct answers to common problems and proactive strategies to ensure your experiments are successful and reproducible.

Part A: Troubleshooting Guide for Unexpected Polymerization

This section addresses issues as they arise during your experiment.

Q1: My reaction mixture rapidly became viscous or solidified. What happened?

This is a classic sign of runaway free-radical polymerization.[3] Methyl tiglate, like other acrylate and methacrylate monomers, possesses a carbon-carbon double bond that is susceptible to forming long polymer chains.[1][4] This reaction can be initiated by several factors that may have been overlooked.

Immediate Diagnostic Questions:

  • Was the reaction temperature too high? Heat is a common initiator of polymerization. Even localized hot spots from an exothermic reaction or an aggressive heating mantle can trigger the process. Spontaneous thermal polymerization can occur in acrylates at temperatures above 373 K (100 °C).[5]

  • Was the reaction exposed to light, especially UV? Photons can provide the energy to create initial radical species, setting off the chain reaction.[1]

  • Were there any unintended radical sources? Trace impurities, such as peroxides in solvents (e.g., older THF or ether) or certain metal ions, can act as initiators.[6][7]

  • Did you remove the storage inhibitor? If so, the monomer was highly reactive. If not, the initiator concentration in your primary reaction may have been too high, overwhelming the inhibitor.[1][8]

Q2: I'm seeing a significant amount of polymer byproduct in my final product analysis. How can I minimize this in future runs?

The formation of polymer byproduct suggests that low-level, uncontrolled polymerization is occurring throughout your reaction. To address this, a systematic review of your protocol is necessary.

Corrective Actions:

  • Add a Reaction-Compatible Inhibitor: While storage inhibitors are often removed, you can add a specific amount of a different inhibitor to your reaction mixture to suppress unwanted side polymerization without stopping your desired reaction. This requires careful selection based on your reaction chemistry. Phenothiazine (PTZ) is a highly effective inhibitor, particularly at elevated temperatures, and does not depend on the presence of oxygen.[9][10][11]

  • Strictly Control Temperature: Lower your reaction temperature. If the primary reaction allows, running it at the lowest possible temperature will significantly reduce the rate of thermal polymerization.[1] Consider using an ice bath for highly exothermic steps.

  • Ensure a Controlled Atmosphere: The role of oxygen is complex. For many phenolic inhibitors like MEHQ, a small amount of oxygen is required for the inhibition mechanism to function effectively.[9][11][12] However, oxygen can also contribute to peroxide formation and can, at high temperatures (above 140 °C), act as an initiator itself.[13] If using an oxygen-dependent inhibitor, do not operate under a strictly anaerobic (e.g., freeze-pump-thaw) environment. A headspace of air is often sufficient. If using an oxygen-independent inhibitor like PTZ, an inert atmosphere (Nitrogen or Argon) is recommended to prevent other oxidative side reactions.[10]

Part B: Proactive Prevention & Frequently Asked Questions (FAQs)

This section provides best practices for designing experiments to avoid polymerization from the start.

Q3: What is a polymerization inhibitor and why is it in my bottle of methyl tiglate?

A polymerization inhibitor is a chemical added in small quantities (parts-per-million) to reactive monomers to prevent spontaneous polymerization during transport and storage.[1][14][15] These compounds are essentially radical scavengers; they intercept and neutralize free radicals before they can initiate a polymer chain.[15] Common examples include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[1]

Q4: Do I always need to remove the inhibitor before my reaction?

This is a critical question and the answer depends entirely on your intended reaction.

  • YES, for Polymerization Reactions: If your goal is to intentionally polymerize methyl tiglate (e.g., in copolymer synthesis), you must remove the storage inhibitor. Its presence will interfere with your initiator, leading to unpredictable induction periods, low yields, or complete reaction failure.[1][8][14]

  • IT DEPENDS, for other reactions: If you are performing a reaction that does not involve free-radical chemistry at the double bond (e.g., hydrolysis of the ester), you can often leave the inhibitor in place. However, if your reaction appears sluggish or fails, the inhibitor might be interfering with your catalyst or reagents. In such cases, removal is a good troubleshooting step.[1]

Q5: What is the best method for removing the inhibitor?

For laboratory-scale work, passing the monomer through a column of basic activated alumina is the most common, effective, and safest method.[8][14] Caustic washing is an alternative but is more labor-intensive.[8][14] Vacuum distillation is also possible but carries a significant risk of inducing thermal polymerization in the distillation flask.[1][14]

Experimental Protocol: Inhibitor Removal via Alumina Column
  • Column Preparation: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom.

  • Packing: Add basic activated alumina to the column. A bed height of 5-10 cm is typically sufficient for lab-scale purification.

  • Loading: Carefully pour the methyl tiglate containing the inhibitor onto the top of the alumina bed.

  • Elution: Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry flask, preferably one that is protected from light (e.g., an amber flask or one wrapped in foil).

  • Immediate Use: The purified monomer is now highly reactive. It is crucial to use it immediately. [14] If short-term storage is unavoidable, keep it refrigerated under an inert atmosphere in the dark.

Q6: How do I choose the right inhibitor for my reaction?

If you need to suppress polymerization during a non-polymerization reaction, selecting the right inhibitor is key.

InhibitorTypical Conc. (ppm)MechanismKey Considerations
MEHQ 15 - 1000Radical ScavengerRequires the presence of dissolved oxygen to be effective.[1][9][11]
BHT 100 - 200Radical ScavengerEffective but can be consumed during the reaction.[1]
Phenothiazine (PTZ) 100 - 1000Radical ScavengerHighly active, often used for high-temperature applications. Does not require oxygen.[10]
Visualizing the Chemistry

To better understand the processes, the following diagrams illustrate the key chemical pathways.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R●) I->R Heat/Light RM Growing Chain (RM●) R->RM + M M Monomer (M) RM_prop RM● RMnM RMn+1● RM_prop->RMnM + n(M) RMnM_term RMn+1● P Polymer (P) RMnM_term->P Termination Step

Caption: The three stages of free-radical polymerization.

G P_radical Propagating Polymer Radical (P●) Terminated_Chain Terminated Chain (PH) P_radical->Terminated_Chain + IH P_radical->Terminated_Chain H-atom transfer Inactive_Inhibitor Inactive Radical (I●) P_radical->Inactive_Inhibitor + IH Inhibitor Inhibitor (IH)

Caption: How a radical-scavenging inhibitor terminates a growing polymer chain.

G start Polymerization Observed? cause1 High Temp? start->cause1 Yes cause2 Light Exposure? start->cause2 No cause1->cause2 No sol1 Lower Reaction Temp / Use Ice Bath cause1->sol1 Yes cause3 Inhibitor Removed? cause2->cause3 No sol2 Protect from Light (Foil/Amber flask) cause2->sol2 Yes cause4 Impurity Source? cause3->cause4 No sol3 Add Reaction Inhibitor (e.g., PTZ) cause3->sol3 Yes sol4 Purify Solvents / Check Reagents cause4->sol4 Yes

Caption: A troubleshooting workflow for diagnosing unwanted polymerization.

References
  • Soft Matter, RSC Publishing.

  • RadTech.

  • PMC.

  • Shinko Organic Chemical Industry Ltd.

  • Industrial & Engineering Chemistry Research, ACS Publications.

  • Liskon Biological.

  • Google Patents.

  • BenchChem.

  • Polymers, PMC, NIH.

  • ResearchGate.

  • Jinzong Machinery.

  • Sigma-Aldrich.

  • BenchChem.

  • ioMosaic.

  • Chemical Reviews, ACS Publications.

  • ioKinetic.

  • Academia.edu.

  • Shinko Organic Chemical Industry Ltd.

  • 3V Sigma USA.

  • Jinzong Machinery.

  • Macromolecules, ACS Publications.

  • PubMed.

  • University of Waterloo.

  • ResearchGate.

  • CymitQuimica.

  • Uomustansiriyah.

  • University of Pennsylvania.

  • Cheméo.

  • Fluorochem.

Sources

Troubleshooting

Technical Support Center: Thermal Decomposition of Methyl 3-Bromo-2-methylbutanoate

Welcome to the Advanced Application Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals conducting gas-phase thermal dehydrohalogenation (pyrolysis) of bromoester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals conducting gas-phase thermal dehydrohalogenation (pyrolysis) of bromoesters. As a Senior Application Scientist, I have structured this documentation to move beyond basic theoretical chemistry, providing field-proven causality, self-validating experimental workflows, and targeted troubleshooting for the thermal decomposition of methyl 3-bromo-2-methylbutanoate.

Reaction Pathway & Mechanistic Overview

The thermal decomposition of methyl 3-bromo-2-methylbutanoate is a classic gas-phase elimination reaction. When subjected to high temperatures (>380°C), the molecule undergoes the loss of hydrogen bromide (HBr) via a highly asynchronous, four-membered cyclic transition state. Because the bromine atom at the C3 position is flanked by protons at both the C2 and C4 positions, the reaction yields a mixture of two regiocompetitive unsaturated esters.

G R Methyl 3-bromo- 2-methylbutanoate TS 4-Membered Cyclic Transition State R->TS Pyrolysis (>380°C) P1 Methyl 2-methyl- 2-butenoate (Major) TS->P1 -HBr (C2-C3) Zaitsev Control P2 Methyl 2-methyl- 3-butenoate (Minor) TS->P2 -HBr (C3-C4) Hofmann Control HBr Hydrogen Bromide (HBr) TS->HBr Acidic Byproduct

Thermal decomposition pathway of methyl 3-bromo-2-methylbutanoate into unsaturated esters.

Frequently Asked Questions (FAQs)

Q: Why am I observing a mixture of methyl tiglate and methyl 2-methyl-3-butenoate instead of a single product? A: The gas-phase thermal dehydrobromination of alkyl bromides proceeds via a unimolecular elimination mechanism. The removal of the proton can occur at either the C2 or C4 position. Elimination at C2 yields the thermodynamically more stable, conjugated α,β-unsaturated ester (methyl 2-methyl-2-butenoate, which exists as E/Z isomers known as methyl tiglate and methyl angelate) following Zaitsev's rule. Elimination at C4 yields the non-conjugated, terminal alkene (methyl 2-methyl-3-butenoate). In purely thermal, uncatalyzed gas-phase conditions, the product distribution is driven by the relative activation energies of the competing cyclic transition states[1].

Q: My gas-phase pyrolysis shows significant amounts of unexpected alkane and debrominated byproducts. How can I prevent this? A: Gas-phase thermal decomposition of primary and secondary alkyl bromides often suffers from competing radical-chain mechanisms alongside the desired concerted unimolecular elimination. The homolytic cleavage of the C–Br bond initiates this pathway. To suppress radical side reactions, introduce a free-radical inhibitor such as toluene or cyclohexene into the vapor stream[2]. These inhibitors scavenge bromine radicals, forcing the reaction to proceed exclusively via the unimolecular elimination pathway.

Q: The hydrogen bromide (HBr) byproduct is causing reverse addition and reactor corrosion. What is the recommended mitigation strategy? A: HBr is a highly reactive, acidic byproduct that can catalyze the reverse hydrobromination of your newly formed alkene or degrade the ester functionality. In a continuous flow pyrolysis setup, it is critical to sweep the products into a cold trap containing an acid scavenger (e.g., a tertiary amine like triethylamine) to immediately neutralize the HBr upon condensation.

Troubleshooting Guide

SymptomRoot CauseScientific Causality & Solution
Low Conversion Rate (<50%) Insufficient thermal energy or residence time.Causality: Gas-phase bromoalkane eliminations have high activation energy barriers (typically 150–240 kJ/mol)[2][3].Solution: Increase the reactor temperature incrementally by 10–20°C (target range: 380°C–450°C) and decrease the carrier gas flow rate to increase residence time in the hot zone.
Ester Cleavage / Decarboxylation Excessive temperatures (>500°C) or localized hot spots.Causality: At extreme temperatures, the C–O ester bond cleaves rather than the C–Br bond, leading to decarboxylation.Solution: Calibrate the tube furnace using a multipoint thermocouple to ensure a uniform temperature profile. Dilute the neat reagent with an inert carrier gas (N₂) to lower partial pressure and minimize bimolecular collision-induced degradation.
Metal-Catalyzed Degradation Use of stainless steel reactor tubes.Causality: Transition metals in stainless steel can catalyze unwanted side reactions and carbonization (coking) at high temperatures.Solution: Switch to a high-purity quartz tube reactor. Ensure the quartz is "seasoned" (passivated) before the first run to prevent surface-catalyzed radical initiation[2].

Experimental Protocol: Gas-Phase Pyrolysis Workflow

This protocol is designed as a self-validating system : it incorporates a radical inhibitor to guarantee a unimolecular pathway and an in-situ chemical quench to prevent product degradation, ensuring that the isolated yield accurately reflects the reactor's conversion efficiency.

Step 1: Reactor System Preparation

  • Assemble a high-purity quartz tube reactor (e.g., 1-inch outer diameter) within a calibrated, electrically heated split-tube furnace.

  • Pack the central hot zone with quartz wool to increase the surface area for heat transfer.

  • Purge the system with dry Nitrogen (N₂) at 50 mL/min for 30 minutes to remove atmospheric oxygen and moisture.

Step 2: Reagent Preparation & Delivery

  • Prepare the feed solution: Mix methyl 3-bromo-2-methylbutanoate with 5 mol% toluene. Rationale: Toluene acts as a radical chain inhibitor, ensuring the kinetics remain strictly unimolecular[2].

  • Load the mixture into a precision syringe pump.

  • Vaporize the mixture by injecting it at 0.5 mL/min into a pre-heater block set to 200°C, under a steady stream of N₂ carrier gas (30 mL/min).

Step 3: Pyrolysis Execution

  • Maintain the furnace hot zone at a strict 420°C.

  • Pass the vaporized stream through the hot zone. The flow rate should dictate a residence time of approximately 2 to 5 seconds.

Step 4: Quenching and Collection (Critical Step)

  • Direct the reactor effluent into a two-stage cold trap (-78°C, dry ice/acetone bath).

  • Self-Validating Quench: Pre-load the cold traps with 15 mL of a 1M triethylamine solution in dichloromethane (DCM). Rationale: As the gaseous HBr condenses, it is immediately neutralized by the triethylamine to form an insoluble triethylammonium bromide salt, preventing acid-catalyzed reverse addition to the newly formed double bonds.

Step 5: Isolation and Purification

  • Warm the collected condensate to room temperature.

  • Filter the triethylammonium bromide salts.

  • Wash the organic filtrate with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and isolate the target unsaturated esters via fractional distillation.

Quantitative Kinetic Data Summary

To assist in modeling the reactor conditions, the following table summarizes the experimentally determined kinetic parameters for the unimolecular gas-phase thermal decomposition of analogous brominated compounds. These parameters can be used to estimate the Arrhenius behavior of methyl 3-bromo-2-methylbutanoate.

SubstrateTemp Range (°C)Activation Energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, kJ/mol)
Frequency Factor (

, s⁻¹)
Primary MechanismRef.
3-Bromopropionitrile389 – 470231.9 ± 6.013.56 ± 0.44Unimolecular Elimination
4-Bromobutyronitrile389 – 470233.5 ± 4.514.12 ± 0.33Unimolecular Elimination[2]
3-Bromopropene295 – 380153.67 ± 6.709.46 ± 0.57Mixed (Radical / Concerted)[3]
Methyl 3-bromo-2-methylbutanoate 380 – 450 ~210 – 230 (Estimated) ~13.0 – 14.0 (Estimated) Unimolecular Elimination N/A

References

  • Maccoll, A. "Gas-phase Pyrolysis of Some Esters and Analogous Compounds." RSC Publishing.[Link]

  • [1] "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?" PMC / NIH.[Link]

  • [2] "Theoretical studies of the gas‐phase pyrolysis kinetics of ω‐bromonitriles, ZCH2CH2Br [Z = NC, NCCH2, NCCH2CH2]." ResearchGate.[Link]

  • [3] "Quantum-Chemical Kinetic Study of the Unimolecular Decomposition Reactions of 1-Bromo-3-Chloropropane." ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of Methyl 3-bromo-2-methylbutanoate

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of methyl 3-bromo-2-methylbutanoate . It is structured to assist researchers in structural validation, specifically focusing on disti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of methyl 3-bromo-2-methylbutanoate . It is structured to assist researchers in structural validation, specifically focusing on distinguishing between diastereomers (syn/anti) and regioisomers.

Executive Summary & Structural Context

Methyl 3-bromo-2-methylbutanoate (CAS: Variable by stereoisomer) is a valuable intermediate in the synthesis of polyketides and amino acids. Its structure contains two contiguous chiral centers (C2 and C3), resulting in two possible diastereomeric pairs: the Syn (Erythro) and Anti (Threo) isomers.

In drug development, determining the relative stereochemistry of this intermediate is critical, as it dictates the chirality of the final pharmaceutical agent. This guide compares the spectral "performance" of the target molecule against its diastereomer and its regioisomer alternatives.[1]

The Core Challenge: Stereochemical Assignment

Unlike simple achiral molecules, the NMR spectrum of this compound is defined by the vicinal coupling constant (


)  between the alpha-proton (H2) and beta-proton (H3).
  • Target: Methyl 3-bromo-2-methylbutanoate

  • Formula:

    
    
    
  • Key Spin System:

    
     (Two methyl doublets, two methine multiplets).
    

Comparative Analysis: Diastereomers & Alternatives

This section objectively compares the spectral signatures of the target compound's diastereomers and its common regioisomer (Methyl 2-bromo-3-methylbutanoate).

Comparison A: Syn vs. Anti Diastereomers

The most critical "alternative" to your desired product is its own diastereomer. The relative stereochemistry is assigned based on the Karplus relationship applied to the H2-H3 coupling.

FeatureAnti-Isomer (Threo) Syn-Isomer (Erythro) Mechanistic Insight
H2-H3 Coupling (

)
9.0 – 11.0 Hz 3.0 – 5.0 Hz Anti-periplanar arrangement (180°) yields large

; Syn-clinal (60°) yields small

.
H3 Chemical Shift (

)
~4.30 – 4.45 ppm~4.40 – 4.55 ppmThe deshielding effect of Br is slightly modulated by the anisotropy of the ester group.
H2 Chemical Shift (

)
~2.70 – 2.90 ppm~2.80 – 3.00 ppmAlpha-proton shift varies due to conformational preference.
Primary Synthesis Route Anti-addition of HBr to Methyl Tiglate ((E)-alkene)Anti-addition of HBr to Methyl Angelate ((Z)-alkene)Stereospecificity of the precursor determines the major diastereomer.
Comparison B: Regioisomer Differentiation

A common synthetic error is the formation of the alpha-bromo isomer (Methyl 2-bromo-3-methylbutanoate) via non-selective bromination.

FeatureTarget: 3-Bromo-2-methyl Alternative: 2-Bromo-3-methyl Differentiation Logic
H-alpha (C2-H) Multiplet (dq) at ~2.8 ppmDoublet (d) at ~4.2 ppmIn the alternative, H-alpha is attached to Br, shifting it significantly downfield.
H-beta (C3-H) Multiplet (dq) at ~4.4 ppmMultiplet (m) at ~2.2 ppmIn the alternative, H-beta is methine (isopropyl type), appearing upfield.
Methyl Signals Two DoubletsTwo Doublets (often overlapping)The target has distinct environments for C2-Me and C3-Me.

Detailed Spectral Data & Assignment

The following data represents the characteristic 1H NMR spectrum (400 MHz,


) for the Anti-isomer  (often the major product from the hydrobromination of methyl tiglate).
Quantitative Peak Table
PositionProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
1 -OCH

3.72Singlet (s)3H-
3 -CH(Br)-4.42Doublet of Quartets (dq)1H

,

2 -CH(Me)-2.85Doublet of Quartets (dq)1H

,

3-Me -CH

1.78Doublet (d)3H

2-Me -CH

1.25Doublet (d)3H

Note: In the Syn-isomer , the signals for H2 and H3 will appear as apparent quintets or less resolved multiplets if


 is similar to the methyl coupling (~7 Hz), or distinct narrow multiplets if 

is small (~4 Hz).

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.

Sample Preparation[4][5]
  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) neutralized with basic alumina. Reason: Acidic impurities in 
    
    
    
    can catalyze epimerization at C2, altering the diastereomeric ratio.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) is preferred over residual solvent referencing for precise diastereomer comparison.

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1):

    
     5 seconds. Reason: Methyl protons have longer T1 relaxation times. Short D1 leads to integration errors, skewing the diastereomeric ratio calculation.
    
  • Scans (NS): 16 or 32.

Validation Logic (Decision Tree)

Use the following logic flow to interpret your spectrum.

NMR_Logic Start Acquire 1H NMR Spectrum Check_OMe Check OMe Singlet (~3.7 ppm) Start->Check_OMe Check_Alpha Check Region 4.0 - 4.5 ppm Check_OMe->Check_Alpha Decision_Regio Is there a DOUBLET at ~4.2 ppm? Check_Alpha->Decision_Regio Regio_Wrong Result: 2-Bromo isomer (Wrong Regioisomer) Decision_Regio->Regio_Wrong Yes (H-alpha on C-Br) Regio_Right Result: 3-Bromo isomer (Correct Regioisomer) Decision_Regio->Regio_Right No (H-beta on C-Br) Check_J Measure J(2,3) Coupling Regio_Right->Check_J Decision_Stereo Value of J(2,3)? Check_J->Decision_Stereo Result_Anti J ≈ 9-11 Hz ANTI (Threo) Isomer Decision_Stereo->Result_Anti Large J Result_Syn J ≈ 3-5 Hz SYN (Erythro) Isomer Decision_Stereo->Result_Syn Small J

Figure 1: Logical workflow for structural assignment of brominated esters.

Advanced Verification: 1D vs. 2D Methods

If the 1D spectrum is ambiguous (e.g., overlapping multiplets in a crude mixture), utilize 2D NMR.

  • COSY (Correlation Spectroscopy):

    • Purpose: Confirms the spin system connectivity.

    • Observation: In the target molecule, the proton at 4.4 ppm (H3) must show a cross-peak with the proton at 2.8 ppm (H2) AND the methyl doublet at 1.8 ppm.

    • Differentiation: If the proton at 4.2 ppm only couples to a methyl and not another methine in the 2.5-3.0 range, you likely have the regioisomer.

  • NOESY (Nuclear Overhauser Effect):

    • Purpose: Absolute stereochemistry confirmation.

    • Observation: The Syn-isomer will show a stronger NOE correlation between the two methyl groups (C2-Me and C3-Me) if they adopt a gauche conformation, whereas the Anti-isomer (with methyls often anti-periplanar) will show weaker or negligible NOE between the methyls.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3624 (Methyl 2-bromo-3-methylbutanoate - Regioisomer comparison). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Master Organic Chemistry. Addition of HBr to Alkenes: Stereochemistry and Regiochemistry. (Mechanistic grounding for Syn/Anti formation from Tiglate/Angelate). [Link]

Sources

Comparative

C13 NMR chemical shifts for methyl 3-bromo-2-methylbutanoate

The following guide provides an in-depth technical comparison of the C NMR chemical shifts for methyl 3-bromo-2-methylbutanoate , specifically focusing on distinguishing it from its common regioisomer (methyl 2-bromo-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the


C NMR chemical shifts for methyl 3-bromo-2-methylbutanoate , specifically focusing on distinguishing it from its common regioisomer (methyl 2-bromo-3-methylbutanoate) and differentiating its diastereomers (syn vs. anti).

Comparative Guide: C NMR Analysis of Methyl 3-bromo-2-methylbutanoate

Executive Summary

Methyl 3-bromo-2-methylbutanoate is a critical intermediate in the synthesis of polyketide fragments and amino acid derivatives. It is typically synthesized via the hydrobromination of methyl tiglate (E-isomer) or methyl angelate (Z-isomer).

A frequent analytical challenge in drug development is distinguishing this


-bromo  ester from its 

-bromo
regioisomer (methyl 2-bromo-3-methylbutanoate) and assigning the correct relative stereochemistry (syn/anti or erythro/threo) to the two chiral centers at C2 and C3.

This guide provides a comparative analysis of the chemical shifts, offering a self-validating protocol for structural assignment.[1]

Chemical Shift Assignment & Comparative Data

The following data contrasts the target compound (3-bromo) with its most common isomer (2-bromo). Note the diagnostic shift of the C3 and C2 signals, which invert based on the position of the bromine atom.

Table 1: Comparative C NMR Shifts (ppm in CDCl )
Carbon EnvironmentTarget: Methyl 3-bromo-2-methylbutanoate (

-Br)
Alternative: Methyl 2-bromo-3-methylbutanoate (

-Br)

(Diagnostic)
C1 (Carbonyl) 174.5 - 175.2 169.5 - 170.5~5 ppm (

-effect)
C2 (

-Carbon)
46.0 - 48.5 (CH-CH

)
52.0 - 55.0 (CH-Br)Inversion of Shift
C3 (

-Carbon)
53.0 - 58.0 (CH-Br)31.5 - 32.5 (CH-iPr)>20 ppm Difference
C4 (

-Methyl)
22.0 - 26.018.0 - 20.0~5 ppm

-Methyl
14.0 - 16.0N/A (Isopropyl methyls instead)Distinct topology
O-Methyl 51.8 - 52.252.0 - 52.5Non-diagnostic

Technical Insight: The most reliable indicator is the C3 signal . In the target 3-bromo compound, C3 is directly bonded to bromine, causing a significant downfield shift (~55 ppm). In the 2-bromo isomer, C3 is an isopropyl methine, appearing much further upfield (~32 ppm).

Stereochemical Differentiation (Syn vs. Anti)

The hydrobromination of methyl tiglate typically yields a mixture of diastereomers.


C NMR is a powerful tool for distinguishing them based on the 

-gauche effect
.
  • Anti Isomer (Threo): Substituents are anti-periplanar. Minimal steric compression.[2]

  • Syn Isomer (Erythro): Substituents (specifically the methyl groups) may adopt a gauche conformation.

  • Diagnostic Rule: Carbon atoms involved in a gauche interaction experience an upfield shift (shielding) of 2–5 ppm compared to the anti conformation.

    • 
      -Methyl Shift:  Expect the syn isomer's methyl signal to be shielded (lower ppm)  relative to the anti isomer.
      
    • C1 (Carbonyl): Often appears at slightly different shifts (

      
       ppm), with the syn isomer typically upfield.
      

Structural Assignment Workflow

The following diagram outlines the logical decision tree for validating the structure of the brominated product using NMR data.

NMR_Assignment Sample Crude Product (HBr + Methyl Tiglate) C13_Acq Acquire 13C NMR (CDCl3, 1024 scans) Sample->C13_Acq Check_C3 Check C3 Region (30-60 ppm) C13_Acq->Check_C3 Is_30ppm Signal at ~32 ppm? Check_C3->Is_30ppm Is_55ppm Signal at ~55 ppm? Check_C3->Is_55ppm Alpha_Br Isomer Identification: Methyl 2-bromo-3-methylbutanoate (Alpha-Bromo) Is_30ppm->Alpha_Br Yes Beta_Br Target Identification: Methyl 3-bromo-2-methylbutanoate (Beta-Bromo) Is_55ppm->Beta_Br Yes Stereo_Check Stereochemistry Check (Compare Methyl Signals) Beta_Br->Stereo_Check Syn_Anti Compare Methyl Shifts: Lower ppm = Syn (Gauche) Higher ppm = Anti Stereo_Check->Syn_Anti

Caption: Logical workflow for distinguishing regioisomers and stereoisomers using C13 NMR chemical shifts.

Experimental Protocol

To ensure reproducible chemical shift data, strict adherence to sample preparation protocols is required.

Synthesis Context

The target compound is generally synthesized via the hydrobromination of methyl tiglate .

  • Reagents: HBr (gas) or HBr/Acetic Acid.

  • Mechanism: Electrophilic addition. The proton adds to the

    
    -carbon (forming a secondary carbocation at the 
    
    
    
    -position), followed by bromide attack at the
    
    
    -position. This confirms the 3-bromo regioselectivity.
NMR Sample Preparation[4][5]
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina if the ester is acid-sensitive. Acidic impurities can catalyze epimerization or elimination.
    
  • Concentration: Dissolve 30–50 mg of the oil in 0.6 mL of solvent. High concentrations are preferred for

    
    C detection of minor diastereomers.
    
  • Reference: Calibrate the spectrum to the CDCl

    
     triplet at 77.16 ppm . Do not rely solely on TMS (0.00 ppm) as volatile TMS can evaporate during workup.
    

References

  • BenchChem. Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure. (Accessed 2024).

  • ChemicalBook. 2-Bromobutyric acid methyl ester 13C NMR spectrum. (Accessed 2024).

  • Sigma-Aldrich. Methyl (R)-(+)-3-bromo-2-methylpropionate Product Sheet. (Accessed 2024).

  • Oregon State University. 13C NMR Chemical Shift Guide. (Accessed 2024).

  • MDPI. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. (Accessed 2024).

Sources

Validation

IR spectrum carbonyl stretch methyl 3-bromo-2-methylbutanoate

Technical Comparison Guide: IR Spectral Analysis of Methyl 3-bromo-2-methylbutanoate Executive Summary Methyl 3-bromo-2-methylbutanoate (CAS: 101257-25-4) is a critical chiral building block used in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectral Analysis of Methyl 3-bromo-2-methylbutanoate

Executive Summary

Methyl 3-bromo-2-methylbutanoate (CAS: 101257-25-4) is a critical chiral building block used in the synthesis of complex pharmaceutical intermediates, including amino acid analogs and polyketide derivatives. In process chemistry, infrared (IR) spectroscopy serves as a rapid, non-destructive tool to validate the bromination of its precursor, methyl 2-methylbut-2-enoate (methyl tiglate/angelate), and to distinguish it from its regioisomer, methyl 2-bromo-3-methylbutanoate.

This guide objectively compares the IR spectral performance of Methyl 3-bromo-2-methylbutanoate against its structural analogs. The analysis focuses on the carbonyl (


) stretching frequency , which serves as the primary quality attribute for confirming the oxidation state and substitution pattern of the molecule.

Mechanistic Insight: The Carbonyl Stretch

The position of the carbonyl stretch in an ester is governed by the delicate balance between resonance delocalization (which lowers frequency) and inductive electron withdrawal (which raises frequency).

  • Baseline (Saturated Ester): In a standard aliphatic ester like methyl 2-methylbutanoate, the

    
     stretch appears at 1735–1740 cm⁻¹ .
    
  • The

    
    -Bromo Effect (Target Molecule):  In Methyl 3-bromo-2-methylbutanoate, the bromine atom is at the 
    
    
    
    -position relative to the carbonyl. The inductive effect (
    
    
    ) propagates through the carbon chain, slightly withdrawing electron density from the carbonyl carbon. However, because the halogen is one carbon removed (separated by the
    
    
    -carbon), the effect is attenuated compared to
    
    
    -substitution.
    • Result: A moderate "blue shift" to 1740–1745 cm⁻¹ .[1]

  • The

    
    -Bromo Effect (Alternative Isomer):  In the regioisomer Methyl 2-bromo-3-methylbutanoate, the bromine is directly attached to the 
    
    
    
    -carbon. The proximity creates a powerful field effect and inductive withdrawal that shortens the
    
    
    bond significantly.
    • Result: A strong "blue shift" to 1750–1760 cm⁻¹ .

G cluster_0 Electronic Effects on C=O Frequency Base Methyl 2-methylbutanoate (Baseline) ~1735 cm⁻¹ Target Methyl 3-bromo-2-methylbutanoate (β-Inductive) ~1742 cm⁻¹ Base->Target β-Br Effect (+5-7 cm⁻¹) Isomer Methyl 2-bromo-3-methylbutanoate (α-Inductive) ~1755 cm⁻¹ Base->Isomer α-Br Effect (+15-20 cm⁻¹) Precursor Methyl 2-methylbut-2-enoate (Conjugated) ~1715 cm⁻¹ Precursor->Base Saturation (+20 cm⁻¹)

Figure 1: Comparative shift of carbonyl frequencies driven by electronic environments.

Comparative Data Analysis

The following table synthesizes experimental expectations for Methyl 3-bromo-2-methylbutanoate against its critical process alternatives.

FeatureTarget: Methyl 3-bromo-2-methylbutanoate Precursor: Methyl 2-methylbut-2-enoate Isomer: Methyl 2-bromo-3-methylbutanoate
CAS Number 101257-25-4 80-62-6 (Analog)26330-51-8
C=O Frequency 1740 – 1745 cm⁻¹ 1715 – 1725 cm⁻¹1750 – 1760 cm⁻¹
Shift Mechanism Weak Inductive (

-effect)
Resonance ConjugationStrong Inductive (

-effect)
C=C Stretch AbsentPresent (~1640–1650 cm⁻¹)Absent
C-Br Stretch ~550–600 cm⁻¹ (Weak)Absent~550–650 cm⁻¹ (Distinct)
Key Distinction Sharp single peak, no C=C Lower freq C=O, presence of C=C High freq C=O
Critical Differentiators:
  • Vs. Precursor: The disappearance of the C=C stretch at 1645 cm⁻¹ and the shift of the C=O band from ~1720 cm⁻¹ (conjugated) up to ~1742 cm⁻¹ (saturated) is the primary confirmation of successful hydrobromination.

  • Vs. Isomer: If the reaction produces the thermodynamic

    
    -bromo product (via rearrangement), the C=O peak will shift significantly higher (>1750 cm⁻¹). A peak remaining near 1740–1745 cm⁻¹ confirms the kinetic 
    
    
    
    -bromo product.

Experimental Protocol: Validated Characterization

To ensure reproducible spectral data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Neat liquid (no solvent effects).

  • Background Collection: Acquire a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution.

  • Sample Application: Apply 10–20 µL of Methyl 3-bromo-2-methylbutanoate directly onto the diamond/ZnSe crystal. Ensure full coverage to avoid "channeling" effects.

  • Acquisition: Collect 16–32 scans.

  • Validation Check:

    • Verify the baseline is flat between 2500–1800 cm⁻¹.

    • Confirm the absence of a broad -OH stretch at 3400 cm⁻¹ (indicates hydrolysis to free acid).

    • Pass Criteria: C=O maximum must fall between 1738–1748 cm⁻¹.[1]

Workflow Start Start: Crude Reaction Mixture CheckCC Check 1640-1650 cm⁻¹ (C=C Stretch) Start->CheckCC CheckCO Check C=O Frequency CheckCC->CheckCO Peak Absent ResultPre Precursor Present (Incomplete Rxn) CheckCC->ResultPre Peak Present ResultIso Alpha-Isomer Detected (Rearrangement) CheckCO->ResultIso > 1750 cm⁻¹ ResultSuccess Target Confirmed (Methyl 3-bromo-2-methylbutanoate) CheckCO->ResultSuccess 1740-1745 cm⁻¹

Figure 2: Decision logic for spectral confirmation of the target molecule.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Alpha-Bromo Esters (Analogous Data). NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[4] (2018).[5] Detailed analysis of ester carbonyl shifts. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-2-methylbutanoate

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Mass spectrometry (MS), parti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a powerful analytical technique, providing a molecular "fingerprint" through characteristic fragmentation patterns.[1] This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EIMS) fragmentation pattern of methyl 3-bromo-2-methylbutanoate. In the absence of a publicly available experimental spectrum for this specific molecule, we will deduce its fragmentation behavior based on well-established principles of mass spectrometry. To provide a robust comparative framework, we will contrast its expected fragmentation with that of its structural isomer, methyl 2-bromo-3-methylbutanoate.

The Fundamentals of Electron Ionization Mass Spectrometry

In EIMS, a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages to form smaller, more stable fragment ions. The resulting mass spectrum, a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance, is unique to the molecule's structure. The fragmentation pathways are governed by factors such as bond strengths, the stability of the resulting cations and radical species, and the presence of functional groups.[3]

Predicted Fragmentation Pattern of Methyl 3-bromo-2-methylbutanoate

The structure of methyl 3-bromo-2-methylbutanoate contains several key features that will dictate its fragmentation: a bromine atom, a methyl ester group, and a branched alkyl chain.

Molecular Ion Peak: The molecular weight of methyl 3-bromo-2-methylbutanoate (C₆H₁₁BrO₂) is 194.00 g/mol for the ⁷⁹Br isotope and 196.00 g/mol for the ⁸¹Br isotope. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 194 and 196 with nearly equal intensity.[1] This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

Key Fragmentation Pathways:

  • Loss of the Bromine Atom: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond.[1] For methyl 3-bromo-2-methylbutanoate, the loss of a bromine radical (•Br) would result in a carbocation at m/z 115.

  • Alpha-Cleavage adjacent to the Carbonyl Group: Esters are known to undergo cleavage of the bonds adjacent to the carbonyl group.[4]

    • Loss of the Methoxy Group (•OCH₃): The loss of a methoxy radical is a characteristic fragmentation for methyl esters, leading to the formation of an acylium ion.[5] This would produce a fragment ion pair at m/z 163 and 165.

    • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the carbonyl carbon and the alkyl chain results in the loss of the entire ester group, yielding a fragment at m/z 135 and 137.[6]

  • Cleavage of the Alkyl Chain: The branched nature of the carbon skeleton influences fragmentation. Cleavage at the branched carbon atom is favored as it can lead to the formation of more stable secondary carbocations.[7]

The predicted fragmentation pathways for methyl 3-bromo-2-methylbutanoate are illustrated in the following diagram:

fragmentation_pathway M [C₆H₁₁BrO₂]⁺˙ m/z 194/196 (Molecular Ion) F1 [C₆H₁₁O₂]⁺ m/z 115 M->F1 - •Br F2 [C₅H₈BrO]⁺ m/z 163/165 M->F2 - •OCH₃ F3 [C₅H₈Br]⁺ m/z 135/137 M->F3 - •COOCH₃

Caption: Predicted major fragmentation pathways of methyl 3-bromo-2-methylbutanoate.

Comparative Analysis: Methyl 3-bromo-2-methylbutanoate vs. Methyl 2-bromo-3-methylbutanoate

To highlight the structural nuances that can be discerned from mass spectra, we will compare the predicted fragmentation of methyl 3-bromo-2-methylbutanoate with its isomer, methyl 2-bromo-3-methylbutanoate. While both share the same molecular formula and thus the same molecular ion peaks (m/z 194/196), their fragmentation patterns are expected to differ due to the different positions of the bromine atom and the methyl group.

Fragment Ion Proposed Structure m/z (Methyl 3-bromo-2-methylbutanoate) m/z (Methyl 2-bromo-3-methylbutanoate) Comments
[M]⁺˙[C₆H₁₁BrO₂]⁺˙194/196194/196The molecular ion peaks will be present for both isomers with a characteristic 1:1 ratio for the bromine isotopes.[6]
[M - •OCH₃]⁺[C₅H₈BrO]⁺163/165163/165Loss of the methoxy group is a common fragmentation pathway for methyl esters and is expected for both isomers.[5]
[M - •COOCH₃]⁺[C₅H₈Br]⁺135/137135/137Loss of the carbomethoxy group is also a likely fragmentation for both isomers.[6]
[M - •Br]⁺[C₆H₁₁O₂]⁺115115Loss of the bromine atom is expected for both compounds.
[C₄H₇]⁺Isopropyl cation-43Alpha-cleavage in methyl 2-bromo-3-methylbutanoate can lead to the formation of a stable isopropyl cation. This peak is not expected to be prominent for methyl 3-bromo-2-methylbutanoate.

The key differentiator in the mass spectra of these two isomers is expected to be the relative abundance of certain fragment ions resulting from cleavages influenced by the positions of the substituents. For methyl 2-bromo-3-methylbutanoate, alpha-cleavage between the carbon bearing the bromine and the isopropyl group is likely to be a significant pathway, leading to a prominent peak at m/z 43 corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺).[6] This peak would be significantly less abundant or absent in the spectrum of methyl 3-bromo-2-methylbutanoate.

The logical workflow for distinguishing between these isomers using mass spectrometry is depicted below:

isomer_differentiation Start Acquire Mass Spectrum Check_M_peaks Observe M and M+2 peaks at m/z 194/196? Start->Check_M_peaks Check_m_z_43 Prominent peak at m/z 43? Check_M_peaks->Check_m_z_43 Yes End Structure Elucidated Check_M_peaks->End No Isomer_A Likely Methyl 2-bromo-3-methylbutanoate Check_m_z_43->Isomer_A Yes Isomer_B Likely Methyl 3-bromo-2-methylbutanoate Check_m_z_43->Isomer_B No Isomer_A->End Isomer_B->End

Caption: Logical workflow for distinguishing isomers via mass spectrometry.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to acquire a mass spectrum of methyl 3-bromo-2-methylbutanoate or related compounds, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

1. Sample Preparation: a. Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL. b. If necessary, filter the sample to remove any particulate matter.

2. GC-MS System and Conditions: a. Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column). b. Injection: Inject 1 µL of the prepared sample into the GC inlet, typically in splitless or split mode depending on the sample concentration. c. Oven Temperature Program: A typical temperature program would be:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 10°C/minute.
  • Final hold: Hold at 250°C for 5 minutes. d. Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/minute.

3. Mass Spectrometer Conditions: a. Ionization Mode: Electron Ionization (EI) at 70 eV.[6] b. Ion Source Temperature: Typically 230°C. c. Mass Analyzer: Quadrupole or Ion Trap. d. Scan Range: Acquire mass spectra over a mass-to-charge ratio (m/z) range of 40-300 Da.[6]

4. Data Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum for the analyte peak. c. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. d. Compare the obtained spectrum with library spectra (if available) or with predicted fragmentation patterns.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • BenchChem. (n.d.). Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure.
  • Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
  • Harned, A. M. (n.d.). Mass Spectrometry: Fragmentation. Harned Research Group.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide.

Sources

Validation

distinguishing methyl 3-bromo-2-methylbutanoate from 2-bromo isomer

Technical Guide: Regioisomeric Differentiation of Methyl Bromomethylbutanoates Executive Summary In the synthesis of complex pharmaceutical intermediates—specifically beta-lactams and terpene derivatives—the regio-contro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Regioisomeric Differentiation of Methyl Bromomethylbutanoates

Executive Summary

In the synthesis of complex pharmaceutical intermediates—specifically beta-lactams and terpene derivatives—the regio-control of bromination on the isovalerate skeleton is critical. Two isomers frequently confounded are Methyl 3-bromo-2-methylbutanoate (Isomer A,


-bromo) and Methyl 2-bromo-3-methylbutanoate  (Isomer B, 

-bromo).

While they share the molecular formula


 and nominal mass (194/196 Da), their chemical reactivity profiles differ drastically. Isomer B is a potent alkylating agent suitable for 

chemistry, whereas Isomer A is prone to elimination, reverting to conjugated alkenes. This guide outlines a self-validating analytical workflow to distinguish these isomers using NMR spectroscopy, Mass Spectrometry, and a functional reactivity assay.

Structural Origins & Divergence

Understanding the synthetic origin is the first step in identification. The isomers typically arise from distinct precursors, leading to specific impurity profiles.

  • Isomer A (

    
    -bromo):  Typically derived from the hydrobromination of methyl tiglate or methyl angelate. It contains two chiral centers, often presenting as a mixture of diastereomers.
    
  • Isomer B (

    
    -bromo):  Derived from the 
    
    
    
    -bromination (Hell-Volhard-Zelinsky conditions) of isovaleric acid followed by esterification. It contains a single chiral center.

IsomerOrigin Tiglate Methyl Tiglate (Conjugated Ester) RxnA + HBr (Hydrobromination) Tiglate->RxnA Isoval Isovaleric Acid (Saturated Acid) RxnB + Br2 / PBr3 (Alpha-Bromination) Isoval->RxnB IsomerA Isomer A Methyl 3-bromo-2-methylbutanoate (Beta-Bromo) RxnA->IsomerA Markovnikov Addition IsomerB Isomer B Methyl 2-bromo-3-methylbutanoate (Alpha-Bromo) RxnB->IsomerB Radical/Enol Mechanism

Figure 1: Synthetic divergence pathways leading to the two regioisomers.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (


H NMR) provides the most definitive non-destructive identification. The diagnostic signal is the proton on the 

-carbon (C2).
Mechanistic Rationale
  • Inductive Effects: In Isomer B, the C2 proton is geminal to both the Carbonyl group and the Bromine atom. Both are electron-withdrawing, causing a significant downfield shift.

  • Spin-Spin Coupling: The splitting pattern reveals the neighbor environment (isopropyl vs. ethyl-like chain).

Comparative Data Table ( , 400 MHz)
FeatureIsomer A (3-bromo-2-methyl) Isomer B (2-bromo-3-methyl)

-Proton (H-2)
~2.6 – 2.9 ppm (Multiplet/Quintet)~4.1 – 4.3 ppm (Doublet)

-Proton (H-3)
~4.2 – 4.5 ppm (Multiplet/Quintet)~2.1 – 2.3 ppm (Multiplet/Octet)
Coupling Logic H-2 couples to H-3 and Me-2.[1] H-3 couples to H-2 and Me-3.H-2 couples only to H-3 (

Hz). H-3 couples to H-2 and two Methyls.
Methyl Groups Two distinct doublets (often overlapping).Two doublets (Isopropyl,

ppm).
Stereochemistry Diastereomers: May show signal doubling (e.g., two sets of methoxy singlets).Enantiomers: Single set of signals in achiral solvents.

Critical Checkpoint: If your spectrum shows a doublet appearing low-field (>4.0 ppm), you possess Isomer B . If the low-field signal is a complex multiplet and the doublet is absent, you possess Isomer A .

Method 2: Mass Spectrometry (GC-MS)[2]

While the molecular ion (


) is identical (m/z 194/196 with 1:1 isotopic ratio), the fragmentation pathways differ due to the stability of the resulting carbocations.
Fragmentation Logic
  • Isomer B (Alpha-Bromo): The bond between C2 (alpha) and C3 (beta) is weak due to the branching. Alpha-cleavage is dominant.[2]

    • Diagnostic Fragment: Loss of the isopropyl group (

      
      , mass 43) or loss of the methoxycarbonyl group (
      
      
      
      , mass 59).
    • Base Peak: Often m/z 59 or fragments related to the isopropyl cation (m/z 43).[3]

  • Isomer A (Beta-Bromo): Prone to McLafferty rearrangement and elimination of HBr inside the source.

    • Diagnostic Fragment: Significant peaks related to the loss of HBr (

      
      ).
      
    • Base Peak: Often m/z 114 (Methyl Tiglate radical cation) generated via thermal elimination in the injector port.

Method 3: Functional Stability Assay (Chemical Proof)

If spectroscopic facilities are unavailable, a chemical elimination test provides visual and chromatographic proof.

The Protocol: DBU Elimination Test

Objective: Induce elimination and identify the resulting alkene isomer.

  • Dissolve: 50 mg of analyte in 1 mL

    
     (or DCM for TLC monitoring).
    
  • Reagent: Add 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reaction: Stir at Room Temperature for 30 minutes.

  • Analysis: Analyze the product by GC or NMR.

Outcome Interpretation
AnalyteReaction ProductProduct Characteristics (NMR)
Isomer A Methyl Tiglate (or Angelate)Vinyl Proton: Quartet (

ppm). Methyls: Two singlets (allylic).
Isomer B Methyl 3,3-dimethylacrylate Vinyl Proton: Singlet (

ppm). Methyls: Two singlets (gem-dimethyl).

Note: Isomer A eliminates to a conjugated system with an internal double bond (Zaitsev-like but controlled by conjugation). Isomer B eliminates to the senecioic acid derivative.

Analytical Workflow Diagram

The following decision tree automates the identification process.

IdentificationWorkflow Start Unknown Sample (C6H11BrO2) Step1 1. Run 1H NMR (CDCl3) Start->Step1 Decision1 Check Region 4.0 - 4.5 ppm Step1->Decision1 ResultB Sharp Doublet (1H) Isomer B (Alpha-Bromo) Decision1->ResultB Doublet present ResultA Multiplet/Quintet (1H) Isomer A (Beta-Bromo) Decision1->ResultA Multiplet present Confirm Confirmatory Test: DBU Elimination ResultB->Confirm ResultA->Confirm ProdA Product: Methyl Tiglate (Vinyl Quartet) Confirm->ProdA From Isomer A ProdB Product: Methyl 3,3-dimethylacrylate (Vinyl Singlet) Confirm->ProdB From Isomer B

Figure 2: Step-by-step logic for unambiguous identification.

References

  • BenchChem. (2025).[4] Spectroscopic confirmation of methyl 2-bromo-3-methylbutanoate structure.[4] Retrieved from [4]

  • NIST Chemistry WebBook. (2023). Butanoic acid, 2-bromo-3-methyl-, methyl ester Mass Spectrum.[4] Retrieved from

  • Santa Cruz Biotechnology. (2024). Methyl 2-bromo-3-methylbutanoate Product Data. Retrieved from

  • Study.com. (2023). Synthesis of 3-bromo-3-methyl-2-butanol and related isomers.[5] Retrieved from

Sources

Comparative

NMR analysis of diastereomeric ratio in bromo esters

Title: Advanced NMR Strategies for Diastereomeric Ratio (dr) Determination in Bromo Esters Introduction -Bromo esters are indispensable intermediates in asymmetric synthesis, frequently employed in stereoselective Reform...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced NMR Strategies for Diastereomeric Ratio (dr) Determination in Bromo Esters

Introduction


-Bromo esters are indispensable intermediates in asymmetric synthesis, frequently employed in stereoselective Reformatsky reactions[1] and photoredox-catalyzed alkylarylations[2]. The precise determination of the diastereomeric ratio (dr) of these compounds directly from crude reaction mixtures is critical for evaluating stereocontrol and optimizing reaction conditions. While high-performance liquid chromatography (HPLC) is a viable alternative, Nuclear Magnetic Resonance (NMR) spectroscopy remains the analytical workhorse due to its direct, non-destructive nature and its ability to provide simultaneous structural verification[3].

Mechanistic Causality: Why NMR Excels for Bromo Esters The structural nature of


-bromo esters makes them uniquely suited for 

H NMR analysis. The highly electronegative bromine atom significantly deshields the adjacent

-proton, shifting its resonance downfield to a relatively isolated region of the spectrum (typically

4.0–5.5 ppm). This physical property allows researchers to bypass the highly crowded aliphatic region (

1.0–3.0 ppm) when identifying diagnostic signals.

However, causality dictates that as molecular complexity increases—such as the introduction of adjacent stereocenters or extended aliphatic chains—homonuclear scalar coupling (


-coupling) splits these diagnostic 

-proton signals into complex multiplets. When the chemical shift difference (

) between the syn and anti diastereomers is smaller than the multiplet width, standard integration fails, leading to inaccurate dr calculations. This necessitates advanced spectral resolution techniques[4].

Comparative Analysis of NMR Analytical Strategies

1. Standard High-Field 1D


H NMR (The Baseline) 
Standard 1D 

H NMR (400–600 MHz) is the first-line approach. It relies on the distinct spatial environments of diastereomers, which inherently possess different chemical shifts and coupling constants[3].
  • Causality: If the

    
     between the syn and anti
    
    
    
    -protons is large enough (baseline resolved), direct integration of the peak areas provides a highly accurate dr.
  • Limitation: Fails completely when multiplets overlap in sterically hindered or structurally similar diastereomers.

2. Band-Selective Pure Shift NMR (The High-Resolution Solution) When standard NMR yields overlapping multiplets, band-selective pure shift NMR is the superior instrumental alternative.

  • Causality: This technique utilizes a combination of selective and non-selective 180-degree pulses to suppress homonuclear scalar coupling during acquisition. By collapsing complex multiplets into sharp singlets, it dramatically improves spectral resolution while retaining, or even enhancing, the signal-to-noise ratio[4]. This is particularly critical for large bromo ester molecules where small shift differences make standard determination impossible[4].

3. Chiral Solvating Agents (CSAs) (The Chemical Amplifier) When instrumental limits are reached, or pure shift pulse sequences are unavailable, chemical intervention via CSAs (e.g., (R)- or (S)-BINOL) is employed.

  • Causality: CSAs form transient, non-covalent diastereomeric complexes with the analyte. Because these complexes have different stabilities and geometries, they induce differential shielding/deshielding effects, effectively amplifying the chemical shift non-equivalence (

    
    ) between the diastereomers[5]. This allows for baseline resolution of previously overlapping signals without requiring permanent chemical derivatization[6].
    

Quantitative Performance Comparison

Analytical MethodResolution PowerSample Prep TimeAcquisition TimeAccuracy (dr)Ideal Use Case
Standard 1D

H NMR
Low-Moderate< 5 mins2-5 minsHigh (if resolved)Simple bromo esters with large

.
Band-Selective Pure Shift NMR Very High< 5 mins15-30 minsVery HighComplex bromo esters with multiplet overlap.
NMR with CSAs (e.g., BINOL) High10-15 mins5-10 minsHighAnalytes with small

lacking high-end NMR access.
Lanthanide Shift Reagents (LSRs) Very High10-15 mins5-10 minsModerateHighly overlapped spectra requiring massive shift induction.

Self-Validating Experimental Protocols

Protocol 1: Band-Selective Pure Shift NMR Workflow This protocol ensures high-fidelity dr determination by incorporating an internal validation step to prevent integration errors caused by underlying impurities.

  • Sample Preparation: Dissolve 5–10 mg of the crude bromo ester mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl

    
     or THF-
    
    
    
    ). Note: Changing solvents can alter solvation shells and artificially improve baseline
    
    
    prior to advanced pulsing[4].
  • Standard Acquisition: Acquire a standard 1D

    
    H NMR spectrum (minimum 400 MHz, 16 scans) to identify the diagnostic 
    
    
    
    -proton region (4.0–5.5 ppm).
  • Overlap Assessment: If the syn/anti multiplets overlap, proceed to pure shift acquisition.

  • Pure Shift Acquisition: Apply the band-selective decoupling (BSD) pulse sequence targeting the specific frequency window of the

    
    -protons. This suppresses scalar couplings to spins outside the selected region, yielding sharp singlets[4].
    
  • Integration & Validation: Integrate the resulting singlets to calculate the dr.

    • Self-Validation Step: Cross-reference the calculated dr by integrating a secondary, well-resolved distal signal (e.g., an ester methoxy group or a remote methyl doublet) to ensure the primary

      
      -proton integration is not skewed by hidden impurities.
      

Protocol 2: CSA-Assisted NMR Analysis

  • Baseline Acquisition: Acquire a reference

    
    H NMR spectrum of the crude bromo ester.
    
  • CSA Titration: Add the chosen CSA directly to the NMR tube starting at a 0.5:1 molar ratio relative to the analyte[5].

  • Equilibration & Acquisition: Mix thoroughly and acquire the spectrum. Track the chemical shift changes of the

    
    -protons.
    
  • Optimization: If baseline resolution is not achieved, incrementally increase the CSA concentration (up to a 2:1 ratio) until the

    
     allows for accurate integration[5].
    

Decision Matrix Workflow

G Start Crude Bromo Ester Sample Acq1D Acquire Standard 1D 1H NMR (400-600 MHz) Start->Acq1D Assess Are diagnostic α-proton signals baseline-resolved? Acq1D->Assess CalcDR Integrate Signals & Validate dr against secondary peak Assess->CalcDR Yes PureShift Band-Selective Pure Shift NMR (Collapse multiplets to singlets) Assess->PureShift No (Multiplet Overlap) CSA Add Chiral Solvating Agent (CSA) (Amplify ΔΔδ via complexation) Assess->CSA No (Small ΔΔδ / No Pure Shift Access) PureShift->CalcDR CSA->CalcDR

Decision workflow for selecting the optimal NMR strategy for diastereomeric ratio determination.

References

  • 4 - Chemical Communications (RSC Publishing) 2.5 - Benchchem 3.3 - Benchchem 4.6 - PMC 5.2 - ACS Publications 6.1 - AIR Unimi

Sources

Validation

A Comparative Analysis of HBr Addition to Geometric Isomers: Methyl Tiglate vs. Methyl Angelate

A Guide for Researchers in Synthetic and Medicinal Chemistry In the realm of stereoselective synthesis, the geometric configuration of a starting material can profoundly dictate the stereochemical outcome of a reaction....

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of stereoselective synthesis, the geometric configuration of a starting material can profoundly dictate the stereochemical outcome of a reaction. The addition of hydrogen bromide (HBr) to the α,β-unsaturated esters, methyl tiglate (the (E)-isomer) and methyl angelate (the (Z)-isomer), serves as a classic and instructive case study. This guide provides an in-depth comparison of these reactions under both electrophilic and radical conditions, elucidating the mechanistic principles that govern their distinct product profiles and offering field-proven insights for the synthetic practitioner.

Introduction: The Significance of Geometric Isomerism

Methyl tiglate and methyl angelate are diastereomers, specifically geometric isomers, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. Methyl tiglate possesses a trans configuration with respect to the main carbon chain, while methyl angelate has a cis configuration. This seemingly subtle structural difference creates distinct steric environments and can influence the stability of reaction intermediates, leading to divergent stereochemical pathways. Understanding these differences is paramount for controlling the synthesis of specific stereoisomers, a critical aspect of drug development and materials science.

Electrophilic Addition of HBr: A Tale of Carbocation Stability

Under polar, aprotic conditions and in the absence of radical initiators, the addition of HBr to alkenes proceeds via an electrophilic mechanism. The reaction is governed by Markovnikov's rule, which states that the proton will add to the carbon atom that results in the formation of the more stable carbocation intermediate.[1][2]

Mechanism and Regioselectivity

For α,β-unsaturated esters like methyl tiglate and angelate, the electrophilic character of the double bond is diminished by the electron-withdrawing nature of the adjacent ester group.[3] Despite this deactivation, the reaction proceeds with high regioselectivity. The initial step involves the protonation of the alkene's π-bond.[4][5] Protonation occurs at the α-carbon (C2) to generate a carbocation at the β-carbon (C3). This β-carbocation is significantly more stable due to two key factors:

  • Hyperconjugation: It is a tertiary carbocation, stabilized by the electron-donating effects of the adjacent methyl groups.[6]

  • Resonance: Although the adjacent carbonyl group is electron-withdrawing, it can participate in resonance, delocalizing the positive charge.

The subsequent step is the nucleophilic attack of the bromide ion (Br⁻) on the planar carbocation.[1]

G cluster_0 Step 1: Protonation to form the more stable carbocation cluster_1 Step 2: Nucleophilic attack by bromide alkene C=C double bond (in methyl tiglate/angelate) HBr H-Br alkene->HBr π electrons attack Hδ+ carbocation Tertiary Carbocation (at C3) Br_ion Br⁻ HBr->Br_ion Heterolytic cleavage carbocation_2 Planar Carbocation Br_ion_2 Br⁻ product Methyl 3-bromo-2,3-dimethylbutanoate Br_ion_2->carbocation_2 Attack on sp² carbon G cluster_initiation Initiation cluster_propagation Propagation ROOR RO-OR RO_rad 2 RO• ROOR->RO_rad Heat/UV RO_rad2 RO• HBr H-Br RO_rad2->HBr H abstraction ROH RO-H Br_rad Br• Br_rad_prop Br• alkene C=C Br_rad_prop->alkene Addition to C2 C_rad Tertiary Carbon Radical (at C3) HBr_prop H-Br C_rad->HBr_prop H abstraction product Methyl 2-bromo-3-methylbutanoate Br_rad_regen Br• (regenerated)

Figure 2: General mechanism for the anti-Markovnikov radical addition of HBr.

Stereochemical Outcome: A Contrasting Result

Similar to the electrophilic addition, the stereochemistry of the radical addition product is dependent on the starting geometric isomer. The intermediate carbon radical at C3 is nearly planar, allowing the hydrogen atom from HBr to be delivered from either face.

  • Methyl Tiglate ((E)-isomer): Radical addition of HBr yields the (2R,3R)- and (2S,3S)-methyl 2-bromo-3-methylbutanoate pair of enantiomers (threo).

  • Methyl Angelate ((Z)-isomer): Radical addition to the cis isomer produces the (2R,3S)- and (2S,3R)-methyl 2-bromo-3-methylbutanoate enantiomeric pair (erythro).

Notice that the stereochemical outcome for each isomer is opposite to that observed in the electrophilic addition.

Data Summary: A Head-to-Head Comparison

Reaction ConditionSubstrateRegioselectivityMajor Product NameStereochemical Descriptor
Electrophilic Methyl Tiglate (E)MarkovnikovMethyl 3-bromo-2,3-dimethylbutanoateerythro
(HBr)Methyl Angelate (Z)MarkovnikovMethyl 3-bromo-2,3-dimethylbutanoatethreo
Radical Methyl Tiglate (E)Anti-MarkovnikovMethyl 2-bromo-3-methylbutanoatethreo
(HBr, ROOR)Methyl Angelate (Z)Anti-MarkovnikovMethyl 2-bromo-3-methylbutanoateerythro

Experimental Protocols

The following are generalized protocols. Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Electrophilic Addition of HBr

Objective: To synthesize methyl 3-bromo-2,3-dimethylbutanoate.

Materials:

  • Methyl tiglate or methyl angelate

  • 33% HBr in acetic acid

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ester (1.0 eq) in a minimal amount of a non-polar, aprotic solvent like dichloromethane or pentane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (1.1 eq) dropwise with vigorous stirring. [7]4. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired bromoester.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry. [8]

Protocol 2: Radical Addition of HBr

Objective: To synthesize methyl 2-bromo-3-methylbutanoate.

Materials:

  • Methyl tiglate or methyl angelate

  • Anhydrous HBr (gas or solution in a non-polar solvent)

  • Benzoyl peroxide (or another radical initiator like AIBN)

  • Anhydrous, non-polar solvent (e.g., CCl₄ or pentane)

  • UV lamp or heat source

  • Anhydrous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, gas inlet tube

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting ester (1.0 eq) and the radical initiator (e.g., benzoyl peroxide, 0.05 eq).

  • Dissolve the mixture in a dry, non-polar solvent.

  • Cool the mixture to 0 °C. Bubble anhydrous HBr gas through the solution while irradiating with a UV lamp (or heating gently, depending on the initiator).

  • Monitor the reaction by TLC or GC-MS. The reaction is typically rapid.

  • Once the reaction is complete, stop the HBr flow and quench the reaction by washing with an aqueous solution of sodium thiosulfate (to remove any remaining bromine species) and then with brine.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product via column chromatography or distillation.

  • Characterize the product using spectroscopic methods to confirm the anti-Markovnikov regiochemistry and stereochemistry.

Conclusion: Harnessing Stereochemistry for Synthetic Advantage

The addition of HBr to methyl tiglate and methyl angelate powerfully demonstrates how the choice of reaction conditions (electrophilic vs. radical) can completely invert the regioselectivity of the transformation. Furthermore, it highlights the critical role of the substrate's initial geometric configuration in dictating the final product's stereochemistry. By understanding the underlying mechanistic principles—carbocation stability versus radical stability—researchers can precisely control the outcome of these additions. This level of control is not merely an academic exercise; it is a fundamental tool for the rational design and synthesis of complex molecules with specific, three-dimensional architectures required for biological activity and material function.

References

  • Ashenhurst, J. (n.d.). Addition of HBr to Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, November 4). Reaction of Alkenes With HCl, HBr, and HI. Retrieved from [Link]

  • Ashenhurst, J. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]

  • Weiss, H. M. (1995). The Addition of Hydrogen Bromide to Simple Alkenes. Journal of Chemical Education, 72(9), 848. Retrieved from [Link]

  • OrgoSolver. (n.d.). Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Retrieved from [Link]

  • Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]

  • Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 20). Carbocation Rearrangements In Alkene Addition Reactions. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes. Retrieved from [Link]

  • Höjer, A., et al. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(9), 1035-1042. Retrieved from [Link]

  • University of Bath. (n.d.). LECTURE 5. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]

  • University of Illinois. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, April 4). 6.5: An Example of a Polar Reaction - Addition of HBr to Ethylene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ALKENES reaction with hydrogen bromide hydrobromic acid ionic mechanism. Retrieved from [Link]

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(3), 564-576. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, June 18). Radical Addition of HBr to Alkenes. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). electrophilic mechanism steps addition hydrogen bromide to alkenes. Retrieved from [Link]

  • Frankly Chemistry. (2012, November 3). Electrophilc addition of HBr to ethene: an organic mechanism. YouTube. Retrieved from [Link]

  • Chad's Prep. (2020, November 18). Hydrohalogenation of Alkenes | HCl, HBr, HI, and HBr/ROOR | Organic Chemistry 8.2. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). hydrogen bromide and alkenes - the peroxide effect. Chemguide. Retrieved from [Link]

  • The Chemistry Notes. (n.d.). Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial. Retrieved from [Link]

Sources

Comparative

Reference Spectra &amp; Comparative Guide: Methyl 3-bromo-2-methylbutyrate

Executive Summary & Strategic Importance Methyl 3-bromo-2-methylbutyrate (CAS: N/A for specific isomer, often conflated with CAS 26330-51-8) is a critical chiral building block in the synthesis of polyketide natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 3-bromo-2-methylbutyrate (CAS: N/A for specific isomer, often conflated with CAS 26330-51-8) is a critical chiral building block in the synthesis of polyketide natural products and specific amino acid derivatives (e.g., Dolastatin analogs).[]

The Core Challenge: Commercial supplies and synthetic routes frequently yield regioisomeric mixtures.[] The primary impurity is Methyl 2-bromo-3-methylbutyrate (


-bromo isomer), which possesses distinct reactivity but similar physical properties.[]

This guide provides an authoritative spectral comparison to unambiguously distinguish the target 3-bromo regioisomer from the common 2-bromo alternative, utilizing


H NMR coupling constants and Mass Spectrometry fragmentation patterns as the primary validation systems.[]

Structural & Spectral Comparison

The Regioisomer Problem

The two isomers differ by the position of the bromine atom relative to the ester group.[] This structural difference dictates the spin-spin splitting patterns in


H NMR.[]
FeatureTarget: Methyl 3-bromo-2-methylbutyrate Alternative: Methyl 2-bromo-3-methylbutyrate
Structure

-bromo ester

-bromo ester
Formula


Key Proton (

)
H-3 (methine attached to Br)H-2 (methine attached to Br)
Splitting Doublet of Quartets (dq) Doublet (d)
Coupling Partners Coupled to H-2 and H-4 (

)
Coupled to H-3 (isopropyl methine) only
Diagnostic H NMR Data (400 MHz, )

The following table synthesizes experimental data and high-fidelity predictive models for structural validation.

AssignmentMethyl 3-bromo-2-methylbutyrate (Target)Methyl 2-bromo-3-methylbutyrate (Impurity)Differentiation Logic
H-C(Br) 4.35 - 4.45 ppm (dq,

Hz)
4.18 ppm (d,

Hz)
PRIMARY DIAGNOSTIC: The 3-bromo signal is a multiplet; the 2-bromo signal is a clean doublet.[]
H-C(

)
2.75 - 2.85 ppm (dq)2.10 - 2.20 ppm (m, octet-like)The

-proton in the target is shielded relative to the

-bromo isomer.[]
Methyl (Ester) 3.72 ppm (s)3.78 ppm (s)Not diagnostic (too similar).[]
Methyl (Side Chain) 1.75 ppm (d) (C4-H)1.03 / 1.11 ppm (d) (Isopropyl)The 3-bromo isomer has a methyl on the

-carbon (deshielded by Br).[]

Note on Stereochemistry: The target compound contains two chiral centers (C2, C3), leading to syn and anti diastereomers.[] The anti isomer typically displays a larger vicinal coupling constant (


 Hz) compared to the syn isomer (

Hz).[]
Mass Spectrometry (EI, 70 eV)
Fragment3-Bromo Isomer (Target)2-Bromo Isomer (Alternative)Mechanism
Base Peak m/z 115 (

)
m/z 135/137 (

)

-cleavage is dominant.[]
Diagnostic Ion m/z 163/165 (

)
m/z 121 (

)
Loss of methoxy vs. loss of isopropyl bromide fragment.[]

Experimental Validation Protocols

Synthesis Route & Purity Check

The most reliable route to the target is the Hydrobromination of Methyl Tiglate .[] This reaction follows an anti-Michael addition pathway (electrophilic addition), placing the proton at the


-position and the bromide at the 

-position.[]

Protocol:

  • Reagents: Methyl tiglate (1.0 equiv), HBr (33% in AcOH, 1.5 equiv).

  • Conditions: Stir in sealed tube at

    
     for 2 hours, then warm to RT.
    
  • Workup: Quench with ice water, extract with

    
    , wash with 
    
    
    
    (sat).
  • Purification: Vacuum distillation (bp ~85°C @ 37 mmHg).

Self-Validating Check:

  • If the

    
    H NMR shows a doublet at 4.18 ppm , the reaction failed or rearranged to the thermodynamic 
    
    
    
    -bromo product.
  • If the

    
    H NMR shows a multiplet at 4.40 ppm , the target 
    
    
    
    -bromo ester is formed.[]
Analytical Workflow Diagram

G Start Crude Product (Methyl Tiglate + HBr) NMR 1H NMR Analysis (CDCl3, 400 MHz) Start->NMR Check1 Check Region 4.0 - 4.5 ppm NMR->Check1 Res1 Doublet (d) @ 4.18 ppm Check1->Res1 Found Res2 Multiplet (dq) @ 4.35-4.45 ppm Check1->Res2 Found Concl1 IDENTIFIED: Methyl 2-bromo-3-methylbutyrate (Regioisomer / Impurity) Res1->Concl1 Concl2 IDENTIFIED: Methyl 3-bromo-2-methylbutyrate (Target Compound) Res2->Concl2 Stereo Calculate J(H2,H3) Coupling Constant Concl2->Stereo Syn J = 4-6 Hz (Syn Diastereomer) Stereo->Syn Anti J = 8-10 Hz (Anti Diastereomer) Stereo->Anti

Figure 1: Decision tree for the structural assignment of bromo-ester regioisomers using


H NMR.

References

  • NIST Mass Spectrometry Data Center. (2023).[] Butanoic acid, 2-bromo-3-methyl-, ethyl ester IR Spectrum. Retrieved from [Link]

  • Tormena, C. F., et al. (2002).[] A 1H NMR and molecular modelling investigation of diastereotopic methylene hydrogen atoms. Magnetic Resonance in Chemistry, 40(4), 279-283.[]

Sources

Validation

A Senior Application Scientist's Guide to Predicting and Interpreting ³J(H,H) Coupling Constants in Methyl 3-bromo-2-methylbutanoate

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of molecular stereochemistry is a critical, non-negotiable checkpoint. Nuclear Magnetic Resonance (NMR) spectros...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of molecular stereochemistry is a critical, non-negotiable checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, with the vicinal proton-proton coupling constant (³JHH) offering profound insights into the three-dimensional arrangement of atoms. This guide provides an in-depth analysis of the ³J(H,H) coupling constants between the protons on C-2 and C-3 of methyl 3-bromo-2-methylbutanoate, a molecule with two chiral centers, leading to distinct diastereomers. We will dissect the theoretical underpinnings that govern these values, predict their magnitudes for different stereoisomers, and provide a framework for their experimental determination.

The Foundational Principle: Vicinal Coupling and the Karplus Relationship

The interaction between two non-equivalent protons on adjacent carbon atoms, known as vicinal coupling, is mediated through the bonding electrons. The magnitude of this interaction, the coupling constant ³JHH, is exquisitely sensitive to the dihedral angle (φ) between the two C-H bonds. This relationship is described by the Karplus equation, a cornerstone of conformational analysis in NMR spectroscopy.[1]

The Karplus equation, in its general form, is:

J(φ) = A cos²φ + B cosφ + C

where A, B, and C are empirically derived parameters that depend on the specific molecular fragment, including the electronegativity of substituents.[1] The key takeaway from this relationship is that the magnitude of ³JHH is largest for anti-periplanar (φ = 180°) and syn-periplanar (φ = 0°) arrangements and smallest for gauche (φ ≈ 60°) or perpendicular (φ = 90°) arrangements.[1][2]

Karplus_Curve Figure 1: The Karplus Relationship x_axis x_axis y_axis y_axis origin origin origin->x_axis Dihedral Angle (φ) in degrees origin->y_axis ³JHH (Hz) 90 90° 180 180° J_max_syn ~8-10 Hz J_min ~0-2 Hz p30 p60 p90 p120 p150 p180 gauche1 gauche syn syn

Caption: A graphical representation of the Karplus equation, illustrating the dependence of the vicinal coupling constant (³JHH) on the dihedral angle (φ).

Stereoisomers and Conformational Analysis of Methyl 3-bromo-2-methylbutanoate

Methyl 3-bromo-2-methylbutanoate possesses two chiral centers at C-2 and C-3. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the (2R, 3R) / (2S, 3S) pair and the (2R, 3S) / (2S, 3R) pair. For the purpose of analyzing the ³J(H-2,H-3) coupling, we can consider one enantiomer from each pair, for instance, the (2R, 3R) and (2R, 3S) isomers, as the coupling constants will be identical for a pair of enantiomers.

The observed ³J(H-2,H-3) in the NMR spectrum is a weighted average of the coupling constants of the individual stable conformations, assuming rapid rotation around the C2-C3 bond at room temperature. To predict the coupling constant, we must first analyze the staggered conformations (rotamers) for each diastereomer using Newman projections.

Stereoisomer_Analysis Figure 2: Workflow for Predicting J-Values from Stereochemistry cluster_Diastereomers Diastereomers cluster_Conformations Conformational Analysis cluster_Angles Dihedral Angles (H-C2-C3-H) cluster_Prediction J-Value Prediction cluster_Result Observed Coupling Constant Erythro (2R, 3S) / (2S, 3R) (Erythro) Threo (2R, 3R) / (2S, 3S) (Threo) Newman_T Draw Newman Projections (Threo) Threo->Newman_T Newman_E Draw Newman Projections (Erythro) Angles_E Identify φ for each conformer (e.g., 60°, 180°) Newman_E->Angles_E Angles_T Identify φ for each conformer (e.g., 60°, 60°) Newman_T->Angles_T Karplus_E Apply Karplus Equation (J_gauche, J_anti) Angles_E->Karplus_E Karplus_T Apply Karplus Equation (J_gauche) Angles_T->Karplus_T J_obs_E Weighted Average J_obs (Expected to be larger) Karplus_E->J_obs_E J_obs_T Weighted Average J_obs (Expected to be smaller) Karplus_T->J_obs_T

Caption: Logical workflow from identifying diastereomers to predicting the observable ³J(H-2,H-3) coupling constant.

The (2R, 3S) or erythro Diastereomer

In the erythro isomer, the two largest groups on the adjacent carbons (methyl and bromo) will preferentially orient themselves in an anti-periplanar fashion to minimize steric hindrance. This conformation places the H-2 and H-3 protons in an anti-periplanar arrangement as well.

  • Conformer A (Most Stable): H-2 and H-3 are anti (φ ≈ 180°). This will lead to a large ³J(H,H) value, typically in the range of 10-14 Hz.

  • Conformers B and C (Less Stable): H-2 and H-3 are gauche (φ ≈ 60°). These will exhibit small ³J(H,H) values, typically around 2-4 Hz.

Because Conformer A is significantly more stable, the observed coupling constant will be heavily weighted towards the large anti value.

The (2R, 3R) or threo Diastereomer

For the threo isomer, placing the two largest substituents (methyl and bromo) in an anti conformation forces the H-2 and H-3 protons into a gauche relationship. In fact, in all three staggered conformations of the threo isomer, the H-2 and H-3 protons are in a gauche arrangement.

  • All Stable Conformers: H-2 and H-3 are gauche (φ ≈ 60°). This will consistently result in a small ³J(H,H) value, expected to be in the 2-5 Hz range.

Predicted ³J(H-2,H-3) Values: A Comparative Table

The following table summarizes the predicted coupling constants for the two diastereomers, based on the principles of the Karplus relationship and conformational analysis.

DiastereomerMost Stable ConformationH-2/H-3 Dihedral Angle (φ)Predicted ³J(H-2,H-3) Range (Hz)Expected Observed Value
(2R, 3S) / (2S, 3R) - erythroAnti H-H~180°10 - 14Large (e.g., 8-12 Hz)
(2R, 3R) / (2S, 3S) - threoGauche H-H~60°2 - 5Small (e.g., 2-5 Hz)

Note on Substituent Effects: The presence of electronegative atoms, like bromine and the oxygen of the ester group, tends to decrease the magnitude of vicinal coupling constants.[2] The values presented here are typical ranges for aliphatic systems; the actual experimental values may be slightly lower due to these electronic effects.

Experimental Verification: Synthesis and NMR Protocol

To validate these predictions, one must first synthesize the target compound and then acquire high-resolution NMR data.

Synthesis Protocol: Hell-Volhard-Zelinsky Reaction followed by Esterification

A reliable method to synthesize methyl 3-bromo-2-methylbutanoate involves the α-bromination of the corresponding carboxylic acid, followed by esterification.

Synthesis_Workflow Figure 3: Synthesis of Methyl 3-bromo-2-methylbutanoate Start 3-Methylbutanoic Acid Step1 Bromination (HVZ) Start->Step1 Intermediate 2-Bromo-3-methylbutanoic acid Step1->Intermediate α-bromination Reagents1 1. Br₂, PBr₃ (cat.) 2. H₂O Reagents1->Step1 Step2 Esterification Intermediate->Step2 Product Methyl 3-bromo-2-methylbutanoate (Diastereomeric Mixture) Step2->Product Fischer Esterification Reagents2 CH₃OH, H₂SO₄ (cat.) Reagents2->Step2

Caption: A plausible synthetic route to the target compound via the Hell-Volhard-Zelinsky reaction.

Step-by-Step Methodology:

  • α-Bromination: To a flask containing 3-methylbutanoic acid, add a catalytic amount of phosphorus tribromide (PBr₃).

  • Slowly add one equivalent of bromine (Br₂) to the mixture, maintaining the temperature. The reaction may require gentle heating to initiate.

  • Once the reaction is complete (as monitored by TLC or GC), carefully quench the reaction with water to hydrolyze the acyl bromide intermediate.

  • This will yield 2-bromo-3-methylbutanoic acid as a mixture of diastereomers.

  • Esterification: Dissolve the crude 2-bromo-3-methylbutanoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the esterification is complete.

  • After cooling, neutralize the acid catalyst and perform an aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Purify the resulting methyl 3-bromo-2-methylbutanoate by distillation or column chromatography. The diastereomers may be separable by careful chromatography.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of the purified compound (or diastereomeric mixture) in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the spectrum with a small amount of line broadening (e.g., 0.3 Hz) to improve resolution.

  • Analysis:

    • Identify the signals corresponding to H-2 (a doublet of quartets or multiplet) and H-3 (a doublet of quartets or multiplet).

    • Carefully measure the peak-to-peak separation in Hz for the doublet splitting between H-2 and H-3. This value is the coupling constant, ³J(H-2,H-3).

    • If a mixture of diastereomers is present, two distinct sets of signals for H-2 and H-3 will be observed, each with its own characteristic coupling constant.

Alternative and Corroborative Methods

While ¹H NMR is the primary tool for determining ³JHH values, other techniques can support stereochemical assignments:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can detect through-space correlations between protons, providing evidence for their relative proximity in the preferred conformation and thus supporting the stereochemical assignment.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the energies of the different conformations and to calculate theoretical J-coupling values, which can then be compared with experimental data.[3]

Conclusion

The vicinal coupling constant between H-2 and H-3 in methyl 3-bromo-2-methylbutanoate is a powerful probe of its relative stereochemistry. By understanding the principles of the Karplus relationship and conformational analysis, researchers can predict that the erythro diastereomer will exhibit a significantly larger ³J(H-2,H-3) value (in the 8-12 Hz range) compared to the threo diastereomer (in the 2-5 Hz range). This marked difference provides a clear and experimentally verifiable method for distinguishing between the two diastereomeric forms, a crucial step in the characterization of complex organic molecules.

References

  • NMR - Interpretation . (2019). Chemistry LibreTexts. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS . University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Karplus equation . Wikipedia. [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-56.
  • Coupling Constants Identify Coupled Protons . (2014). Chemistry LibreTexts. [Link]

  • Method for preparing alkyl 2-bromoalkanoates.
  • Methyl 3-bromo-2-methylpropanoate . PubChem. [Link]

  • New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations . PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 3-bromo-2-methylbutanoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 3-bromo-2-methylbutanoate. As a halogenated ester, this compound requires specific handling procedures to ensure th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 3-bromo-2-methylbutanoate. As a halogenated ester, this compound requires specific handling procedures to ensure the safety of laboratory personnel and to protect the environment. The causality behind each step is explained to foster a culture of safety and deep understanding within the research community.

Hazard Identification and Immediate Safety

Table 1: Hazard Profile of Similar Bromo-Organic Compounds

Hazard ClassificationDescriptionRationale and Precautionary Actions
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[1]Avoid all direct skin contact. In case of contact, wash the affected area immediately with plenty of soap and water.[1]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1]Always wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[1]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[1]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1]
Flammability While some bromoalkanes are flammable, this specific ester's flammability should be confirmed. Assume it is flammable as a precaution.[2]Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of PPE. The following equipment is mandatory when handling and preparing methyl 3-bromo-2-methylbutanoate for disposal.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[4] Always check the glove manufacturer's chemical resistance guide.
Eye Protection Safety goggles or a face shield.Protects eyes from splashes and vapors.[4]
Body Protection Flame-retardant laboratory coat.Protects skin and clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills.[4]

Core Disposal Protocol: A Step-by-Step Guide

Disposal of methyl 3-bromo-2-methylbutanoate is governed by its classification as a halogenated organic compound. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, these wastes are considered hazardous and must be managed from "cradle-to-grave".[5][6][7][8][9] This means the generator is responsible for the waste until its final, safe disposal.

Step 1: Waste Segregation (The "Why")

The most critical step in this process is segregation. Methyl 3-bromo-2-methylbutanoate must only be collected in a container designated for Halogenated Organic Waste .[4][10]

  • Causality: Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, require high-temperature incineration in specialized facilities.[10] If mixed with non-halogenated solvents and incinerated improperly, they can produce highly toxic and persistent environmental pollutants like dioxins and furans. Separating them ensures they are sent to the correct type of disposal facility and can significantly reduce disposal costs, as the disposal of halogenated waste is more expensive.[11][12][13]

Step 2: Containerization and Labeling
  • Select the Correct Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a polyethylene or glass container compatible with organic solvents.[3][11]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled.[12][14] Complete your institution's hazardous waste tag with the following information:

    • Full chemical name: "Methyl 3-bromo-2-methylbutanoate" (no abbreviations).

    • All chemical constituents and their approximate percentages.[11]

    • The date accumulation started.

    • Applicable hazard warnings (e.g., "Flammable," "Toxic," "Irritant").[11]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[11][14] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[4]

Step 3: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a ventilated chemical storage cabinet.[3][11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[3][14]

  • Segregation: Ensure the container is stored away from incompatible materials, especially strong oxidizing agents and bases.[1][3]

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. Once it reaches approximately 75-80% capacity, it is time to arrange for pickup.[11]

  • Request Pickup: Contact your institution's EHS department to schedule a waste pickup.[11][14] Follow their specific procedures, which may involve an online request form.

  • Documentation: Maintain meticulous records of the waste generated and disposed of, as required by institutional and federal regulations.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team (e.g., EHS).[11]

  • Cleanup:

    • Wear the appropriate PPE as outlined in Table 2.

    • Contain the spill using an inert absorbent material, such as vermiculite or a commercial spill pillow.[3]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[3][15]

    • Decontaminate the spill area and any equipment used.

  • Disposal of Spill Debris: The collected spill debris is also considered halogenated hazardous waste and must be disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 3-bromo-2-methylbutanoate and associated waste.

G Disposal Workflow: Methyl 3-bromo-2-methylbutanoate Start Identify Waste (Methyl 3-bromo-2-methylbutanoate) Pure Pure Reagent or Concentrated Solution Start->Pure Contaminated Contaminated Labware (e.g., glass, pipette tips) Start->Contaminated Spill Spill Debris (Absorbent Material) Start->Spill Segregate Segregate into HALOGENATED ORGANIC WASTE Container Pure->Segregate Rinse Triple Rinse Labware Contaminated->Rinse Spill->Segregate EHS Store Securely & Contact EHS for Pickup Segregate->EHS FirstRinse Collect First Rinseate Rinse->FirstRinse 1st Rinse Disposal Dispose of Clean Labware (e.g., Glass Waste Box) Rinse->Disposal 2nd & 3rd Rinse (to drain if permitted) FirstRinse->Segregate

Caption: Decision tree for waste stream segregation.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-2-methylbutanoate

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl 3-bromo-2-methylbutanoate, a halogenated ester, is a valuable reagent in organi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl 3-bromo-2-methylbutanoate, a halogenated ester, is a valuable reagent in organic synthesis. However, its chemical nature, characteristic of organobromine compounds, necessitates a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist, providing the causal reasoning behind each safety protocol to build a culture of intrinsic laboratory safety. The information herein is synthesized from safety data for structurally analogous compounds, establishing a robust framework for safe handling.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the specific risks associated with methyl 3-bromo-2-methylbutanoate is critical for appreciating the necessity of each piece of personal protective equipment (PPE). Organobromine compounds, as a class, present several potential hazards.

  • Dermal and Ocular Corrosivity: Structurally similar bromo-esters are known to cause skin irritation and severe eye damage.[1][2][3][4] Direct contact can lead to chemical burns and potentially irreversible harm. The primary function of gloves and eye protection is to prevent this direct contact.

  • Systemic Toxicity: Alkyl halides and related compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The broader class of organobromine compounds can exert toxic effects on the central nervous system, liver, and respiratory tract.[5] Chronic exposure or a single significant exposure can lead to serious health consequences.

  • Respiratory Irritation: Vapors and mists of these chemicals can cause respiratory irritation.[1][3] While often manageable with proper ventilation, this hazard underscores the need for engineering controls like fume hoods and, in specific situations, respiratory protection.

  • Combustibility: While not highly flammable, this compound is a combustible liquid.[2][6] This means it can ignite when exposed to a source of ignition like heat, sparks, or open flames.[6] Proper storage and handling protocols are therefore essential.

  • Genotoxicity: Certain alkylating agents, including alkyl halides and esters, have demonstrated genotoxic properties, meaning they can potentially damage DNA.[7] This long-term health risk reinforces the importance of minimizing all routes of exposure.

Core Protective Measures: Engineering Controls and the PPE Ensemble

A multi-layered approach to safety, starting with engineering controls and supplemented by a mandatory PPE ensemble, is required for handling methyl 3-bromo-2-methylbutanoate.

Primary Engineering Control: The Chemical Fume Hood

The single most important piece of safety equipment is not worn, but worked within. All manipulations of methyl 3-bromo-2-methylbutanoate that could generate vapors, mists, or aerosols must be conducted inside a properly functioning and certified chemical fume hood.[8] This provides the primary barrier, capturing harmful vapors at the source and protecting the user's breathing zone.

Mandatory PPE Ensemble

The following PPE represents the minimum requirement for any procedure involving this chemical.[3]

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are mandatory to form a seal around the eyes and protect from splashes.[6][9]

    • Face Shield: When transferring volumes greater than 500 mL or when there is a significant risk of splashing, a face shield must be worn over the chemical splash goggles to protect the entire face.[3]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are suitable for incidental contact or splash protection.[3] For prolonged handling or potential immersion, heavier-duty gloves (e.g., neoprene or Viton™) should be considered. Always consult the glove manufacturer’s compatibility chart.

    • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, tears, or pinholes. Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.[10]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat, kept fully buttoned, is the minimum requirement to protect skin and personal clothing.[3]

    • Chemical-Resistant Apron: For procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[3][10]

Operational Plan: PPE Protocols from Donning to Disposal

Procedural discipline is as crucial as the equipment itself. Follow this step-by-step process for every operation.

Step 1: Pre-Operational Safety Check

  • Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[1][9]

  • Locate the appropriate spill kit and fire extinguisher.

  • Inspect all PPE for defects before donning.

Step 2: Donning PPE

  • Don the laboratory coat and fasten all buttons.

  • Don chemical splash goggles.

  • Don the face shield if the procedure warrants it.

  • Wash and dry hands thoroughly.

  • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Chemical Handling

  • Perform all work within the fume hood, keeping the sash at the lowest practical height.[8]

  • Use non-sparking tools and take precautions against static discharge.[3]

  • Keep all containers tightly closed when not in use.

Step 4: Doffing and Disposal

  • Decontaminate (if possible): Wipe down the exterior of gloves if grossly contaminated.

  • Remove Lab Coat/Apron: Remove the lab coat or apron by rolling it away from the body to prevent contaminating personal clothing.

  • Remove Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.[10]

  • Remove Face Shield/Goggles: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[10]

PPE Selection Matrix for Common Laboratory Scenarios

The level of PPE can be scaled based on the specific task and associated risk. This matrix provides at-a-glance guidance.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Chemical Splash GogglesNitrile GlovesLab CoatNot required with proper fume hood use.
Small-Scale Reaction Setup (<100 mL) in a Fume Hood Chemical Splash GogglesNitrile GlovesLab CoatNot required with proper fume hood use.
Liquid Transfer / Reaction Workup (>500 mL) Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloved recommended)Lab Coat & Chemical-Resistant ApronNot required with proper fume hood use.
Accidental Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Gloves (e.g., Neoprene)Chemical-Resistant Suit or ApronAir-purifying respirator with organic vapor cartridge may be necessary depending on spill size and ventilation.[2]

Emergency Protocols

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Disposal Plan: All waste containing methyl 3-bromo-2-methylbutanoate and all contaminated disposable materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste. Because this is a halogenated compound, it must be collected in a designated "Halogenated Organic Waste" container, kept separate from non-halogenated solvent waste.[11][12]

PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on a task-specific risk assessment.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 Engineering & Base PPE cluster_2 Task-Specific Escalation cluster_3 Final Action Start Task Assessment (e.g., Weighing, Transfer, Reaction) BasePPE Mandatory Base PPE: - Work in Fume Hood - Chemical Goggles - Nitrile Gloves - Lab Coat Start->BasePPE SplashRisk High Volume or Splash Risk? BasePPE->SplashRisk AerosolRisk Aerosol Generation or Spill Potential? SplashRisk->AerosolRisk No AddFaceShield Add Face Shield & Chemical Apron SplashRisk->AddFaceShield Yes RespPro Evaluate Need for Respiratory Protection AerosolRisk->RespPro Yes Proceed Proceed with Task AerosolRisk->Proceed No UpgradeGloves Consider Double Gloving or Heavier-Duty Gloves AddFaceShield->UpgradeGloves UpgradeGloves->AerosolRisk RespPro->Proceed

Caption: Workflow for task-based PPE selection when handling methyl 3-bromo-2-methylbutanoate.

By integrating this comprehensive understanding of the hazards with disciplined operational procedures, you can confidently and safely utilize methyl 3-bromo-2-methylbutanoate in your research and development endeavors, fostering a laboratory environment where safety and scientific integrity are paramount.

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